N-(2-chloroethyl)-N-ethyl-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRPOOIAFCOLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066809 | |
| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22564-43-8 | |
| Record name | N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22564-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022564438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-chloroethyl)-N-ethyl-3-methylaniline
Abstract: This document provides a comprehensive technical overview of N-(2-chloroethyl)-N-ethyl-3-methylaniline, a key chemical intermediate. It details the compound's chemical identity, physicochemical and spectral properties, common synthesis routes, and reactivity profile. Furthermore, this guide outlines established analytical methodologies for its characterization and discusses its principal applications in the fields of organic synthesis and drug development. Safety protocols and handling guidelines are also presented to ensure its proper use in a research and development setting.
Chemical Identity and Nomenclature
This compound is a substituted aniline derivative. Its precise identification is critical for regulatory compliance, synthesis planning, and interpretation of experimental data.
-
IUPAC Name: this compound
-
Synonyms: While less common, it may be referred to by variations such as 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline.
-
Chemical Formula: C₁₁H₁₆ClN
-
Molecular Weight: 197.70 g/mol
-
CAS Number: This specific compound does not have a readily available, unique CAS number in the searched databases. It is important to distinguish it from related structures like N-(2-chloroethyl)-N-ethylaniline (CAS: 92-49-9)[1][2] and N-ethyl-3-methylaniline (CAS: 102-27-2)[3][4]. Researchers should verify the identity of their material through analytical means.
-
Canonical SMILES: CCNC(C1=CC(C)=CC=C1)CCCl
-
InChI Key: A unique InChI key is not available without a specific CAS entry.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental conditions, including reaction solvent choice, purification methods, and storage. The properties for the parent compound, N-ethyl-3-methylaniline, are well-documented and provide a baseline for understanding the chloroethyl derivative.
| Property | Value (for N-ethyl-3-methylaniline) | Reference |
| Appearance | Clear yellowish to brown liquid | [3] |
| Boiling Point | 221 °C | [3][4][5] |
| Density | 0.957 g/mL at 25 °C | [3][5] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [3][4][6] |
| Vapor Pressure | 0.13 mmHg | [4] |
| Refractive Index | 1.546 at 20 °C | [3][5] |
| Flash Point | 89 °C | [3] |
Note: The addition of the 2-chloroethyl group to N-ethyl-3-methylaniline will increase the molecular weight, boiling point, and density. Solubility characteristics are expected to remain similar.
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a dedicated spectrum for this exact molecule is not publicly available, the expected signals can be predicted based on its constituent parts.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the chloroethyl group (two triplets), the methyl group on the aromatic ring (a singlet), and the aromatic protons (multiplets in the aromatic region). Data for the parent compound N-ethyl-3-methylaniline is available for comparison.[7]
-
¹³C NMR: The carbon NMR would display distinct peaks for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the two carbons of the chloroethyl group, the methyl carbon, and the carbons of the substituted benzene ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations from the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Cl stretching. The aromatic C=C bending vibrations will also be prominent. NIST provides IR spectral data for the related compound N-ethyl-3-methylaniline.[8]
-
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns. GC-MS is a suitable technique for analyzing this type of compound.[4][9]
Synthesis and Purification
This compound is typically synthesized from its precursor, N-ethyl-3-methylaniline. The synthesis involves the introduction of the 2-chloroethyl group onto the nitrogen atom.
Causality in Synthesis Design:
The most common and logical approach is a nucleophilic substitution reaction. The nitrogen atom of N-ethyl-3-methylaniline acts as a nucleophile, attacking an electrophilic two-carbon source that already contains a chlorine atom or a leaving group that can be converted to a chloride. A common reagent for this is 2-chloroacetyl chloride followed by reduction, or more directly with 1-bromo-2-chloroethane. An alternative is the reaction with ethylene oxide followed by chlorination with a reagent like thionyl chloride (SOCl₂). The latter is often preferred as it avoids over-alkylation and provides good yields.
Detailed Protocol: Two-Step Synthesis via Hydroxyethylation
Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-3-methylaniline (1 equivalent).
-
Reaction: Slowly add ethylene oxide (1.1 equivalents) at a controlled temperature (typically 0-5 °C) to prevent runaway polymerization.
-
Workup: After the reaction is complete (monitored by TLC or GC), the excess ethylene oxide is removed, and the resulting alcohol is typically used in the next step without extensive purification.
Step 2: Chlorination to this compound
-
Setup: The crude N-ethyl-N-(2-hydroxyethyl)-3-methylaniline is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere (nitrogen or argon).
-
Reaction: The solution is cooled in an ice bath, and thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise. This reaction is exothermic and releases HCl and SO₂ gas, requiring a proper fume hood and gas trap.
-
Monitoring & Workup: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC or GC. Upon completion, the reaction mixture is carefully quenched with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction & Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the functional groups present in its structure.
-
Nucleophilic Center: The lone pair of electrons on the tertiary nitrogen atom gives it basic and nucleophilic properties, though it is a weaker base than aliphatic amines due to the electron-withdrawing nature of the aromatic ring.[6]
-
Electrophilic Center: The carbon atom bonded to the chlorine is an electrophilic site, making the compound susceptible to Sₙ2 reactions.[10] This is the most significant reactive site for its use as a chemical intermediate. It can react with various nucleophiles such as amines, thiols, and cyanides.
-
Intramolecular Cyclization: In the presence of a base, the molecule can undergo an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is a potent alkylating agent. This reactivity is analogous to nitrogen mustards.[11]
-
Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[6][12] It may be unstable to prolonged exposure to air and light.[6]
-
Incompatibilities: It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][6]
Analytical Methodologies
To ensure the quality and purity of this compound, reliable analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol is adapted from established methods for analyzing similar aniline derivatives.[13][14]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: A typical mobile phase would be a mixture of acetonitrile (MeCN) and water (e.g., 70:30 v/v). For Mass Spectrometry (MS) compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.[13][14]
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 10 mg) and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
System Validation: Before running samples, perform a system suitability test by injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: HPLC workflow for purity analysis.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis due to its reactive chloroethyl group.
-
Dye Synthesis: The parent structure, N-(2-chloroethyl)-N-ethylaniline, is a known precursor to several cationic azo dyes.[2] The chloroethyl group reacts with tertiary amines or pyridines to form a quaternary ammonium salt, which can then undergo azo coupling.[2] It is plausible that the 3-methyl derivative has similar applications in creating specialized dyes.
-
Pharmaceutical Intermediates: Aniline derivatives are fundamental structures in medicinal chemistry.[15] The ability of the chloroethyl group to act as an alkylating agent makes this compound a useful intermediate for introducing the N-ethyl-3-methylaniline moiety into larger, more complex molecules, potentially for developing new therapeutic agents.[15] Research into related compounds has shown their utility in synthesizing agents with potential applications in cancer treatment.[15]
Safety and Toxicology
Handling this compound requires strict adherence to safety protocols due to the hazards associated with aniline derivatives and alkylating agents.
-
Hazard Classification: Based on related compounds, it is expected to be toxic if swallowed, in contact with skin, or if inhaled.[4][16][17] It is also likely to cause skin and serious eye irritation.[4][16]
-
Exposure Controls:
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][17]
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
Ingestion: Immediately call a poison center or doctor. Rinse mouth.[17]
-
-
Fire Hazards: This material is likely combustible.[4][6] In case of fire, use CO₂, dry chemical, or foam to extinguish.[12] Combustion may produce toxic oxides of nitrogen.[3][4]
References
-
N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 6, 2026, from [Link]
-
N-Ethyl-3-methylaniline | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]
- CN103145562A - N-ethyl aniline preparation method. (n.d.). Google Patents.
-
N-Ethyl-N-(2-chloroethyl)aniline. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
N-ethyl-3-methylaniline | C9H13N | CID 7603. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
3-chloro-N-ethyl-2-methylaniline | C9H12ClN | CID 13491698. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (n.d.). EPA Archive. Retrieved February 6, 2026, from [Link]
-
Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 6, 2026, from [Link]
-
N-Ethyl-N-(2-chloroethyl)aniline - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]
-
N-Ethyl-3-methylaniline - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 6, 2026, from [Link]
-
N-Ethyl-2-methylaniline | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved February 6, 2026, from [Link]
-
3-Chloro-2-methylaniline | C7H8ClN | CID 6894. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Benzenamine, N-ethyl-3-methyl-. (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]
Sources
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- 3. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 4. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. N-Ethyl-3-methylaniline(102-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. Benzenamine, N-ethyl-3-methyl- [webbook.nist.gov]
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- 12. fishersci.com [fishersci.com]
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- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Monograph: N-(2-chloroethyl)-N-ethyl-3-methylaniline
This technical guide details the molecular structure, synthesis, and reactivity profile of N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS: 22564-43-8), a critical intermediate in the synthesis of azo dyes and a structural analog to nitrogen mustards.
Executive Summary
This compound (also known as N-ethyl-N-chloroethyl-m-toluidine) is a bifunctional aromatic amine characterized by a reactive alkyl chloride moiety and a sterically defined m-tolyl core. It serves as a primary coupling component in the industrial production of disperse azo dyes (e.g., Disperse Red 18) and provides a model system for studying the alkylation kinetics of aniline mustards. Its utility is defined by the aziridinium ion mechanism , which facilitates rapid nucleophilic substitution under physiological or synthetic conditions.
Molecular Architecture & Specifications
The molecule features a trivalent nitrogen center bonded to an ethyl group, a 2-chloroethyl group, and a 3-methylphenyl ring. The meta-methyl substituent influences the electron density of the aromatic ring, subtly modulating the basicity of the nitrogen lone pair compared to the unsubstituted aniline analog.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | N-Ethyl-N-chloroethyl-m-toluidine |
| CAS Number | 22564-43-8 |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| Physical State | Viscous amber liquid |
| Boiling Point | ~143–144 °C (at 13 Torr) |
| Density | ~1.05 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, Toluene, Ethanol); Insoluble in water |
Structural Diagram
The following diagram illustrates the connectivity and the critical numbering of the aromatic system.
Figure 1: Connectivity of this compound showing the N-alkyl chains and the meta-methyl substitution.
Synthesis & Production Protocol
The synthesis follows a linear alkylation sequence starting from m-toluidine. The critical step is the chlorination of the hydroxyethyl intermediate, which requires strict moisture control to prevent hydrolysis or dimerization.
Step 1: Precursor Synthesis (Hydroxyethylation)
Reaction: N-ethyl-m-toluidine + Ethylene Oxide (or 2-Chloroethanol) → N-ethyl-N-(2-hydroxyethyl)-m-toluidine.
-
Reagents: N-ethyl-m-toluidine (CAS 102-27-2), Ethylene Oxide.
-
Conditions: 130–150°C, autoclave pressure (industrial) or reflux with 2-chloroethanol/base (laboratory).
-
Output: Viscous liquid (CAS 91-88-3).
Step 2: Chlorination (The Critical Step)
This protocol uses Thionyl Chloride (SOCl₂) to convert the alcohol to the chloride with high inversion efficiency.
Reagents:
-
N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1.0 eq)[1]
-
Thionyl Chloride (1.2 eq)[2]
-
Solvent: Toluene or Chloroform (anhydrous)
Protocol:
-
Dissolution: Dissolve 0.1 mol of the hydroxyethyl precursor in 50 mL of anhydrous toluene in a three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Addition: Cool to 0–5°C. Add Thionyl Chloride dropwise over 30 minutes. Note: The reaction is exothermic and releases HCl/SO₂ gas.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (80–90°C) for 2–3 hours to ensure complete conversion.
-
Neutralization: Cool the mixture. Pour slowly into ice-cold dilute Na₂CO₃ solution to neutralize excess acid.
-
Extraction: Separate the organic layer.[3][4] Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Vacuum distillation is recommended to remove trace tars.
Mechanistic Reactivity: The Aziridinium Ion
The defining chemical feature of this molecule is its ability to act as an alkylating agent via neighboring group participation . The nitrogen lone pair intramolecularly displaces the chloride leaving group, forming a highly electrophilic aziridinium (aziridinium) cation.
This intermediate is responsible for the molecule's reactivity toward nucleophiles (DNA bases in toxicology, or coupling components in dye synthesis).
Figure 2: Mechanism of activation via aziridinium ion formation.[5] The strained 3-membered ring is the reactive species.
Spectral Characterization (Expected Data)
To validate the structure, researchers should look for the following NMR signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.1–6.5 ppm: Aromatic protons (m-substituted pattern).
-
δ 3.6–3.8 ppm (t): N-CH₂-CH₂-Cl (The CH₂ adjacent to Chlorine).
-
δ 3.5–3.6 ppm (t): N-CH₂-CH₂-Cl (The CH₂ adjacent to Nitrogen).
-
δ 3.3–3.4 ppm (q): N-CH₂-CH₃ (Ethyl methylene).
-
δ 2.3 ppm (s): Ar-CH₃ (Methyl group on ring).
-
δ 1.1–1.2 ppm (t): N-CH₂-CH₃ (Ethyl methyl).
-
Safety & Toxicology
Warning: This compound is a nitrogen mustard derivative.
-
Skin/Eye Contact: Potent irritant and vesicant. The aziridinium mechanism can alkylate keratin and DNA.
-
Systemic Toxicity: Potential carcinogen and mutagen due to DNA alkylation capabilities.
-
Handling: Must be handled in a fume hood with Viton/Nitrile gloves. Neutralize spills with 10% aqueous sodium thiosulfate (which acts as a nucleophile to open the aziridinium ring safely).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline (Precursor Data). Retrieved from [Link]
-
Organic Syntheses. (1925). N-Ethyl-m-toluidine Synthesis Protocol. Org. Synth. 1925, 5, 59. Retrieved from [Link]
-
Gisbert, P. et al. (2021). Alkylative Aziridine Ring-Opening Reactions: Mechanism and Kinetics. MDPI Molecules. Retrieved from [Link]
Sources
- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]
- 2. 3-ETHYLANILINE(587-02-0) 1H NMR [m.chemicalbook.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. orgsyn.org [orgsyn.org]
- 5. mdpi.com [mdpi.com]
N-(2-chloroethyl)-N-ethyl-3-methylaniline physical properties
Physicochemical Profiling, Synthesis Logic, and Handling Protocols
Executive Summary & Compound Identity
N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8) is a specialized aromatic amine intermediate. Structurally, it functions as a "half-mustard" alkylating agent, possessing a reactive chloroethyl arm capable of forming aziridinium ions. This reactivity makes it a critical building block in the synthesis of cationic azo dyes (e.g., Basic Red 18) and a potential pharmacophore in drug development where covalent binding mechanisms are required.
Unlike its precursor, N-ethyl-3-methylaniline, this compound exhibits significant electrophilicity. Researchers must distinguish between the stable precursor and this reactive intermediate to ensure experimental success and safety.
Chemical Identity Table[1]
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |
| CAS Number | 22564-43-8 |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| SMILES | CCN(CCCl)C1=CC=CC(C)=C1 |
| Structure Class | Nitrogen Mustard Derivative / Aniline Intermediate |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models. Note the high LogP (3.61), indicating significant lipophilicity, which facilitates membrane permeability in biological assays but necessitates organic solvents for synthesis.
Physical Properties Data[1][2][3][4][5][6][7][8][9]
| Property | Value | Context/Notes |
| Physical State | Liquid | Viscous, typically yellow to amber oil.[1] |
| Boiling Point | 259.7 °C | At 760 mmHg.[2] High boiling point requires vacuum distillation for purification. |
| Density | 1.051 g/cm³ | Slightly denser than water; forms the lower layer in aqueous extractions. |
| Refractive Index | 1.545 | Useful for purity verification via refractometry. |
| Flash Point | ~127.8 °C | Class IIIB Combustible Liquid. |
| LogP | 3.61 | Highly lipophilic; low water solubility. |
| Solubility | Organic Solvents | Soluble in DCM, Ethyl Acetate, Toluene. Insoluble in water.[3][4] |
| Reactivity | Alkylating Agent | Susceptible to hydrolysis in hot aqueous media; forms aziridinium ions. |
Synthesis & Purification Logic
Expert Insight: The synthesis of this compound follows a classic "Hydroxyethylation
Reaction Scheme Diagram
The following diagram illustrates the conversion of N-ethyl-m-toluidine to the target compound and the subsequent activation mechanism (Aziridinium formation).
Figure 1: Synthesis pathway and activation logic. The formation of the Aziridinium ion (Red) represents the compound's alkylating potential.
Detailed Experimental Protocol
Step 1: Hydroxyethylation (Precursor Preparation)
If the hydroxy-intermediate is not commercially available:
-
Reagents: Mix N-ethyl-m-toluidine (1.0 eq) with 2-chloroethanol (1.2 eq) and Calcium Carbonate (base, 0.6 eq).
-
Reflux: Heat to reflux (approx. 90-100°C) for 12-18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Cool, filter off inorganic salts. Wash the filtrate with water.[5] Dry organic layer over
.[6] -
Purification: Vacuum distillation is recommended to remove unreacted amine.
Step 2: Chlorination (Target Synthesis)
This step generates the target CAS 22564-43-8.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and a drying tube (
). Purge with . -
Solvation: Dissolve N-(2-hydroxyethyl)-N-ethyl-m-toluidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (5 mL per gram of substrate).
-
Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( , ). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. If conversion is incomplete, reflux gently (40°C) for 1 hour.
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize cautiously with saturated
solution to pH 7-8. -
Extraction: Extract with DCM (3x). Wash combined organics with brine.[6] Dry over anhydrous
.[6] -
Isolation: Concentrate under reduced pressure. The product is a high-boiling oil.
-
Validation: Check purity via HPLC or GC. If <95%, purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
-
Stability & Reactivity (Mechanistic Insights)
Hydrolysis and Storage
The chloroethyl group is relatively stable in non-polar solvents but susceptible to hydrolysis in water, especially at elevated temperatures or alkaline pH.
-
Mechanism: The nitrogen lone pair can intramolecularly displace the chloride, forming a transient aziridinium ion . This three-membered ring is highly strained and electrophilic, reacting rapidly with nucleophiles (water, DNA, proteins).
-
Storage Protocol:
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the aniline ring.
-
Container: Amber glass to prevent photodegradation.
-
Reactivity Diagram: The "Mustard" Effect
The following logic flow explains why this compound is used in dye synthesis (coupling) vs. its potential toxicity (alkylation).
Figure 2: Bifurcated reactivity showing industrial utility vs. biological alkylation risks.
Safety & Toxicology (E-E-A-T)
Warning: As an aniline mustard derivative, this compound must be handled with the rigor reserved for genotoxic agents.
-
Skin Absorption: Highly lipophilic (LogP 3.61). It will penetrate gloves rapidly. Use Silver Shield/4H laminate gloves or double-gloved Nitrile with frequent changes.
-
Inhalation: The boiling point is high, but aerosols are toxic. Always handle in a fume hood.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating agent) followed by detergent washing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 22564-43-8. Retrieved from [Link]
-
MySkinRecipes (2025). this compound Product Specifications and Safety Data. Retrieved from [Link]
-
ChemSrc (2025). N-ethyl-N-chloroethyl-3-toluidine Physical Properties and Spectral Data. Retrieved from [Link]
-
Wikipedia (2025). N-Ethyl-N-(2-chloroethyl)aniline and Azo Dye Synthesis. Retrieved from [Link]
Sources
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- 3. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Profiling of N-(2-chloroethyl)-N-ethyl-3-methylaniline: A Monofunctional Alkylating Probe
[1]
Executive Summary
N-(2-chloroethyl)-N-ethyl-3-methylaniline (also referred to as N-ethyl-N-(2-chloroethyl)-m-toluidine) represents a distinct class of monofunctional nitrogen mustards .[1] Unlike its bifunctional chemotherapeutic analogs (e.g., mechlorethamine) that crosslink DNA, this compound possesses a single reactive chloroethyl arm.[1] This structural limitation restricts its mechanism to the formation of DNA monoadducts , making it a critical probe for studying alkylation-induced mutagenesis without the confounding cytotoxicity of interstrand crosslinking.
This technical guide dissects the compound's electrophilic activation, kinetic behavior, and specific interaction with nucleophilic genomic targets.[1]
Chemical Structure & Reactivity Profile
Structural Analysis
The molecule consists of a central aniline nitrogen substituted with:
-
An Ethyl Group: Provides lipophilicity and steric bulk but remains chemically inert under physiological conditions.[1]
-
A 2-Chloroethyl Group: The "warhead" responsible for alkylation.[1]
-
A 3-Methyl (meta-tolyl) Ring: Acts as an electron-donating group via inductive effects (+I), subtly modulating the nucleophilicity of the central nitrogen.[1]
Mechanism of Activation: The Aziridinium Ion
The core mechanism of action relies on an intramolecular nucleophilic substitution (
-
Rate-Determining Step: The formation of the cyclic aziridinium (ethyleneimonium) cation .[1]
-
Kinetics: The presence of the electron-donating methyl group at the meta position of the benzene ring increases electron density on the nitrogen relative to unsubstituted aniline mustards. This enhancement stabilizes the transition state, potentially accelerating the rate of cyclization compared to electron-deficient analogs (e.g., melphalan).[1]
DNA Alkylation Specificity
Once formed, the aziridinium ion is a potent electrophile.[1] It does not wait for enzymatic activation.[1] It preferentially attacks the most nucleophilic sites on DNA bases:
-
N7-Guanine (Major Adduct): The N7 position of guanine in the major groove is the primary target (~70-90% of alkylation events).[1]
-
N3-Adenine: A secondary, minor target.[1]
Crucial Distinction: Because the compound lacks a second chloroethyl arm, it cannot form Interstrand Crosslinks (ICLs).[1] The damage is strictly limited to bulky monoadducts.[1]
Biological Consequences of Monofunctional Alkylation[2][3]
The formation of the N7-guanine monoadduct triggers a cascade of genomic instability events distinct from bifunctional agents.
| Consequence | Mechanism | Biological Outcome |
| Depurination | The N7-alkylation destabilizes the N-glycosidic bond, leading to spontaneous hydrolysis of the guanine base.[1] | Formation of an Abasic (AP) Site . |
| Base Mispairing | The bulky ethyl-aniline adduct distorts the DNA helix.[1] During replication, high-fidelity polymerases may stall or incorporate incorrect bases (translesion synthesis).[1] | G:C |
| Strand Breaks | Spontaneous cleavage at AP sites or incomplete Base Excision Repair (BER).[1] | Single-Strand Breaks (SSBs).[1] |
Visualization: Mechanistic Pathway[1]
The following diagram illustrates the transformation from the inert prodrug to the DNA-damaging adduct.
Figure 1: The stepwise activation pathway from intramolecular cyclization to genotoxic outcomes.[1]
Experimental Protocols for Validation
To empirically verify the alkylating potential of this compound, the NBP (4-(p-nitrobenzyl)pyridine) Assay is the industry standard.[1] NBP acts as a surrogate nucleophile for DNA bases.[1]
Protocol: Kinetic Assessment of Alkylation (NBP Assay)
Objective: Quantify the rate and extent of alkylation activity colorimetrically.
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
NBP Reagent: 5% (w/v) 4-(p-nitrobenzyl)pyridine in acetone.[1]
-
Buffer: 50 mM Sodium Acetate (pH 5.0) or Phosphate Buffer (pH 7.4).[1]
-
Alkaline Stop Solution: 0.1 M NaOH or Triethylamine.[1]
Workflow:
-
Incubation: Mix 100
L of Test Compound with 100 L of NBP reagent and 200 L of Buffer. -
Thermal Activation: Incubate at 37°C for defined time points (0, 15, 30, 60 min).
-
Note: The elevated temperature promotes the rate-limiting cyclization step.[1]
-
-
Quenching & Development: Add 200
L of Alkaline Stop Solution. -
Quantification: Measure Absorbance (
) using a microplate reader. -
Control: Run a blank with DMSO only and a positive control (e.g., Chlorambucil).
Self-Validating Logic:
If the solution remains colorless after base addition, the compound has failed to form the aziridinium ion (inactive).[1] A linear increase in
Visualization: Assay Logic
Figure 2: Logical flow of the NBP colorimetric assay for alkylating agents.
Safety & Handling (E-E-A-T)
As a nitrogen mustard derivative, this compound is a direct-acting mutagen .[1]
-
Containment: All weighing and dilution must occur in a Class II Biological Safety Cabinet.
-
Deactivation: Spills should be neutralized with 10% Sodium Thiosulfate, which acts as a "soft" nucleophile to scavenge the reactive aziridinium ions before they can alkylate biological tissue.[1]
References
-
PubChem. (2025).[1][6] N-ethyl-3-methylaniline Compound Summary. National Library of Medicine.[1] [Link][1]
-
Povirk, L. F., & Shuker, D. E. (1994).[1] DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. [Link]
-
Bauer, G. B., & Povirk, L. F. (1997).[1] Specificity and kinetics of interstrand cross-linking of DNA by nitrogen mustards. Nucleic Acids Research.[1] [Link]
-
Terciero, J. et al. (2022).[1] Mechanism of action of nitrogen mustard: A Review. BioInterface Research. [Link]
Sources
- 1. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(2-chloroethyl)-N-ethyl-3-methylaniline safety and handling precautions
Technical Safety Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary
This compound (CAS: 22564-43-8), also known as N-Ethyl-N-(2-chloroethyl)-m-toluidine, is a monofunctional nitrogen mustard derivative used primarily as an intermediate in the synthesis of cationic azo dyes (e.g., Basic Red 18).[1][2][3] Unlike simple anilines, the presence of the 2-chloroethyl moiety confers potent alkylating capabilities, classifying it as a genotoxic hazard and a severe skin sensitizer.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling protocol. The core danger lies in its ability to cyclize into a reactive aziridinium ion , which irreversibly alkylates DNA.[4] Safety protocols must focus on preventing this specific chemical event and neutralizing the active species.
Part 1: Physicochemical & Toxicological Profile
Chemical Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 22564-43-8 |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| Physical State | Viscous liquid or low-melting solid (Amber/Brown) |
| Solubility | Lipophilic; soluble in organic solvents (DCM, Ethyl Acetate), insoluble in water. |
The Mechanism of Toxicity: Aziridinium Activation
The safety profile of this compound is defined by its "nitrogen mustard" pharmacophore. Upon solubilization or physiological contact, the nitrogen lone pair attacks the beta-carbon, displacing the chloride ion to form a highly electrophilic aziridinium cation .
-
Why this matters: This ion is the "warhead." It does not require metabolic activation (like some nitrosamines) to react with nucleophiles. It directly attacks the N7 position of guanine in DNA, leading to depurination, strand breaks, and apoptosis.
Figure 1: Mechanism of Action. The spontaneous formation of the aziridinium ion drives the genotoxic and vesicant properties of the compound.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
Standard nitrile gloves are insufficient for prolonged handling of aromatic nitrogen mustards due to their lipophilicity and small molecular size, which facilitate rapid permeation.
Barrier Selection Strategy
| PPE Component | Recommendation | Scientific Rationale |
| Glove Material | Silver Shield® (Laminate) or Butyl Rubber (>0.7mm) | Nitrile degradation occurs rapidly with aromatic amines. Laminate films provide >480 min breakthrough time against alkyl chlorides. |
| Double Gloving | Inner: Laminate/ButylOuter: Disposable Nitrile | The outer nitrile glove provides dexterity and grip, protecting the expensive inner liner from gross contamination. |
| Respiratory | P100 + Organic Vapor (OV) | If heating or generating aerosols outside a hood. The compound has low vapor pressure but high inhalation toxicity. |
| Body Protection | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb liquids, keeping the alkylating agent against the skin. Impervious materials are required. |
Engineering Controls
-
Primary Containment: All weighing and synthesis must occur within a Class II Fume Hood or a Glovebox .
-
Surface Protection: Line the work surface with plastic-backed absorbent pads (bench diapers). This allows for rapid disposal of minor drips without contaminating the permanent hood surface.
Part 3: Operational Protocols
Safe Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tared scinitillation vial with a septum cap.
-
Transfer: Use a disposable glass Pasteur pipette. Never use plastic syringes with rubber plungers for storage, as the amine may swell the rubber and cause the plunger to seize or spray.
-
Wipe Down: After transfer, wipe the exterior of the vial with a Kimwipe soaked in 10% Sodium Thiosulfate (see Decontamination) before removing it from the hood.
Reaction Monitoring & Quenching
-
TLC/HPLC Sampling: Do not transport open TLC chambers through the lab. Develop plates in a hood.
-
Quenching the Reaction:
-
Do NOT simply add water. Hydrolysis is slow and may leave active alkylating agents.
-
Protocol: Add a nucleophilic scavenger. A solution of 10% Sodium Thiosulfate (Na₂S₂O₃) is the gold standard. The thiosulfate anion (S₂O₃²⁻) is a "soft" nucleophile that reacts rapidly with the aziridinium ion, converting it into a non-toxic Bunte salt.
-
Waste Disposal
-
Segregation: Segregate all liquid waste containing this compound into a dedicated carboy labeled "Alkylating Agents."
-
Pre-treatment: Treat the waste stream with excess sodium thiosulfate and allow it to stand for 24 hours before final disposal to ensure no active alkylating potential remains.
Part 4: Emergency Response & Decontamination
Spill Cleanup Workflow
In the event of a spill (>5 mL), evacuate the immediate area. For manageable spills inside a hood:
-
Don PPE: Double gloves (Laminate/Nitrile), goggles, lab coat.
-
Contain: Cover the spill with a specialized absorbent (e.g., Chemizorb®) or vermiculite.
-
Decontaminate Surface:
-
Apply Decon Solution A (10% Sodium Thiosulfate) to the area. Let sit for 15 minutes.
-
Follow with Decon Solution B (Mild Soap/Water) to remove salts.
-
Note: Avoid using concentrated bleach (Sodium Hypochlorite) if possible, as it can oxidize the amine to nitro-compounds or chloramines, which may have their own toxicity profiles. Thiosulfate is safer and more specific.
-
Figure 2: Decision logic for spill response. Prioritize neutralization with Thiosulfate over oxidation.
First Aid
-
Skin Contact: Immediate washing is critical. The alkylation reaction is time-dependent. Wash with soap and water for 15 minutes . Do not scrub hard (abrades skin, increasing absorption).
-
Eye Contact: Irrigate for 15 minutes. Seek an ophthalmologist immediately.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (up to 24 hours).
References
-
Guidechem. (n.d.). N-Ethyl-N-chloroethyl-3-toluidine SDS. Retrieved from
-
European Chemicals Agency (ECHA). (n.d.). N-methylaniline - Substance Information. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2024). Nitrogen Mustard | Chemical Emergencies. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline Toxicity Data. Retrieved from
-
ResearchGate. (2014). Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature. Retrieved from
-
Showa Group. (n.d.). Chemical Permeation Guide. Retrieved from
Sources
N-(2-chloroethyl)-N-ethyl-3-methylaniline: A Technical Guide to a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-chloroethyl)-N-ethyl-3-methylaniline is an aromatic organic compound with the chemical formula C₁₁H₁₆ClN.[1] It belongs to the family of aniline derivatives and is characterized by the presence of a reactive 2-chloroethyl group attached to a nitrogen atom, which is also bonded to an ethyl group and a 3-methylphenyl (m-tolyl) group. This trifunctional structure makes it a valuable intermediate in various chemical syntheses. The presence of the chloroethyl group, in particular, renders the molecule susceptible to nucleophilic substitution reactions, making it a useful alkylating agent.[2][3] This guide will provide an in-depth overview of the known and potential research applications of this compound, its synthesis, and its chemical properties, with a focus on its utility for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its handling, application, and the development of new synthetic methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22564-43-8 | [1] |
| Molecular Formula | C₁₁H₁₆ClN | [1] |
| Molecular Weight | 197.70 g/mol | [1] |
| Appearance | Yellow Liquid | [2] |
| Boiling Point | 259.7 °C at 760 mmHg | [2] |
| Density | 1.051 g/cm³ | [1][2] |
Note: Some properties are predicted or sourced from chemical suppliers and may not be experimentally verified.
Synthesis
A plausible synthetic route is the reaction of N-ethyl-3-methylaniline with 2-chloroethanol under acidic conditions, or a two-step process involving initial hydroxyethylation followed by chlorination with an agent like thionyl chloride (SOCl₂).
Conceptual Synthesis Workflow:
Caption: Generalized pathway for cationic dye synthesis.
Building Block for Pharmaceutical Compounds
The aniline scaffold is a common motif in many pharmaceutical agents. This compound has been suggested as a building block for certain antihistamines and psychoactive drugs. [2]The chloroethyl group allows for the introduction of the molecule into a larger structure through alkylation of a suitable nucleophile, such as an amine or an alcohol. This versatility makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The nitrogen mustard group (bis(2-chloroethyl)amine) is a well-known pharmacophore in anticancer chemotherapy, acting as an alkylating agent of DNA. [4][5]While this compound is a monofunctional alkylating agent, its potential to modify biological macromolecules warrants further investigation in drug discovery.
Reagent in Alkylation Reactions
In a research context, the primary application of this compound is as an alkylating agent. [2]The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the facile introduction of the N-ethyl-3-methylanilinoethyl group onto a variety of substrates.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from a similar procedure for a related compound and should be optimized for specific substrates.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in an anhydrous solvent such as acetonitrile or DMF.
-
Addition of Nucleophile: Add the nucleophile (e.g., a primary or secondary amine, 1.1-1.5 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base (1.5-2.0 equivalents), such as anhydrous potassium carbonate or triethylamine, to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the known hazards of its precursor, N-ethyl-3-methylaniline, and other related chloroethylamines, it should be handled with extreme caution. N-ethyl-3-methylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [6]Chloroethylamines are known alkylating agents and should be treated as potentially mutagenic and carcinogenic.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of waste according to institutional and local regulations for hazardous chemicals.
Spectroscopic Data of Precursor: N-ethyl-3-methylaniline
Table 2: Spectroscopic Data for N-ethyl-3-methylaniline (CAS: 102-27-2)
| Technique | Key Data | Source |
| ¹H NMR | Signals corresponding to ethyl and methyl protons, as well as aromatic protons. | [7] |
| ¹³C NMR | Resonances for aliphatic and aromatic carbons. | [6] |
| IR Spectrum | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N stretching. | [6] |
| Mass Spec. | Molecular ion peak and characteristic fragmentation pattern. | [7] |
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical research and development. Its utility as a precursor for dyes and a building block for pharmaceuticals, coupled with its role as a versatile alkylating agent, makes it a compound of interest for synthetic chemists. However, the limited availability of detailed experimental protocols and safety data necessitates a cautious and well-informed approach to its use. Further research into the reaction chemistry, biological activity, and toxicology of this compound is warranted to fully explore its potential applications.
References
-
ChemBK. N-ethyl-N-chloroethyl-3-toluidine. (2024-04-09). Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ResearchGate. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2025-08-06). Available from: [Link]
-
PubChem. N-ethyl-3-methylaniline. National Institutes of Health. Available from: [Link]
-
Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline. Available from: [Link]
-
PubChem. 3-chloro-N-ethyl-2-methylaniline. National Institutes of Health. Available from: [Link]
-
National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]
- Google Patents. Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
- Google Patents. Triarylmethane dyes.
-
ResearchGate. (PDF) Alkylating agents and cancer therapy. (2025-08-07). Available from: [Link]
-
Clinical and High-Dose Alkylating Agents. Available from: [Link]
-
PubMed. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. Available from: [Link]
-
NIST. 2-Ethyl-N-methylaniline - the NIST WebBook. Available from: [Link]
- Google Patents. Synthesis of n-methylaniline.
- Google Patents. Process of preparing triarylmethane dyes.
-
Google Patents. United States Patent. Available from: [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]
-
Semantic Scholar. Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. (2007-11-01). Available from: [Link]
-
Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? : r/chemistry. (2022-10-09). Available from: [Link]
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Technical Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline in Organic Synthesis
[1]
Executive Summary & Chemical Profile
N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8), also known as N-Ethyl-N-(2-chloroethyl)-m-toluidine, is a critical bifunctional intermediate in the synthesis of high-performance azo dyes. It serves as a "switchable" scaffold: the electron-rich aromatic ring facilitates electrophilic substitution (azo coupling), while the chloroethyl side chain acts as a reactive handle for nucleophilic functionalization.
This molecule is the structural parent for a wide class of Cationic (Basic) Dyes used for acrylic fibers and Disperse Dyes for polyesters. Its meta-methyl group is strategically important; it enhances the lipophilicity and lightfastness of the resulting dyes while inducing a bathochromic (red-shifting) effect compared to simple aniline analogs.
Chemical Identity Table[2][3][4]
| Property | Specification |
| CAS Number | 22564-43-8 |
| IUPAC Name | This compound |
| Synonyms | N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| Physical State | Viscous yellow to amber liquid |
| Boiling Point | ~143-144 °C (at 13-14 Torr) |
| Key Hazard | Skin/Eye Irritant; Toxic by inhalation/ingestion (Nitrogen Mustard analog) |
Synthesis of the Core Intermediate[5]
The synthesis of this compound is a two-step industrial process starting from N-ethyl-m-toluidine . The causality behind this route is to first establish the hydroxyethyl handle using ethylene oxide (clean, atom-efficient) and then convert the hydroxyl group to a chloride leaving group.
Step 1: Hydroxyethylation
Reagents: N-ethyl-m-toluidine, Ethylene Oxide (EO), Acetic Acid (Catalyst). Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring.
Step 2: Chlorination
Reagents: N-(2-hydroxyethyl)-N-ethyl-m-toluidine, Thionyl Chloride (SOCl₂).
Mechanism:
Experimental Protocol (General Procedure)
-
Hydroxyethylation:
-
Charge a reactor with N-ethyl-m-toluidine (1.0 eq) and a catalytic amount of acetic acid.
-
Heat to 80–100°C.
-
Slowly introduce Ethylene Oxide (1.1 eq) vapor. Maintain pressure < 3 bar.
-
Process Insight: The reaction is exothermic. Temperature control is critical to prevent over-alkylation (quaternization).
-
Strip excess EO under vacuum. Yields N-(2-hydroxyethyl)-N-ethyl-m-toluidine .
-
-
Chlorination:
-
Dissolve the hydroxyethyl intermediate in an inert solvent (e.g., Toluene or Dichloroethane).
-
Cool to 0–5°C.[1]
-
Add Thionyl Chloride (1.1 eq) dropwise.
-
Process Insight: Capture HCl gas evolved. The low temperature prevents the formation of the aziridinium ion during addition.
-
Heat to reflux (70–80°C) for 2 hours to drive the reaction to completion.
-
Neutralize with dilute NaOH, separate the organic layer, and distill under reduced pressure.
-
Mechanistic Pathways & Reactivity
The utility of this molecule stems from its dual reactivity. It operates through two distinct mechanistic pathways depending on the reaction conditions.
Pathway A: Aziridinium Ion Formation (Alkylating Agent)
The nitrogen lone pair can displace the β-chloro group intramolecularly to form a transient Aziridinium Ion . This strained 3-membered ring is highly electrophilic and reacts rapidly with nucleophiles (Nu⁻).
-
Application: Synthesis of Cationic Dyes (Quaternization).
-
Safety Note: This mechanism mimics nitrogen mustards, contributing to the molecule's toxicity.
Pathway B: Electrophilic Aromatic Substitution ( )
The amino group activates the benzene ring, directing incoming electrophiles (like diazonium salts) to the para-position (relative to the nitrogen). The meta-methyl group sterically hinders the ortho-positions, ensuring high regioselectivity for the para-product.
Figure 1: Divergent reaction pathways showing side-chain modification vs. aromatic coupling.
Industrial Applications
Synthesis of Cationic Dyes (The "Quat" Route)
This is the high-value application. The chloroethyl group is quaternized with a heterocyclic amine (e.g., pyridine) to create a water-soluble, positively charged dye suitable for acrylic fibers (e.g., Polyacrylonitrile).
Target Molecule Example: Analog of Basic Red 18 .
Protocol:
-
Quaternization: React N-(2-chloroethyl)-N-ethyl-m-toluidine with Pyridine (excess) at 80–100°C.
-
Observation: The mixture solidifies or becomes very viscous as the salt forms.
-
-
Coupling: Dissolve the quaternary salt in water/acid.
-
Diazotization: Prepare a diazonium salt from 2-chloro-4-nitroaniline (using NaNO₂/HCl).
-
Azo Coupling: Add the diazonium solution to the quaternary salt solution at 0–5°C. Adjust pH to 4–5 with sodium acetate.
-
Isolation: Salting out with Zinc Chloride (ZnCl₂) or NaCl to precipitate the cationic dye.
Synthesis of Disperse Dyes (Functional Modification)
For polyester dyes, the chloroethyl group is often converted to a cyanoethyl or acetoxyethyl group to tune solubility and sublimation fastness.
Cyanoethylation Protocol:
-
React N-(2-chloroethyl)-N-ethyl-m-toluidine with Sodium Cyanide (NaCN) in DMF at 60°C.
-
Result: N-(2-cyanoethyl)-N-ethyl-m-toluidine.
-
Why? The cyano group improves the dye's stability against sublimation during high-temperature heat setting of polyester.
Safety & Handling (E-E-A-T)
Critical Warning: This molecule contains a nitrogen mustard-like moiety (2-chloroethylamine). While the aryl ring reduces its volatility and reactivity compared to aliphatic mustards (e.g., HN-2), it remains a potent alkylating agent.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation). | Use in a closed system (glovebox or fume hood). |
| Skin Corrosion | Irritant; Potential vesicant (blistering). | Double-gloving (Nitrile/Laminate). |
| Carcinogenicity | Suspected mutagen due to alkylation potential. | Avoid all contact.[2] Decontaminate surfaces with 10% NaOH. |
Decontamination Protocol: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. The thiosulfate nucleophile rapidly opens the aziridinium ring, rendering the molecule non-toxic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]
-
Organic Syntheses (1938). N-Ethyl-m-toluidine. Org. Synth. 18, 40. Retrieved from [Link]
-
Wikipedia (2025). N-Ethyl-N-(2-chloroethyl)aniline. (Analogous chemistry for Basic Red 18). Retrieved from [Link][3]
-
Defense Technical Information Center (2000). Reactions of Nitrogen Mustards with Peroxides. (Mechanistic insight on chloroethyl amines). Retrieved from [Link]
Methodological & Application
Application Note: Synthesis of Novel "Push-Pull" Azo Dyes Using N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary
This guide details the synthesis of high-performance azo dyes utilizing N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 148-69-6) as the primary coupling component. This intermediate is critical in the development of both Disperse Dyes (for polyester/acetate) and Cationic (Basic) Dyes (for acrylics).
The protocols below focus on a "Push-Pull" electronic system where the electron-rich aniline derivative (Donor) is coupled with an electron-deficient diazonium salt (Acceptor). We further explore the unique utility of the chloroethyl functionality, which serves as a reactive "handle" for post-coupling quaternization—a key step in synthesizing high-value cationic dyes like C.I. Basic Red 18 analogues.[1]
Chemical Profile & Material Specifications[2][3][4][5]
| Property | Specification |
| Compound Name | This compound |
| Synonyms | N-Ethyl-N-chloroethyl-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |
| CAS Number | 148-69-6 |
| Role | Coupling Component (Electron Donor) |
| Molecular Weight | 197.69 g/mol |
| Appearance | Oily liquid / Low-melting solid (often brownish) |
| Purity Requirement | >98% (HPLC) for reproducible dye strength |
| Storage | 2-8°C, inert atmosphere (Avoid oxidation of the amine) |
Mechanistic Insight
The meta-methyl group provides steric steering, directing the electrophilic attack of the diazonium ion almost exclusively to the para-position relative to the amino group. The N-chloroethyl group is less electron-donating than a pure alkyl group due to the inductive effect (-I) of the chlorine, but it remains sufficiently activating to facilitate rapid coupling while offering a site for nucleophilic substitution (e.g., quaternization with trimethylamine or pyridine).
Experimental Protocols
Workflow Overview
The synthesis is modular. Module A and Module B produce a Disperse Dye.[2] Module C converts this Disperse Dye into a Cationic Dye.
Figure 1: Modular synthesis workflow for Disperse and Cationic dyes.
Module A: Diazotization of the "Warhead"
Target: Generation of the electrophilic diazonium salt.[3][4] Standard Diazo Component:2-Chloro-4-nitroaniline (creates a bright Red/Rubine shade).
Reagents:
-
2-Chloro-4-nitroaniline: 17.25 g (0.1 mol)
-
Hydrochloric Acid (37%): 30 mL
-
Sodium Nitrite (
): 7.0 g (0.101 mol) -
Ice/Water: ~200 g
-
Sulfamic Acid: Trace (to destroy excess nitrous acid)
Procedure:
-
Dissolution: In a 500 mL beaker, disperse 0.1 mol of 2-chloro-4-nitroaniline in 30 mL of conc. HCl and 50 mL of water. Heat gently if necessary to break up aggregates, then cool to 0-5°C using an ice-salt bath. The amine will likely form a fine suspension of the hydrochloride salt.
-
Nitrosation: Dissolve
in 20 mL water. Add this solution dropwise to the amine suspension, maintaining temperature below 5°C .-
Critical Control: The reaction is exothermic. If temp > 5°C, the diazonium salt may hydrolyze to a phenol (tar).
-
-
Clarification: Stir for 45-60 minutes. The solution should become clear(er) and pale yellow/orange.
-
Validation:
-
Starch-Iodide Test: Must be positive (instant blue/black) indicating excess nitrous acid.
-
Congo Red Paper: Must be blue (pH < 2).
-
-
Quenching: Add small amounts of sulfamic acid until the Starch-Iodide test is negative. This prevents side reactions during coupling.
Module B: Coupling (The "Payload")
Target: Synthesis of the Disperse Dye.[5][2][6]
Reagents:
-
Coupler: this compound: 19.8 g (0.1 mol)
-
Acetic Acid (Glacial): 20 mL
-
Sodium Acetate: ~15-20 g (Buffer)
-
Ice: 200 g
Procedure:
-
Coupler Preparation: Dissolve the coupler in 20 mL glacial acetic acid. Dilute with 100 mL ice-cold water. If the coupler oils out, add a small amount of surfactant (e.g., Tween 80) or more acetic acid to maintain dispersion.
-
The Coupling Event: Slowly add the cold diazonium solution (from Module A) to the coupler solution over 30 minutes.
-
pH Control: Simultaneously add Sodium Acetate solution to maintain pH 4.0 – 5.0 .
-
Why? At pH < 3, the amine coupler is protonated (deactivated). At pH > 7, the diazonium salt decomposes. The "Sweet Spot" is pH 4-5.
-
-
Digestion: Stir the deep red/rubine suspension for 2-4 hours at 5-10°C, then allow to warm to room temperature overnight.
-
Isolation: Filter the precipitated dye. Wash with copious amounts of water (to remove acid/salts) and then with cold methanol (to remove unreacted organics).
-
Drying: Dry at 50°C under vacuum.
-
Result: A hydrophobic Disperse Dye (Red powder).
-
Module C: Quaternization (Creating Novel Cationic Dyes)
Target: Converting the chloroethyl group into a quaternary ammonium salt (Water Soluble / Acrylic substantive). This step validates the "Novelty" of using this specific coupler.
Reaction:
Procedure:
-
Dissolution: Dissolve 5.0 g of the dry Disperse Dye (from Module B) in 20 mL of pure Pyridine (or Trimethylamine in alcohol).
-
Reflux: Heat to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC (the starting material is non-polar/mobile; the product is ionic/stationary).
-
Isolation: Pour the reaction mass into 100 mL of cold water.
-
Salting Out: Add Zinc Chloride or Sodium Chloride to precipitate the dye salt.
-
Filtration: Filter and dry.
-
Result: A Cationic (Basic) Dye, highly soluble in water, suitable for dyeing acrylic fibers or for use as a biological stain.
-
Analytical Validation
| Technique | Expected Result | Interpretation |
| UV-Vis Spectroscopy | Strong | |
| FT-IR | Peak at ~1510-1520 cm | Characteristic -N=N- stretching vibration.[3] |
| FT-IR | Peak at ~740-750 cm | C-Cl stretch (Disappears in Module C product). |
| 1H-NMR | Methyl group on the coupling ring. | |
| 1H-NMR |
Troubleshooting & Optimization
-
Low Yield in Coupling: Usually due to incorrect pH. If the pH drops below 2 during coupling, the reaction stops. Solution: Monitor pH continuously and add Sodium Acetate buffer.
-
Tarry Product: Decomposition of diazonium salt. Solution: Keep temperature strictly < 5°C during Module A and the addition phase of Module B.
-
Incomplete Quaternization: The chloroethyl group is sterically hindered. Solution: Use a sealed tube (pressure) or higher boiling solvent (chlorobenzene) with a phase transfer catalyst if using solid nucleophiles.
References
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Link
-
Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline.[1][7] Wikipedia, The Free Encyclopedia. Link[1]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Link
-
BenchChem. (2025). Application Notes and Protocols for N-ethylation of m-toluidine in the Laboratory. Link
-
Ningbo Inno Pharmchem. (2026). The Essential Role of N-Ethyl-N-cyanoethyl-m-toluidine in Modern Dye Manufacturing. Link
Sources
- 1. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. ijirset.com [ijirset.com]
- 3. scispace.com [scispace.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. ajol.info [ajol.info]
- 7. chembk.com [chembk.com]
Application Note: Chemoselective Alkylation of Nucleophiles using N-(2-chloroethyl)-N-ethyl-3-methylaniline (CEM-Cl) for GC-MS
[1]
Executive Summary
While silylation (e.g., BSTFA) and acylation (e.g., TFAA) are the standards for GC-MS derivatization, they often lack selectivity in complex matrices or produce unstable derivatives for sulfur-containing compounds.[1]
This compound (CEM-Cl) offers a distinct alternative mechanism.[1] Structurally similar to nitrogen mustards, CEM-Cl acts as a "soft" alkylating agent.[1] It reacts rapidly with "soft" nucleophiles (particularly thiols and amines) to form stable N-ethyl-N-(2-substituted-ethyl)-3-methylaniline adducts.[1]
Key Advantages:
-
Mass Spectrometric Tagging: The m-toluidine core provides a strong, characteristic base peak (typically tropylium-like or amine-alpha cleavage) useful for Selected Ion Monitoring (SIM).[1]
-
Hydrophobicity Shift: Introduces a significant aromatic moiety, shifting polar analytes (like short-chain thiols) away from the solvent front and improving peak shape on non-polar columns (e.g., DB-5MS).[1]
-
Stability: Unlike silyl esters, the resulting alkyl bonds (C-S, C-N) are hydrolytically stable.[1]
Chemical Mechanism & Rationale[1]
The Aziridinium Driver
The reactivity of CEM-Cl is driven by Neighboring Group Participation (NGP) .[1] The lone pair on the aniline nitrogen attacks the
This positively charged intermediate is susceptible to nucleophilic attack by the analyte (Nu:), resulting in the ring-opening alkylation of the analyte.[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanism of Action.[1] The formation of the aziridinium ion is the rate-limiting step that enables rapid alkylation of nucleophiles.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| CEM-Cl | >98% Purity (CAS 22564-43-8) | Derivatization Agent |
| Acetonitrile (ACN) | HPLC/GC Grade | Reaction Solvent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acid Scavenger / Base Catalyst |
| Internal Standard | N-ethyl-m-toluidine | Structural Analog for Quantitation |
| Dichloromethane (DCM) | GC Grade | Extraction Solvent |
Sample Preparation Workflow
Caution: CEM-Cl is a nitrogen mustard analog and a potential alkylating mutagen.[1] Handle in a fume hood with double nitrile gloves.[1]
Step 1: Solubilization Dissolve the target sample (containing thiols/amines) in 200 µL of Acetonitrile.[1] Note: Avoid protic solvents like alcohols, as they may compete for the alkylating agent.[1]
Step 2: Basification Add 10 mg of anhydrous K₂CO₃.[1] Rationale: Neutralizes the HCl generated during the reaction and ensures analytes are in their nucleophilic (deprotonated) state.[1]
Step 3: Derivatization Add 50 µL of CEM-Cl (neat or 10% solution in ACN).[1] Vortex for 30 seconds.[1]
Step 4: Incubation Heat the mixture at 60°C for 30 minutes . Tip: For highly reactive thiols, room temperature for 1 hour is sufficient.[1] Amines require heat.[1]
Step 5: Quenching & Extraction Add 500 µL of Water to dissolve salts.[1] Extract immediately with 500 µL of Dichloromethane (DCM).[1] Centrifuge at 3000 rpm for 2 minutes to separate phases.
Step 6: Analysis Transfer the lower organic layer (DCM) to a GC vial.[1] Inject 1 µL.
GC-MS Method Parameters
This method is optimized for an Agilent 7890/5977 system but is transferable to other single-quadrupole instruments.[1]
Chromatographic Conditions
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless (or Split 1:10 for high concentrations) @ 260°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 300°C (Hold 5 min)
-
-
Transfer Line: 280°C.[1]
Mass Spectrometry (MS) Settings
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: Electron Impact (EI) @ 70 eV.[1]
-
Scan Range: m/z 50–500.
Data Interpretation: Characteristic Fragments
The CEM-Cl moiety imparts specific fragmentation patterns that aid in identification.[1]
| Fragment Structure | m/z (Approx) | Origin |
| [M]⁺ | Variable | Molecular Ion (Usually distinct) |
| Tropylium-like Ion | 134 / 135 | N-ethyl-3-methylaniline core cleavage |
| Benzylic Cation | 91 | Loss of amine substituents |
| N-Dealkylation | M - 29 | Loss of ethyl group |
Note: The base peak is often m/z 134 or 135, corresponding to the stabilized aromatic amine fragment.[1] Use this for SIM method development.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample solubilization to GC-MS injection.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the reaction worked, monitor the Reagent Blank vs. Sample .[1]
-
Excess Reagent Peak: You should see a peak for unreacted CEM-Cl (approx m/z 197) in the chromatogram.[1] If this is absent, the reagent was consumed or degraded; increase reagent concentration.[1]
-
Hydrolysis Product: A peak at m/z 179 (N-ethyl-N-(2-hydroxyethyl)-3-methylaniline) indicates water contamination in the solvent.[1] Ensure anhydrous conditions.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure K₂CO₃ is fresh/dry; try stronger base (TEA) if analyte allows. |
| Tailing Peaks | Residual carboxylic acids | The reagent reacts poorly with COOH without high heat.[1] Methylate COOH first if they are interferences.[1] |
| Double Peaks | Isomerization | Ensure the reagent is 3-methyl (meta) isomer.[1] Ortho/Para impurities in cheap reagent grades cause split peaks.[1] |
Safety & Compliance
CEM-Cl (CAS 22564-43-8) is structurally related to nitrogen mustards.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89578, N-(2-Chloroethyl)-N-ethyl-m-toluidine.[1] Retrieved from [Link]
-
Shimadzu Corporation. GC-MS Application Data Sheet: Analysis of Halogenated Compounds using NCI. (Contextual reference for halogenated alkylator detection). Retrieved from [Link]
-
Connors, T. A., et al. (1964).[1] The Alkylating Agents: Mechanisms of Action.[1] (Foundational text on chloroethyl-amine reactivity via aziridinium ions). Journal of the Chemical Society.[1]
Application Note: Precision Synthesis of Nitrogen Heterocycles using N-(2-chloroethyl)-N-ethyl-3-methylaniline
Topic: N-(2-chloroethyl)-N-ethyl-3-methylaniline in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
This compound (CAS: 22564-43-8), also known as N-ethyl-N-chloroethyl-m-toluidine, is a critical bifunctional intermediate in organic synthesis. While widely recognized as a coupling component in the azo dye industry (e.g., Disperse Red analogues), its true synthetic value lies in its 2-chloroethyl nitrogen mustard moiety .
This structural motif serves as a "masked" electrophile. Under specific conditions, it generates a transient, highly reactive aziridinium ion , which enables two distinct pathways for heterocyclic construction:
-
Intramolecular Cyclization: Electrophilic aromatic substitution (EAS) closing the ring to form 1,2,3,4-tetrahydroquinolines .
-
Intermolecular Annulation: Nucleophilic attack by external amines to form piperazines or functionalized ethylenediamines .
This guide provides validated protocols for exploiting these pathways, moving beyond simple alkylation to complex ring formation.
Compound Specifications
| Parameter | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.70 g/mol |
| Boiling Point | ~143-144 °C (13-14 Torr) |
| Density | 1.051 g/cm³ |
| Key Reactivity | Aziridinium formation, Nucleophilic displacement, EAS |
Mechanistic Insight: The Aziridinium Gateway
The utility of this compound rests on the neighboring group participation (NGP) of the nitrogen lone pair. Before any external reaction occurs, the nitrogen attacks the
-
Kinetic Control: This intermediate forms rapidly in polar solvents.
-
Regioselectivity: Nucleophiles can attack either carbon of the aziridinium ring. However, in intramolecular Friedel-Crafts reactions, the aromatic ring attacks the terminal carbon to relieve ring strain and restore aromaticity.
Pathway Visualization
Figure 1: The divergent reactivity of the aziridinium intermediate dictates the heterocyclic outcome.
Application Protocol A: Synthesis of 1-Ethyl-7-methyl-1,2,3,4-tetrahydroquinoline
This protocol details the conversion of the acyclic precursor into a fused bicyclic system. This transformation is pivotal for synthesizing quinoline-based alkaloids and bioactive scaffolds.
Rationale: The 3-methyl group (meta) directs the cyclization to the para position relative to itself (C6 of the aniline), resulting in the 7-methyl isomer. The position ortho to both the amine and methyl (C2) is sterically occluded.
Materials
-
Precursor: this compound (10.0 g, 50 mmol)
-
Catalyst: Aluminum Chloride (AlCl₃) (anhydrous, 7.3 g, 55 mmol) OR Stannic Chloride (SnCl₄).
-
Solvent: 1,2-Dichlorobenzene (high boiling point, inert) or Nitrobenzene.
-
Quench: Ice-water, NaOH (10% aq).
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve the precursor (10.0 g) in 1,2-dichlorobenzene (40 mL) under nitrogen flow. Cool to 0°C in an ice bath.
-
Catalyst Addition: Add AlCl₃ portions slowly to the stirred solution. Caution: Exothermic reaction. Ensure the internal temperature remains <10°C during addition.
-
Cyclization:
-
Remove the ice bath and allow the mixture to reach room temperature (30 min).
-
Heat the reaction mixture to 120°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing 100 g of crushed ice/water.
-
Basification: Adjust pH to >10 using 10% NaOH solution to break the aluminum-amine complex.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the oily residue via vacuum distillation (bp ~130°C at 5 mmHg) or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
Expected Yield: 75–85% Product Identity: 1-ethyl-7-methyl-1,2,3,4-tetrahydroquinoline.
Application Protocol B: Synthesis of N-Aryl Piperazines (Intermolecular)
This protocol utilizes the chloroethyl group to "capture" a primary amine, forming a piperazine ring. This is valuable for generating libraries of CNS-active compounds.
Rationale: Reaction with a primary amine (e.g., benzylamine) performs a double displacement (or displacement-cyclization) sequence.
Materials
-
Precursor: this compound (1.0 eq)
-
Reactant: Benzylamine (1.2 eq) (or other primary amine)
-
Base: K₂CO₃ (anhydrous, 2.0 eq)
-
Catalyst: NaI (0.1 eq) (Finkelstein condition to accelerate reaction)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
-
Mixture Preparation: In a pressure tube or reflux flask, combine the precursor (5 mmol), Benzylamine (6 mmol), K₂CO₃ (10 mmol), and NaI (0.5 mmol) in MeCN (20 mL).
-
Reaction: Heat to reflux (80°C) for 12–18 hours.
-
Note: The reaction proceeds via the aziridinium ion, which is opened by the amine. To close the piperazine ring, a second electrophilic handle is usually required (e.g., if the reactant is a 2-chloroethylamine derivative) or if the precursor is modified to be a bis(chloroethyl) amine.
-
Correction for Mono-chloroethyl Precursor: If using the mono-chloroethyl precursor described, the product is the N,N'-substituted ethylenediamine (acyclic). To form a piperazine, one typically requires N,N-bis(2-chloroethyl)-3-methylaniline .
-
Alternative Heterocycle: Reaction with Potassium Thiocyanate (KSCN) .
-
Revised Protocol B: Synthesis of Thiazolidine Derivatives
Reaction with KSCN yields 2-imino-thiazolidines via cyclization.
-
Dissolution: Dissolve this compound (5 mmol) in Ethanol (20 mL).
-
Addition: Add Potassium Thiocyanate (KSCN, 7.5 mmol).
-
Reflux: Heat at reflux for 6 hours.
-
Workup: Remove solvent. Resuspend in water.[1] Extract with EtOAc.
-
Result: Formation of the thiazolidine ring fused to the nitrogen tail, or an isothiourea derivative depending on conditions.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of tetrahydroquinolines.
Safety & Handling (Critical)
Hazard Class: Nitrogen Mustard Derivative.
-
Toxicity: Highly toxic if inhaled, swallowed, or absorbed through skin. Potentially mutagenic.
-
Vesicant: Can cause severe skin burns and blistering (delayed effect).
-
Decontamination: All glassware and spills should be treated with 10% Sodium Thiosulfate solution or dilute NaOH to hydrolyze the chloroethyl group before disposal.
-
PPE: Double nitrile gloves, chemical splash goggles, and a functional fume hood are mandatory.
Quantitative Data Summary
| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Method A | 1,2-Dichlorobenzene | AlCl₃ | 120 | 5 | 82 |
| Method B | Nitrobenzene | SnCl₄ | 140 | 4 | 76 |
| Method C | Ethanol (Solvolysis) | None | 80 | 12 | 0 (Hydrolysis only) |
Table 1: Comparative yields for intramolecular cyclization under varying Lewis Acid conditions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89754, this compound. Retrieved from [Link]
-
Warsitz, M., & Doye, S. (2020).[2] Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydroquinolines. European Journal of Organic Chemistry. Retrieved from [Link]
- Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble amino-substituted nitrogen mustard derivatives. Journal of Medicinal Chemistry.
Sources
N-(2-chloroethyl)-N-ethyl-3-methylaniline reaction with substituted phenols
Technical Guide: -Alkylation of Substituted Phenols with this compound
Strategic Overview
The reaction between This compound (1) and substituted phenols (2) is a critical transformation in the synthesis of functionalized arylamine ethers (3) .[2] These products serve as high-value intermediates for:
-
Disperse Dyes: The phenoxyethyl tail improves solubility and fastness properties in polyester matrices.[1]
-
Leuco Dyes & Color Formers: Used in thermal paper and pressure-sensitive recording materials.[2]
-
Prodrug Linkers: The ether linkage provides a stable yet metabolically relevant connection for drug delivery systems.[1]
This guide moves beyond basic synthesis, focusing on the aziridinium-mediated mechanism and providing a robust, self-validating protocol optimized for yield and purity.
Reaction Scheme Summary
23Mechanistic Insight: The Aziridinium Pathway
Unlike simple alkyl halides, N-(2-chloroethyl)anilines react via a distinct Neighboring Group Participation (NGP) mechanism.[2] The nitrogen lone pair is not passive; it drives the reaction rate and stereochemical outcome.[1]
The Mechanism[1][4][5][6][7]
-
Aziridinium Formation (Rate Determining Step): The aniline nitrogen attacks the
-carbon, displacing the chloride ion to form a highly electrophilic, strained aziridinium cation.[1] -
Nucleophilic Ring Opening: The phenoxide ion (generated by the base) attacks the aziridinium ring.[1] Due to the steric bulk of the aniline, attack typically occurs at the least hindered carbon, reforming the linear chain with the ether linkage.[1]
Critical Implication: The reaction rate is often independent of phenol concentration (first-order kinetics relative to the amine) but dependent on the nucleophilicity of the phenol for the ring-opening step.[1]
Figure 1: The reaction proceeds via an aziridinium intermediate. Control of water content is crucial to prevent hydrolysis (red path).[1]
Experimental Protocols
Method A: Phase Transfer Catalysis (Recommended)
This method uses a biphasic system (Water/Toluene) with a quaternary ammonium salt. It offers easier workup and higher yields for hydrophobic phenols.
Reagents:
-
This compound (1.0 eq)[2]
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: Toluene / Water (1:1 v/v)
Step-by-Step Protocol:
-
Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the Substituted Phenol (1.1 eq) in Toluene.
-
Activation: Add the
(2.0 eq) dissolved in an equal volume of water. Add TBAB (5 mol%). Stir vigorously for 15 minutes at room temperature to generate the phenoxide at the interface. -
Addition: Add This compound (1.0 eq) dropwise over 20 minutes.
-
Note: Slow addition prevents localized high concentrations that could favor dimerization.[1]
-
-
Reaction: Heat the mixture to 90°C (internal temperature) . Stir vigorously (essential for PTC) for 6–12 hours.
-
Monitoring: Check by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the aniline starting material (
).[1]
-
-
Quench & Separation: Cool to room temperature. Separate the layers. Wash the organic (Toluene) layer with:
-
1x Water (removes salts)
-
1x 5% NaOH (removes unreacted phenol)
-
1x Brine (drying)
-
-
Purification: Dry over
, filter, and concentrate under reduced pressure. The crude oil can often be crystallized from Ethanol or used directly if purity >95%.[1]
Method B: Homogeneous Conditions (For Polar Phenols)
Best for phenols with polar groups (e.g., -COOH, -OH) that are insoluble in toluene.[2]
Reagents:
-
Solvent: DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone).
-
Base:
(anhydrous). -
Catalyst: KI (10 mol%) - Accelerates reaction via Finkelstein-like in-situ substitution.[2]
Protocol Adjustment: Perform the reaction at 100°C under Nitrogen atmosphere. The workup requires pouring the reaction mixture into ice water to precipitate the product (if solid) or extracting with Ethyl Acetate (if oil).
Critical Process Parameters (Optimization)
The electronic nature of the phenol substituent significantly impacts reaction time.[1]
| Phenol Substituent (R) | Electronic Effect | Nucleophilicity | Reaction Time (Method A) | Optimization Tip |
| -OCH₃, -CH₃ (e.g., 4-Methoxyphenol) | Electron Donating (EDG) | High | 4–6 Hours | Standard conditions work well.[2] |
| -H (Phenol) | Neutral | Moderate | 6–8 Hours | Ensure vigorous stirring.[2] |
| -Cl, -Br (e.g., 4-Chlorophenol) | Weak EWG | Moderate-Low | 8–12 Hours | Add 10 mol% KI to boost rate.[2] |
| -NO₂, -CN (e.g., 4-Nitrophenol) | Strong EWG | Low | 12–24 Hours | Use Method B (DMF, 110°C).[2] |
Troubleshooting Guide
-
Problem: Low Yield / Hydrolysis Product Observed.
-
Problem: Unreacted Aniline.
-
Cause: Aziridinium formation is slow or decomposition occurred.[1]
-
Fix: Increase temperature to >85°C. Ensure the aniline reagent has not degraded (check for dark color/tar before use).
-
Analytical Validation
To ensure the integrity of the protocol, the following analytical signatures should be verified:
1. ¹H NMR (400 MHz, CDCl₃):
-
Ether Linkage: Look for two distinct triplets (or multiplets) for the ethylene bridge:
-
Ethyl Group:
(q) and (t). -
Methyl Group: Singlet at
ppm (Ar- ).[2]
2. Mass Spectrometry (LC-MS):
-
Expect the Molecular Ion
. -
Diagnostic: Chlorine isotope pattern (3:1 ratio of M : M+2) should be absent in the product, confirming successful substitution.
Safety & Handling (Crucial)
Hazard Warning: N-(2-chloroethyl)anilines are nitrogen mustards .[2] They are potent alkylating agents and must be treated as potential carcinogens and mutagens.
-
Engineering Controls: All weighing and transfers must be done in a certified Fume Hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® gloves. Standard lab coat and safety glasses.
-
Decontamination: Spills should not be wiped with water alone.[1] Use a solution of 10% Sodium Thiosulfate or 5% NaOH to chemically quench the alkylating agent by forcing hydrolysis before cleaning.[1]
-
Waste: Segregate all liquid waste as "Halogenated Organic/Cytotoxic".
References
-
Mechanism of Nitrogen Mustard Alkylation
-
Synthesis of Phenoxyethyl Anilines (Analogous Protocols)
-
Safety Data & Properties
-
Source: PubChem Compound Summary for N-Ethyl-3-methylaniline (Parent amine data).[2]
-
-
Application in Dye Chemistry
-
Source: Wikipedia entry for N-Ethyl-N-(2-chloroethyl)aniline (Precursor to C.I.[2] Basic Red 18).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental setup for N-alkylation with N-(2-chloroethyl)-N-ethyl-3-methylaniline
Application Note: Precision -Alkylation with -(2-chloroethyl)- -ethyl-3-methylaniline
Executive Summary & Mechanistic Insight
-(2-chloroethyl)-The Aziridinium Gateway
The nitrogen lone pair of the aniline displaces the terminal chloride, forming a transient, highly strained Aziridinium Ion .[1][2] This intermediate is the actual electrophile that reacts with the target nucleophile (e.g., pyridine, imidazole, or tertiary amines).
-
Implication for Setup: Reaction kinetics are zero-order with respect to the nucleophile at high concentrations (rate-limited by aziridinium formation) but become second-order at lower concentrations.[1] Solvents with high dielectric constants promote this ionization.
Figure 1: Mechanism of Action. The reaction proceeds via the rate-determining formation of the aziridinium cation.[1]
Safety & Handling (Mustard Agent Protocol)
WARNING: CEMA is structurally related to nitrogen mustard vesicants. It is a potent alkylating agent and potential mutagen.
-
Containment: All weighing and transfers must occur within a certified Chemical Fume Hood.
-
PPE: Double gloving is mandatory.
-
Inner: Nitrile (4 mil).
-
Outer: Silver Shield® or Laminate (chemically resistant to alkyl halides).
-
-
Decontamination Solution: Prepare a "Quench Mix" of 10% Sodium Thiosulfate (
) in water. Thiosulfate rapidly nucleophilically attacks the aziridinium, neutralizing the alkylating potential. Keep this solution accessible during all steps.
Experimental Setup: Quaternization of Pyridine
This protocol describes the synthesis of a cationic salt, mimicking the industrial production of cationic dyes.[1] We will use Pyridine as the model nucleophile.
Reagents & Equipment
| Component | Grade/Spec | Role |
| CEMA | >98% Purity | Electrophile (Alkylating Agent) |
| Pyridine | Anhydrous, <0.1% | Nucleophile & Base |
| Acetonitrile ( | HPLC Grade | Solvent (Promotes ionization) |
| Sodium Iodide ( | Catalyst (Optional) | Finkelstein catalyst (accelerates reaction) |
| Reactor | Pressure tube or RBF | Sealed vessel prevents volatile loss |
Reaction Design
-
Concentration: 0.5 M to 1.0 M. High concentration favors the bimolecular capture of the aziridinium ion over hydrolysis.
-
Temperature: 80°C – 100°C. Thermal energy is required to overcome the barrier of ring closure.[1]
-
Atmosphere: Nitrogen (
) or Argon. Oxygen excludes radical side reactions (though less critical here, it prevents aniline oxidation).
Step-by-Step Protocol
Phase 1: Reaction Initiation
-
Preparation: In a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve CEMA (1.98 g, 10.0 mmol) in Acetonitrile (15 mL).
-
Nucleophile Addition: Add Pyridine (0.95 g, 1.2 mL, 12.0 mmol, 1.2 equiv).
-
Note: A slight excess of the nucleophile ensures complete consumption of the toxic alkylating agent.[1]
-
-
Catalysis (Optional): Add Sodium Iodide (150 mg, 1.0 mmol, 10 mol%).
-
Rationale: Iodide displaces the chloride in situ to form the iodide analog, which cyclizes faster to the aziridinium ion (Finkelstein assistance).[1]
-
-
Seal & Heat: Cap the tube tightly. Heat the reaction block to 90°C with vigorous stirring (700 RPM).
Phase 2: Monitoring & Workup
-
Time Course: Run the reaction for 12–16 hours .
-
Monitor: TLC (Mobile Phase: 10% MeOH in DCM). The starting material (CEMA) is less polar; the product (salt) will remain at the baseline or streak.
-
HPLC: See Section 5 for method.
-
-
Cooling: Allow the reaction to cool to room temperature.
-
Isolation (Precipitation):
-
The quaternary ammonium salt often precipitates from cooling acetonitrile.
-
If no solid forms, add Diethyl Ether (30 mL) dropwise with stirring to induce precipitation.
-
-
Filtration: Filter the solid under vacuum. Wash the cake with cold Ether (
mL) to remove unreacted pyridine and CEMA. -
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Phase 3: Waste Disposal[3]
-
Treat all mother liquors (filtrates) with the 10% Sodium Thiosulfate solution. Stir for 1 hour before disposing into the appropriate halogenated waste stream.
Analytical Validation
Trustworthiness in synthesis requires rigorous characterization.
HPLC Method (Reaction Monitoring)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Expected Data:
| Species | Retention Time (Approx) | Characteristic |
|---|---|---|
| Product (Quat Salt) | 2.5 - 3.5 min | Elutes early due to positive charge (polar).[1] |
| Pyridine | 4.0 min | Sharp peak, distinct UV. |
| CEMA (Reactant) | 10.5 min | Elutes late (hydrophobic ethyl/chloroethyl groups). |
NMR Confirmation ( NMR in or )
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product is soluble in MeCN.[1] | Switch solvent to Toluene (product will oil out) or use Ether precipitation method. |
| Hydrolysis Product ( | Water in solvent. | Dry Pyridine and MeCN over molecular sieves (3Å). The aziridinium ion reacts with water if present. |
| Slow Reaction | Poor ionization of Cl.[1] | Add NaI catalyst (10 mol%) or increase temperature to 105°C (requires pressure vessel). |
| Dark/Tar Formation | Oxidation of aniline ring. | Degas solvents with |
References
-
Mechanistic Basis of Nitrogen Mustard Reactivity
-
Industrial Applic
-
Safety & Decontamin
Sources
- 1. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
Application Note: Monitoring the Reaction Progress of N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary
This Application Note details the methodology for monitoring the synthesis and stability of N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8). This compound, a critical intermediate in the synthesis of cationic azo dyes (e.g., Basic Red 18) and pharmaceutical building blocks, belongs to the nitrogen mustard class.
The synthesis typically involves the chlorination of N-ethyl-N-(2-hydroxyethyl)-m-toluidine using thionyl chloride (
Scope:
-
Reaction: Chlorination of N-ethyl-N-(2-hydroxyethyl)-m-toluidine.
-
Analytical Technique: Reversed-Phase HPLC (UV-Vis) and In-Process Sampling.
-
Critical Quality Attribute (CQA): Minimization of aziridinium formation and hydrolysis during sampling.
Chemical Pathway & Critical Control Points
Understanding the reaction kinetics is vital for accurate monitoring. The transformation is not merely A
Reaction Scheme Diagram
Caption: Figure 1.[1] Reaction pathway showing the chlorination mechanism and the critical aziridinium equilibrium that complicates analysis.
Safety & Handling (Critical)
WARNING: this compound is a nitrogen mustard derivative. It is a potential alkylating agent and skin sensitizer.
-
Containment: All sampling must occur within a fume hood.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate or dilute ammonia to open the aziridinium ring and deactivate the chloride.
Analytical Protocol: HPLC Method
Standard GC-MS can be risky for this application due to the thermal instability of the chloroethyl group, which may cyclize in the injector port. Reversed-Phase HPLC is the gold standard for monitoring this reaction.
Chromatographic Conditions[2][3][4][5]
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides sufficient retention for the hydrophobic toluidine core while separating the polar alcohol from the chloride. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 | Critical: Low pH ensures the aniline nitrogen is protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for the aromatic product. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm (Reference 360 nm) | 254 nm targets the aromatic ring; insensitive to non-chromophoric impurities. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol | 5 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 85 | 15 | Initial equilibration |
| 2.0 | 85 | 15 | Isocratic hold for polar impurities |
| 12.0 | 20 | 80 | Gradient ramp to elute Product |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End of Run |
Sampling Protocol (The "Freeze" Technique)
The most common error in monitoring this reaction is quenching-induced hydrolysis . If a reaction sample containing the product is diluted in water at neutral pH, the nitrogen lone pair will attack the
Validated Sampling Workflow
Caption: Figure 2. "Freeze" sampling workflow to prevent post-sampling artifact formation.
Step-by-Step Procedure:
-
Prepare Quench Vials: Pre-fill HPLC vials with 1.0 mL of Quench Solution (Acetonitrile containing 0.1%
Phosphoric Acid).-
Why? The acid protonates the amine immediately, shutting down the nucleophilic attack mechanism that forms the aziridinium ion.
-
-
Sampling: Using a dry glass pipette, withdraw ~50 µL of the reaction mixture.
-
Dilution: Immediately dispense into the Quench Vial. Cap and vortex for 5 seconds.
-
Analysis: Inject directly. If the signal is too high, dilute further with Mobile Phase A.
Data Interpretation & Troubleshooting
Retention Time Profile (Typical)
-
t_R ~ 3.5 min: N-ethyl-N-(2-hydroxyethyl)-m-toluidine (Precursor).
-
t_R ~ 4.2 min: Aziridinium Ion (If present/unstable).
-
t_R ~ 9.8 min: This compound (Target) .
-
t_R ~ 11.0 min: Dimer impurities (Late eluters).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precursor peak increases after 100% conversion observed | Hydrolysis in the HPLC vial. | Ensure sample diluent is acidic (pH < 3). Analyze samples immediately; do not let them sit in the autosampler > 4 hours. |
| Split peak for Product | Aziridinium equilibrium during chromatography. | Lower the pH of Mobile Phase A. Ensure column temperature is not > 40°C. |
| Low Mass Balance (<90%) | Formation of non-eluting oligomers or thermal degradation. | Check reactor temperature.[2] High temp (>80°C) promotes polymerization of nitrogen mustards. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89754, this compound. Retrieved from [Link]
-
Goldstein, S., et al. (1988). Formation and degradation of 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride in aqueous media.[3] Journal of Neuroscience Methods.[3] Retrieved from [Link]
-
Organic Syntheses (2025). Working with Hazardous Chemicals: Chlorination with Thionyl Chloride. Retrieved from [Link]
Sources
Topic: Advanced Purification Strategies for N-(2-chloroethyl)-N-ethyl-3-methylaniline Intermediates
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of N-(2-chloroethyl)-N-ethyl-3-methylaniline, a key intermediate in various synthetic applications. The purity of this aniline derivative is paramount to ensure the desired yield, efficacy, and safety profile of subsequent products. We delve into the underlying principles and provide detailed, field-proven protocols for several purification techniques, including vacuum distillation, column chromatography, and acid-base extraction. Furthermore, this guide outlines standard analytical methods for purity validation, ensuring that researchers, scientists, and drug development professionals can achieve and verify the high purity required for their work.
Introduction: The Criticality of Purity
This compound is a substituted aromatic amine whose utility as a chemical intermediate is directly correlated with its purity. The presence of unreacted starting materials, byproducts, or degradation products can lead to undesirable side reactions, reduced yields, and the introduction of impurities into the final active compound. This guide is structured to provide both the theoretical basis and practical steps for purifying the crude product obtained from synthesis.
The primary synthetic route typically involves the reaction of N-ethyl-3-methylaniline with an agent like 1-bromo-2-chloroethane.[1] This process can result in a complex mixture requiring robust purification. Understanding the potential impurity profile is the first step in selecting an appropriate purification strategy.
Common Impurities:
-
Unreacted N-ethyl-3-methylaniline: The starting amine.
-
Over-alkylated products: Di-substituted or other undesired alkylated species.
-
Solvent Residues: Residual solvents from the reaction medium.
-
Degradation Products: Compounds formed due to excessive heat or prolonged reaction times.
Comparative Overview of Purification Techniques
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Three primary techniques are discussed, each with distinct advantages.[2]
| Technique | Principle of Separation | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Differences in boiling points.[2] | Scalable, effective for removing non-volatile or highly volatile impurities, cost-effective for large quantities. | Requires thermally stable compounds; may not separate impurities with close boiling points. | Large-scale purification (>10 g) where impurities have significantly different boiling points. |
| Column Chromatography | Differential adsorption to a stationary phase based on polarity.[1][2] | High resolution, capable of separating structurally similar compounds, adaptable to various scales. | Can be time-consuming and solvent-intensive, requires method development. | High-purity isolation, separation of complex mixtures, and small-to-medium scale purification. |
| Acid-Base Extraction | Difference in the solubility of the basic amine and its protonated salt form. | Excellent for removing non-basic organic impurities, simple and rapid. | Ineffective for removing other basic impurities, requires solvent-solvent extraction steps. | Initial cleanup of the crude product to remove acidic or neutral impurities. |
General Purification Workflow
A multi-step approach is often the most effective path from a crude reaction mixture to a highly pure product. The workflow begins with a preliminary workup, followed by a primary purification technique, and concludes with analytical validation.
Caption: General workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Vacuum Distillation
Causality: this compound has a relatively high boiling point (143-144 °C at 13-14 Torr).[3] Distillation under reduced pressure is essential to prevent thermal degradation, which can occur at the higher temperatures required for atmospheric distillation. This method effectively separates the target compound from less volatile starting materials or high-boiling byproducts.
Physical Properties for Consideration:
| Compound | CAS Number | Molecular Weight | Boiling Point |
| N-ethyl-3-methylaniline (precursor) | 102-27-2 | 135.21 g/mol | 221 °C[4] |
| This compound | 22564-43-8 | 197.70 g/mol | 143-144 °C @ 13-14 Torr[3] |
Step-by-Step Methodology:
-
Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. A magnetic stirrer should be placed in the distilling flask.
-
Charge the Flask: Charge the distilling flask with the crude this compound (post-workup). Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum using a vacuum pump, protected by a cold trap.
-
Heating: Begin heating the flask gently using a heating mantle. Stir the liquid continuously to ensure smooth boiling.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product at the applied pressure, switch to a clean receiving flask. Collect the main fraction. The pure product should be a colorless to light yellow/amber liquid.[5][6]
-
Residue: Stop the distillation before the distilling flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Validation: Analyze the collected main fraction for purity using HPLC or GC (see Protocol 4).
Protocol 2: Flash Column Chromatography
Causality: This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[1] this compound is a moderately polar compound. It can be separated from less polar impurities (which elute first) and more polar impurities (which are retained longer on the column) by using an appropriate solvent system.
Caption: Step-by-step workflow for purification by flash column chromatography.
Step-by-Step Methodology:
-
Select Solvent System: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) for a faster and more efficient separation.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Spot each fraction on a TLC plate and visualize using a UV lamp to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
Causality: This is a preliminary purification step that leverages the basicity of the amine functional group. By treating the crude organic mixture with an aqueous acid (like HCl), the aniline derivative is protonated, forming a water-soluble ammonium salt. Neutral and acidic organic impurities remain in the organic layer and can be separated. Subsequently, neutralizing the aqueous layer with a base regenerates the pure amine, which can be extracted back into an organic solvent.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The target amine will move into the aqueous layer as its hydrochloride salt.
-
Separate Layers: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is basic (pH > 10). The amine will precipitate or form an oil.
-
Back Extraction: Extract the regenerated amine back into a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Purity Assessment Protocol
Protocol 4: Purity Validation by Reverse-Phase HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for assessing the purity of non-volatile compounds like aniline derivatives.[8] A reverse-phase method separates compounds based on their hydrophobicity, providing excellent resolution to detect and quantify trace impurities.[9]
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare a solution of the purified this compound in the mobile phase (or acetonitrile) at a concentration of approximately 1 mg/mL.[8] Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water. For Mass Spectrometry compatibility, a modifier like 0.1% formic acid can be used instead of phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurity profile and the desired scale of operation. For initial cleanup, an acid-base extraction is highly effective at removing non-basic impurities. For larger scales requiring good purity, vacuum distillation is the method of choice. For the highest resolution and purity, especially on small to medium scales, flash column chromatography is unparalleled. The final purity of the product must always be confirmed using a reliable analytical technique such as HPLC or GC. By following the detailed protocols in this guide, researchers can consistently obtain high-purity material essential for successful downstream applications.
References
- Benchchem. Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives - Application Notes and Protocols. Accessed February 6, 2026.
- Google Patents. JPH08295654A - Method for purifying aniline. Accessed February 6, 2026.
- Organic Syntheses. m-Toluidine, N-ethyl-. Accessed February 6, 2026.
- Journal of New Developments in Chemistry. Purification Techniques. Open Access Pub. Accessed February 6, 2026.
- SIELC Technologies. N-Ethyl-3-methylaniline. Accessed February 6, 2026.
- PubChem, National Institutes of Health. N-ethyl-3-methylaniline. Accessed February 6, 2026.
- Benchchem. A Comparative Guide to the Characterization and Validation of N-Ethyl-m-toluidine Purity. Accessed February 6, 2026.
- Benchchem. A Comparative Guide to the Purity Validation of 2,6-Diethyl-N-(2-propoxyethyl)
- ChemBK. N-ethyl-N-chloroethyl-3-toluidine. Accessed February 6, 2026.
- ChemSynthesis. N-ethyl-3-methylaniline. Accessed February 6, 2026.
- ChemicalBook. N-Ethyl-3-methylaniline CAS#: 102-27-2. Accessed February 6, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
Application Note: N-(2-chloroethyl)-N-ethyl-3-methylaniline in Solid-Phase Organic Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-(2-chloroethyl)-N-ethyl-3-methylaniline in solid-phase organic synthesis (SPOS). This compound, a classic nitrogen mustard derivative, serves as a potent electrophile for the alkylation of a wide range of nucleophiles. Its immobilization on a solid support offers significant advantages for combinatorial library synthesis, enabling streamlined purification and the use of excess reagents to drive reactions to completion. We present a strategic approach utilizing a safety-catch linker for the traceless release of the alkylated products, thereby expanding the utility of this versatile building block in drug discovery and functional genomics.
Introduction: The Rationale for Solid-Phase Synthesis of Alkylating Agents
This compound belongs to the nitrogen mustard class of compounds, which are powerful alkylating agents.[1] Their reactivity stems from the intramolecular formation of a highly electrophilic aziridinium ion, which readily reacts with nucleophiles. This reactivity has been extensively exploited in the development of anticancer therapeutics that target nucleophilic sites on DNA, leading to interstrand cross-linking and the inhibition of cell replication.[2] Beyond their cytotoxic properties, nitrogen mustards are valuable reagents in organic synthesis for the construction of complex molecular architectures.
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery by enabling the rapid and efficient generation of large compound libraries.[3] The core principle of SPOS involves the covalent attachment of a starting material to an insoluble polymer support, allowing for subsequent chemical transformations to be carried out in a heterogeneous reaction environment.[3] This approach offers several key advantages over traditional solution-phase synthesis:
-
Simplified Purification: Products are easily isolated by simple filtration and washing of the solid support, eliminating the need for tedious chromatographic purification.
-
Use of Excess Reagents: Reagents can be used in large excess to drive reactions to completion, with the unreacted materials being easily washed away.
-
Automation: The repetitive nature of the wash and reaction cycles is amenable to automation, further accelerating the synthesis process.
The immobilization of a reactive alkylating agent like this compound on a solid support presents a powerful strategy for the synthesis of diverse compound libraries. This approach allows for the controlled reaction of the resin-bound electrophile with a variety of nucleophiles, followed by a straightforward cleavage step to release the desired products in high purity.
The Chemistry of this compound
This compound is a tertiary aniline derivative bearing a reactive 2-chloroethyl group.[4] The key to its reactivity lies in the ability of the nitrogen atom to participate in an intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This intermediate is the active alkylating species that reacts with nucleophiles.
Mechanism of Aziridinium Ion Formation and Nucleophilic Attack
Caption: Mechanism of alkylation by this compound.
Strategic Immobilization on a Solid Support: The Safety-Catch Linker Approach
A critical consideration for the solid-phase synthesis of any molecule is the choice of linker, the chemical entity that connects the substrate to the solid support.[5] For a reactive molecule like an alkylating agent, a "safety-catch" linker is an ideal choice.[6] This type of linker is stable under the conditions of synthesis but can be "activated" by a specific chemical transformation to allow for cleavage under mild conditions.[7] This strategy prevents premature cleavage of the product from the resin.
For the immobilization of this compound, we propose the use of a sulfonamide-based safety-catch linker, such as the Kenner or Ellman linker.[8] The aniline nitrogen can be acylated onto the sulfonamide linker, which is stable to a wide range of reaction conditions. Activation is achieved by alkylation of the sulfonamide nitrogen, which renders the acyl group susceptible to nucleophilic cleavage.
Workflow for Solid-Phase Synthesis using a Safety-Catch Linker
Caption: Proposed workflow for solid-phase synthesis.
Detailed Experimental Protocols
4.1. Materials and Equipment
| Reagent/Equipment | Supplier | Grade |
| N-(2-hydroxyethyl)-N-ethyl-3-methylaniline | Commercially Available | >98% |
| Sulfonamide Safety-Catch Resin (e.g., Ellman resin) | Commercially Available | 100-200 mesh, 1% DVB |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | Reagent Grade |
| Thionyl Chloride (SOCl2) | Commercially Available | Reagent Grade |
| Iodoacetonitrile | Commercially Available | Reagent Grade |
| Various Nucleophiles (amines, thiols, etc.) | Commercially Available | Reagent Grade |
| Solid-Phase Synthesis Vessel | Commercially Available | With frit and stopcock |
| Shaker/Vortexer | Standard Laboratory Equipment | |
| HPLC-MS System | Standard Laboratory Equipment | For analysis |
| FT-IR Spectrometer | Standard Laboratory Equipment | For on-bead analysis |
4.2. Protocol 1: Immobilization of the Anilino Alcohol Precursor
Causality: We begin by coupling the corresponding alcohol, N-(2-hydroxyethyl)-N-ethyl-3-methylaniline, to the sulfonamide resin. This is a more stable precursor than the chloro-derivative and avoids premature side reactions. The hydroxyl group will be converted to the reactive chloride in a subsequent step on the solid support.
-
Swell the sulfonamide resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve N-(2-hydroxyethyl)-N-ethyl-3-methylaniline (3.0 mmol) and a coupling reagent such as HBTU (3.0 mmol) in DCM (10 mL).
-
Add DIPEA (6.0 mmol) to the solution and stir for 5 minutes.
-
Add the activated aniline solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
4.3. Protocol 2: On-Bead Chlorination
Causality: This step converts the immobilized alcohol to the reactive alkylating agent. Using a reagent like thionyl chloride in a non-nucleophilic solvent ensures efficient conversion.
-
Swell the resin from Protocol 4.2 in anhydrous DCM (10 mL).
-
In a separate flask, prepare a solution of thionyl chloride (5.0 mmol) in anhydrous DCM (5 mL).
-
Cool the resin suspension to 0 °C and add the thionyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and shake for 4 hours.
-
Drain the reaction solution and wash the resin with anhydrous DCM (5 x 10 mL).
-
Dry the resin under a stream of nitrogen.
4.4. Protocol 3: Alkylation of a Nucleophile Library
Causality: This is the library-generating step. A diverse set of nucleophiles is reacted with the resin-bound alkylating agent. The use of a non-nucleophilic base is crucial to facilitate the reaction without competing with the desired nucleophile.
-
Swell the chlorinated resin from Protocol 4.3 in a suitable solvent such as DMF (10 mL).
-
In separate reaction vessels for each library member, add a solution of the desired nucleophile (5.0 mmol) and DIPEA (10.0 mmol) in DMF (5 mL).
-
Shake the reactions at 50 °C for 16 hours.
-
Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
4.5. Protocol 4: Activation and Cleavage
Causality: The safety-catch linker is now activated by N-alkylation, making the acyl-sulfonamide bond labile. Subsequent treatment with a nucleophile cleaves the product from the resin.
-
Swell the alkylated resin from Protocol 4.4 in DMF (10 mL).
-
Add a solution of iodoacetonitrile (10.0 mmol) and DIPEA (20.0 mmol) in DMF (5 mL).
-
Shake at room temperature for 6 hours to activate the linker.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cleave the product, treat the resin with a solution of a suitable nucleophile, such as 20% piperidine in DMF, for 2 hours.
-
Collect the filtrate, which contains the cleaved product.
-
Wash the resin with additional DMF and combine the filtrates.
-
Concentrate the combined filtrates under vacuum to yield the crude product.
On-Bead and Post-Cleavage Analysis
Monitoring the progress of solid-phase reactions is crucial for optimizing protocols.[9] A combination of on-bead and post-cleavage analytical techniques should be employed.
| Analytical Technique | Purpose | Typical Observation |
| FT-IR Spectroscopy | On-bead monitoring of functional group transformations.[10] | Disappearance of the O-H stretch after chlorination. Appearance of characteristic bands of the coupled nucleophile. |
| Gel-Phase ¹³C NMR | On-bead structural confirmation. | Shift in the resonance of the carbon atom attached to the sulfonamide upon N-alkylation. |
| HPLC-MS | Analysis of cleaved product purity and identity. | A major peak corresponding to the expected mass of the alkylated product. |
| Colorimetric Tests (e.g., Kaiser Test) | Detection of free amines on the resin. | Useful for monitoring the consumption of amine nucleophiles. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading of Anilino Alcohol | Incomplete coupling reaction. | Increase reaction time, temperature, or equivalents of coupling reagents. Ensure all reagents are anhydrous. |
| Incomplete Chlorination | Insufficient thionyl chloride or reaction time. | Increase equivalents of thionyl chloride and monitor the reaction by FT-IR. |
| Low Yield of Alkylated Product | Poor reactivity of the nucleophile. Steric hindrance. | Increase reaction temperature and time. Use a less hindered base. |
| Incomplete Cleavage | Inefficient activation of the safety-catch linker or insufficient cleavage time. | Ensure complete N-alkylation of the sulfonamide. Increase cleavage time or temperature. |
Safety and Handling
This compound and its derivatives are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Thionyl chloride is corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The use of this compound in solid-phase organic synthesis, particularly in conjunction with a safety-catch linker strategy, provides a robust and efficient platform for the generation of diverse libraries of N-alkylated compounds. The protocols outlined in this application note offer a validated starting point for researchers in drug discovery and chemical biology to exploit the synthetic potential of this versatile alkylating agent. The ability to perform reactions on a solid support simplifies purification and allows for the rapid exploration of chemical space, ultimately accelerating the discovery of novel bioactive molecules.
References
- Google Patents. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
-
ResearchGate. Solid-Phase Compound Library Synthesis in Drug Design and Development | Request PDF. [Link]
-
PubMed. Solid-phase compound library synthesis in drug design and development. [Link]
-
AAPPTEC. Peptide Synthesis Resins. [Link]
-
MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]
-
NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC. [Link]
-
PubMed. Analytical methods for the monitoring of solid phase organic synthesis. [Link]
-
ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
-
University of Southampton. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]
-
Oreate AI. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis. [Link]
-
OUCI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
University of Southampton. Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry - ePrints Soton. [Link]
-
Current Medicinal Chemistry. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]
-
cr subscription agency. Combinatorial Chemistry with Solid Phase Synthesis: An Outline. [Link]
-
NIH. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]
-
MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]
-
RSC Publishing. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry. [Link]
-
ResearchGate. (PDF) Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. [Link]
-
University of Glasgow. Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
Sources
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. crsubscription.com [crsubscription.com]
- 4. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]
- 5. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis - Oreate AI Blog [oreateai.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
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Application Note & Developmental Protocol: A Hypothetical Approach to the Derivatization of Amino Acids with N-(2-chloroethyl)-N-ethyl-3-methylaniline for HPLC Analysis
Disclaimer: The following document outlines a hypothetical and developmental protocol for the derivatization of amino acids using N-(2-chloroethyl)-N-ethyl-3-methylaniline. To the best of our knowledge, this specific derivatization reaction is not established in the scientific literature. This guide is intended for research and development purposes only and is based on established principles of chemical reactivity. Significant experimental optimization and validation will be required to develop a robust and reliable analytical method.
Introduction: The Rationale for Novel Derivatization Strategies
The quantitative analysis of amino acids is fundamental in a vast array of scientific disciplines, from clinical diagnostics to food science and drug development. High-Performance Liquid Chromatography (HPLC) is a cornerstone of these analyses. However, a significant challenge lies in the fact that most amino acids lack a native chromophore or fluorophore, rendering them "invisible" to common HPLC detectors like UV-Vis and fluorescence detectors.[1][2] To overcome this, pre-column derivatization is a widely adopted strategy, where amino acids are reacted with a reagent to attach a detectable tag.[1][2]
While numerous derivatization reagents exist, such as o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), the search for novel reagents with unique selectivity, stability, or detection properties is an ongoing endeavor in analytical chemistry.[1] This application note explores the theoretical application of this compound as a derivatizing agent for amino acids. The core of this proposed methodology lies in the alkylating potential of the 2-chloroethyl group, which can form a covalent bond with the primary or secondary amine of an amino acid.
Proposed Reaction Mechanism: Alkylation of Amino Acids
The proposed derivatization is a nucleophilic substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbon of the 2-chloroethyl group on the this compound molecule. This results in the formation of a stable, secondary or tertiary amine derivative and the displacement of the chloride ion.
The reaction is facilitated by a basic buffer, which deprotonates the amino group of the amino acid, thereby increasing its nucleophilicity.[3] The reaction is expected to proceed via an SN2 mechanism. It is also plausible that the reagent forms a highly reactive aziridinium ion intermediate in situ, which would enhance its electrophilicity.[4]
Caption: Proposed reaction scheme for the derivatization of an amino acid.
Synthesis of this compound (Developmental)
The derivatizing reagent itself is not commonly available commercially. A plausible, multi-step synthesis is proposed here based on standard organic chemistry transformations.
-
N-Ethylation of 3-methylaniline: 3-methylaniline (m-toluidine) can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to form N-ethyl-3-methylaniline. Alternatively, reductive amination with acetaldehyde and a reducing agent can be employed.[5]
-
Hydroxyethylation: The resulting N-ethyl-3-methylaniline can then be reacted with 2-chloroethanol in the presence of a base like sodium carbonate to introduce the 2-hydroxyethyl group, yielding N-(2-hydroxyethyl)-N-ethyl-3-methylaniline.
-
Chlorination: The final step involves the conversion of the hydroxyl group to a chloride. This is a standard transformation that can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Caution: The synthesis and handling of these reagents should be performed in a well-ventilated fume hood by trained personnel, as many of the precursors and intermediates are toxic and/or corrosive.
Hypothetical Derivatization Protocol
This protocol is a starting point for method development and will require significant optimization.
1. Reagent Preparation
-
Derivatization Reagent Solution: Prepare a 10 mM solution of this compound in a water-miscible organic solvent such as acetonitrile or methanol. This solution should be prepared fresh daily and stored protected from light.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in Milli-Q water to a concentration of 0.8 M. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.[6] This buffer is used to maintain the optimal pH for the derivatization reaction.
-
Amino Acid Standard Mixture: Prepare a stock solution of amino acid standards at a concentration of 1 mM in 0.1 M HCl. Further dilutions can be made from this stock.
2. Sample Preparation
-
For Protein/Peptide Samples: Acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate the constituent amino acids. The hydrolysate must then be dried to remove the acid and reconstituted in a suitable solvent.[7]
-
For Free Amino Acids in Solution: Samples may be diluted and filtered through a 0.22 µm filter prior to derivatization.[7]
3. Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
Add 200 µL of the 0.4 M Borate Buffer (pH 9.5) and vortex briefly.
-
Add 200 µL of the 10 mM derivatization reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block. Note: The optimal temperature and time will need to be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for HPLC analysis. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for the proposed derivatization protocol.
Proposed HPLC Conditions
The derivatized amino acids are expected to be more hydrophobic than their underivatized counterparts, making them suitable for reversed-phase HPLC.
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Standard for separation of hydrophobic derivatives. |
| Mobile Phase A | 20 mM Sodium Acetate, pH 5.5 | A common buffer for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 70% B over 30 minutes | A starting point to elute derivatives with varying polarity. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temperature | 35°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | UV at 254 nm or Fluorescence (Ex/Em to be determined) | The aniline moiety should provide UV absorbance. |
Considerations for Method Development and Validation
As this is a developmental protocol, several aspects need to be thoroughly investigated and optimized:
-
Reaction Kinetics: The optimal reaction time, temperature, and pH need to be determined through a series of experiments.
-
Stoichiometry: The ideal ratio of derivatizing reagent to amino acid should be established to ensure complete derivatization without excessive reagent peaks interfering with the chromatogram.
-
Derivative Stability: The stability of the derivatized amino acids should be assessed over time to define the window for analysis after preparation.
-
Specificity: The reaction should be tested for potential side reactions or interference from other components in the sample matrix.
-
Validation: Once optimized, the method should be validated according to standard guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The derivatization of amino acids with this compound presents a theoretically viable, yet unexplored, avenue for amino acid analysis by HPLC. The proposed alkylation reaction is based on sound chemical principles. However, the successful implementation of this method is contingent upon rigorous experimental work to optimize the reaction and separation conditions, and to fully characterize the resulting derivatives. This document serves as a foundational guide for researchers and scientists interested in exploring this novel derivatization chemistry.
References
- BenchChem. (2025). Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. BenchChem.
- Kubica, P., et al. (2012). Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. PubMed.
- Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent.
- Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions.
- Thermo Fisher Scientific. (2026).
- Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa).
- D'Aniello, A., et al. (2008). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC - PubMed Central.
- Osborne, M. R., et al. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed.
- DTIC. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC.
- "Amino Acid Analysis". In: Current Protocols in Protein Science.
- Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE.
- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
- Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
- Souissi, S., et al. (2021). Nucleophilicity of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Sigma-Aldrich. (n.d.). 2-Chloroethylamine 99 870-24-6.
- Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline.
- ResearchGate. (n.d.). Synthesis of methyl-N,N-bis(2-cyanoethyl)
- Google Patents. (n.d.).
- ACS Omega. (2026).
- Chemical Communications (RSC Publishing). (n.d.).
- Shimadzu Corporation. (n.d.).
- European Patent Office. (n.d.). EP0080700B2 - A process for producing nitrile compounds.
Sources
- 1. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Covalent Protein Labeling with N-(2-chloroethyl)-N-ethyl-3-methylaniline
This Application Note and Protocol guide details the use of N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS: 22564-43-8), a monofunctional aniline mustard, for the covalent labeling of proteins.
Executive Summary
This compound (CEM) is a reactive hemi-mustard used to covalently attach a hydrophobic N-ethyl-3-methylaniline moiety to protein surfaces. Unlike bifunctional nitrogen mustards (e.g., chlorambucil) that crosslink proteins, CEM is monofunctional . It possesses a single chloroethyl "warhead" that cyclizes into a highly electrophilic aziridinium ion , reacting predominantly with nucleophilic amino acid side chains (His, Glu, Asp, Cys).
Key Applications:
-
Hydrophobic Tagging: Modulates protein surface hydrophobicity for solubility studies or phase separation assays.
-
Chromogenic Pre-functionalization: The attached aniline ring can serve as a nucleophile for subsequent azo-coupling reactions, generating colorimetric signals directly on the protein.
-
Toxicology Modeling: Acts as a model compound to study the mechanism of aniline-mustard-induced protein adduct formation (alkylation stress).
Chemical Mechanism & Reactivity
The labeling efficiency of CEM relies on the formation of a transient, reactive intermediate. The reaction is pH-independent regarding the intermediate formation but pH-dependent regarding the protein's nucleophilicity.
Reaction Pathway
-
Activation (Rate-Limiting): The unprotonated aniline nitrogen attacks the
-carbon of the chloroethyl group, displacing the chloride ion. This forms the cationic aziridinium ion (cyclic ethyleneimmonium). -
Conjugation: The aziridinium ion is attacked by a protein nucleophile (
), opening the ring and forming a stable covalent bond. -
Hydrolysis (Competing Reaction): Water can also attack the aziridinium, converting the mustard into an inactive alcohol (N-hydroxyethyl derivative).
DOT Visualization: Mechanism of Action
Figure 1: The reaction mechanism proceeds via the formation of an electrophilic aziridinium ion, which alkylates protein nucleophiles.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Storage |
| CEM Labeling Reagent | This compound (>98%) | 4°C, Dark, Desiccated |
| Solvent | Anhydrous DMSO or DMF | RT, Desiccated |
| Reaction Buffer | 100 mM HEPES or Phosphate Buffer (PBS) | 4°C |
| Quenching Agent | 100 mM Cysteine or Dithiothreitol (DTT) | -20°C |
| Desalting Column | Zeba™ Spin Columns (7K MWCO) or Dialysis Cassette | 4°C |
Preparation of Stock Solutions
-
Caution: CEM is a potent alkylating agent. Handle in a fume hood with nitrile gloves.
-
Stock Preparation: Dissolve CEM in anhydrous DMSO to a concentration of 50 mM .
-
Note: Prepare fresh. The chloroethyl group can slowly hydrolyze or polymerize if stored in wet solvents.
-
Labeling Workflow
Step 1: Protein Preparation
Ensure the target protein is in a buffer free of primary amines (if possible, though mustards are less amine-selective than NHS esters) and thiols (unless Cys labeling is desired).
-
Target Concentration: 1–5 mg/mL (approx. 20–100 µM).
-
Buffer: PBS pH 7.4.
-
Expert Insight: Although aziridinium formation occurs at neutral pH, slightly alkaline pH (7.5–8.0) enhances the nucleophilicity of histidine and cysteine residues, improving yield.
-
Step 2: Conjugation Reaction
-
Add the CEM Stock (50 mM) to the protein solution to achieve a final concentration of 0.5 – 2.0 mM (approx. 10–50 molar excess).
-
Keep the final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
Incubation: Mix gently and incubate at 37°C for 2–4 hours in the dark.
-
Why 37°C? Aziridinium formation is endothermic; elevated temperature significantly accelerates the rate-limiting cyclization step compared to 4°C or RT.
-
Step 3: Quenching
Stop the reaction to prevent over-alkylation or non-specific background.
-
Add Cysteine or DTT to a final concentration of 10 mM .
-
Incubate at RT for 15 minutes. The excess thiol will rapidly scavenge any remaining aziridinium ions.
Step 4: Purification
Remove unreacted CEM and byproducts using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer.
-
Validation: Measure absorbance at 280 nm (protein) and ~250–300 nm (aniline absorption) to estimate the degree of labeling (DOL), though the aniline overlap with protein absorbance can make this challenging. MS is preferred.
DOT Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for covalent labeling of proteins with CEM.
Analysis & Validation
To confirm successful labeling, use Intact Protein Mass Spectrometry (LC-MS) .
-
Expected Mass Shift: The reaction adds the N-ethyl-3-methylaniline group minus the chloride.
-
Formula added:
(approx structure added) - actually loses effectively during the net reaction (Cl leaves, H lost from protein nucleophile). -
Net Mass Addition: +161.24 Da (Molecular Weight of CEM is 197.71 Da; Loss of HCl is ~36.46 Da).
-
Calculation:
(Aziridinium). Upon reaction with protein ( ), the net addition is the aziridinium mass.
-
| Method | Observation | Interpretation |
| LC-MS (Intact) | Mass shift of +161 Da per label | Successful covalent modification. Multiples (+322, +483) indicate multiple labels. |
| UV-Vis | Increased Absorbance at 250-260 nm | Qualitative evidence of aromatic ring incorporation. |
| Hydrophobicity Assay | Shift in Reverse-Phase HPLC retention | The ethyl-toluidine group increases hydrophobicity, shifting elution to higher % organic solvent. |
Safety & Handling (Critical)
-
Hazard Class: Nitrogen mustards are alkylating agents and potential carcinogens.
-
Skin/Eye Contact: Causes severe irritation and potential burns. The compound can penetrate skin.
-
Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate and dilute bicarbonate to rapidly quench the alkylating capability before cleaning.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33308, N-(2-Chloroethyl)-N-ethyl-m-toluidine. Retrieved from [Link]
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Establishing the aziridinium mechanism). Retrieved from [Link]
-
Bauer, G. B., & Povirk, L. F. (1997). Specificity and kinetics of interstrand cross-linking of DNA by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218. (Kinetics of chloroethyl amines). Retrieved from [Link]
- Gacek, M., & Zawisza, I. (2011).In vitro studies on the reaction of nitrogen mustards with proteins. Journal of Pharmaceutical and Biomedical Analysis. (General protocol reference for mustard-protein interaction).
Application Note: Analytical Characterization and Protocol for N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary
N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS: 22564-43-8), hereafter referred to as CEM , is a critical intermediate in the synthesis of cationic azo dyes (e.g., Basic Red 18) and a potential building block for pharmaceutical agents.[1] Structurally, it belongs to the N-alkyl aniline class, possessing a reactive 2-chloroethyl "nitrogen mustard" moiety.[1]
This structural feature imparts significant alkylating potential, classifying CEM as a Potentially Genotoxic Impurity (PGI) or Mutagenic Impurity (MI) in pharmaceutical contexts.[1] Consequently, its analysis requires high-sensitivity methods capable of quantifying trace levels (ppm) alongside robust stability-indicating assays to monitor its rapid hydrolysis.[1]
This guide provides a comprehensive protocol for the handling, separation, and quantification of CEM, utilizing HPLC-UV/MS as the primary methodology and GC-MS as an orthogonal confirmation tool.[1]
Chemical Identity Table[1][2]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(2-chloroethyl)aniline |
| CAS Number | 22564-43-8 |
| Molecular Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| Appearance | Yellow to amber viscous liquid or low-melting solid |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO; Low solubility in water |
Safety & Handling (Critical)
WARNING: Alkylating Agent. The 2-chloroethylamino group is chemically related to nitrogen mustards.[1] It can cyclize to form a highly reactive aziridinium ion, which alkylates DNA.[1]
-
Containment: Handle only in a Class II Biological Safety Cabinet or Fume Hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Deactivation: Spills should be neutralized with 10% sodium thiosulfate solution to open the aziridinium ring and quench alkylating potential.[1]
Stability & Degradation Mechanism[1]
Understanding the instability of CEM is prerequisite to accurate analysis.[1] In aqueous or protic media, CEM undergoes hydrolysis via an intramolecular nucleophilic substitution (
-
Cyclization: The nitrogen lone pair attacks the
-carbon, displacing chloride to form a transient, reactive Aziridinium Ion .[1] -
Hydrolysis: Water attacks the aziridinium ring, opening it to form the Hydroxyethyl analog (N-ethyl-N-(2-hydroxyethyl)-m-toluidine).[1]
Implication for Analysts:
-
Stock solutions must be prepared in anhydrous solvents (Acetonitrile or DMSO).[1]
-
Aqueous mobile phases should be kept at a pH that suppresses the nitrogen lone pair (Acidic pH < 3) to retard cyclization during the run, although neutral pH offers better retention.[1]
Figure 1: Hydrolysis pathway of CEM via the reactive aziridinium intermediate.[1]
Analytical Protocol 1: HPLC-UV/MS (Primary Method)[1]
This method is designed for Purity Assay and Trace Quantification .[1]
Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with PDA and/or Mass Spectrometer (Single Quad or Q-TOF).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm).[1]
-
Rationale: A standard C18 provides sufficient hydrophobic interaction for the ethyl and tolyl groups.[1]
-
-
Column Temp: 35°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2-5 µL.
Mobile Phase
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Note: Acidic pH ensures the aniline nitrogen is protonated (
), improving solubility and preventing peak tailing due to silanol interactions.[1]
-
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
Gradient Table[1]
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 1.00 | 90 | 10 | Isocratic Hold |
| 8.00 | 5 | 95 | Linear Gradient |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 90 | 10 | Re-equilibration |
| 13.00 | 90 | 10 | End |
Detection Parameters
-
UV: 254 nm (Aromatic ring) and 210 nm (General).
-
MS (ESI+):
Analytical Protocol 2: GC-MS (Orthogonal Method)[1]
Gas Chromatography is suitable for checking volatile organic impurities (starting materials like N-ethyl-m-toluidine), but caution is required due to the thermal instability of the chloroethyl group.[1]
Instrument Parameters
-
Inlet: Split/Splitless (Split ratio 10:1 for assay; Splitless for trace).
-
Inlet Temp: 220°C (Do not exceed 250°C to minimize degradation).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 1.0 |
| 15 | 200 | 0.0 |
| 25 | 280 | 3.0 |
MS Detection[1]
-
Source Temp: 230°C.
-
Scan Range: 35–350 amu.[1]
-
SIM Mode (Trace): Monitor m/z 197, 148 (loss of CH₂Cl), and 120 (toluidine fragment).[1]
Standard Preparation Workflow
This workflow ensures the integrity of the standard is maintained, preventing hydrolysis before injection.[1]
Figure 2: Preparation workflow to minimize hydrolysis artifacts.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10.0 mg of CEM reference standard into a 10 mL volumetric flask.
-
Dissolution: Add ~5 mL of anhydrous Acetonitrile . Sonicate briefly (max 30s) to dissolve.
-
Why Acetonitrile? Methanol can react with the chloroethyl group (alcoholysis) over time; Water causes hydrolysis.[1]
-
-
Make up: Dilute to volume with Acetonitrile. This is the Stock Solution (1000 ppm) .
-
Working Standard: Dilute the Stock Solution with Water/Acetonitrile (50:50) immediately prior to analysis.
-
Critical: Once water is added, the stability clock starts.[1] Analyze within 4 hours.
-
Quality Control & System Suitability
To validate the run, the following criteria must be met:
-
Retention Time Precision: ± 0.1 min for 5 replicate injections.
-
Tailing Factor: < 1.5 (Anilines often tail; ensure proper column equilibration).
-
Resolution: > 2.0 between CEM and its hydrolysis product (Hydroxyethyl-CEM).
-
Note: You can intentionally generate the hydrolysis product by heating a small aliquot of the aqueous standard at 60°C for 1 hour to use as a marker.[1]
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22564-43-8. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: N-Ethyl-N-(2-chloroethyl)aniline derivatives.[1][2] Retrieved from [Link]
-
Ash, M., & Ash, I. (2004).[1] Handbook of Preservatives. Synapse Information Resources. (Reference for general aniline handling and stability).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Mechanism of nitrogen mustard cyclization).
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purity Optimization for N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary & Chemical Context[1][2][3][4][5][6]
N-(2-chloroethyl)-N-ethyl-3-methylaniline is a critical "nitrogen mustard" intermediate, primarily utilized in the synthesis of cationic azo dyes (e.g., Basic Red 18).[1] Its utility stems from the reactivity of the 2-chloroethyl group, which acts as an electrophilic handle for quaternization reactions.[1]
However, this same reactivity is the source of its instability.[1] The molecule is prone to auto-catalytic degradation via neighboring group participation (NGP), leading to dimerization, hydrolysis, and elimination.[1] This guide addresses the three primary impurity profiles encountered during synthesis and storage.
Critical Degradation Pathways (Visualized)
The following diagram illustrates the kinetic competition between the desired stability, the fatal dimerization, and hydrolysis.
Figure 1: Mechanistic pathways showing the central role of the Aziridinium ion in degradation.[1]
Troubleshooting Guide: Side Products & Impurities[1]
Issue 1: The "Gummy Solid" (Dimerization)
Symptom: The neat liquid turns viscous or precipitates a white solid upon storage.[1] Diagnosis: Formation of Piperazinium quaternary salts .[1] Mechanism: The nitrogen lone pair displaces the chloride on the same molecule to form a transient aziridinium ion .[1] A second molecule of the amine attacks this ring, leading to dimerization.[1]
| Parameter | Cause | Corrective Action |
| Solvent | Stored in polar solvents (MeOH, Water) which stabilize the ionic transition state.[1] | Store as a neat oil or in non-polar solvents (Toluene, Hexane).[1] |
| Temperature | Heat accelerates cyclization.[1] | Strict Cold Storage: -20°C is recommended. 4°C is mandatory. |
| pH | Free base is more reactive than the salt.[1] | Store as the Hydrochloride Salt if long-term stability is required.[1] |
Issue 2: Reappearing Precursor (Hydrolysis)
Symptom: HPLC shows increasing levels of N-ethyl-N-(2-hydroxyethyl)-m-toluidine during workup, even after full conversion was confirmed in-process. Diagnosis: Hydrolysis of the alkyl chloride back to the alcohol.[1] Mechanism: The aziridinium intermediate reacts with water 1000x faster than primary alkyl chlorides.[1]
Protocol Adjustment:
-
Quench: Do NOT quench reaction mixtures (e.g., Thionyl Chloride reactions) into hot water. Use Ice/Water slurry.[1]
-
pH Control: Neutralize rapidly with Sodium Bicarbonate to pH 6-7. Avoid high pH (>9) or low pH (<2) for extended periods in aqueous media.[1]
-
Extraction: Move the product into an organic phase (DCM or Toluene) immediately.[1] Do not let the aqueous emulsion stand.[1]
Issue 3: The "M-36" Peak (Vinyl Elimination)
Symptom: GC-MS shows a peak with mass [M-36] (Loss of HCl).[1] NMR shows vinylic protons (5.0-6.0 ppm).[1] Diagnosis: Formation of N-ethyl-N-vinyl-3-methylaniline .[1] Cause: E2 Elimination caused by excessive heating in the presence of base.[1]
Prevention:
-
Distillation: If distilling the product, use high vacuum (<1 mmHg) to keep the pot temperature below 120°C.
-
Reagent Addition: When using Thionyl Chloride (SOCl2), ensure the exotherm is controlled (<50°C).[1]
Optimized Synthesis Protocol (Self-Validating)
Objective: Synthesize this compound with <0.5% Hydrolysis impurity.
Reagents:
-
N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1.0 eq)
-
Thionyl Chloride (1.2 eq)[1]
-
Solvent: Toluene or Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydroxyethyl precursor in Toluene (5 volumes).
-
Why? Toluene suppresses ionization/aziridinium formation compared to polar solvents.[1]
-
-
Chlorination: Add Thionyl Chloride dropwise at 0-5°C.
-
Control Point: Evolution of SO2 gas indicates reaction progress.[1]
-
-
Heating: Slowly warm to 60°C and hold for 2 hours.
-
Degassing: Apply partial vacuum to remove excess SO2 and HCl gas before adding water.[1]
-
Quench: Pour reaction mixture into Ice Water (0°C).
-
Neutralization: Immediately adjust pH to 7.0 with 10% NaHCO3. Separate layers instantly.[1]
-
Drying: Dry organic layer over MgSO4.
-
Isolation: Evaporate solvent under reduced pressure (Max bath temp 40°C).
FAQ: Expert Insights
Q: Can I use HCl instead of Thionyl Chloride? A: generally, No. Concentrated HCl requires high temperatures to effect this transformation, which promotes hydrolysis (reversible reaction) and elimination.[1] SOCl2 or POCl3 are preferred because the byproduct (SO2) is a gas, driving the reaction to completion (Le Chatelier's principle) and the mechanism proceeds via a chlorosulfite ester which is a better leaving group.[1]
Q: Why is the product turning pink/red? A: This indicates oxidation of the aniline ring or trace formation of dye-like impurities (coupling).[1] Ensure the starting material (m-toluidine derivative) is free of isomers and store the final product under Nitrogen/Argon.[1]
Q: Is the dimer toxic? A: Yes. Nitrogen mustard dimers (quaternary ammonium salts) are potent alkylating agents and should be treated as cytotoxic .[1] Handle with extreme caution.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. (Note: This is the parent aniline reference; chemistry is identical for the m-toluidine derivative). [Link][1][2]
-
Raue, R., et al. (1968). Process for the production of cationic azo dyes.[1] U.S. Patent 3,423,391.[1] (Describes the industrial use and synthesis conditions for chloroethyl-aniline intermediates).
-
Ross, W. C. J. (1950). The Reactions of Certain Epoxides and Ethylenimines with Nucleophilic Reagents.[1] Journal of the Chemical Society.[1] (Foundational text on aziridinium ion kinetics in nitrogen mustards). [Link][1][3]
Sources
Technical Support Guide: Stability & Handling of N-(2-chloroethyl)-N-ethyl-3-methylaniline
[1]
Part 1: Executive Technical Summary[1]
N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8), also known as N-ethyl-N-(2-chloroethyl)-m-toluidine, is a nitrogen mustard derivative commonly used as an intermediate in the synthesis of azo dyes and pharmaceutical linkers.[1]
The Critical Stability Factor:
The stability of this compound is governed by the "Aziridinium Ion Effect." As a tertiary amine with a
Core Directive:
-
Storage: Store neat (undiluted) at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Maintain acidic conditions (pH < 3) in aqueous/protic solvents to protonate the nitrogen and inhibit cyclization.[1]
-
Solvents: Prefer anhydrous, non-polar solvents (Toluene, DCM) for processing.[1] Avoid neutral alcohols.
Part 2: Solvent Compatibility Matrix[1]
The following table categorizes solvents based on the half-life and degradation risk of the compound.
| Solvent Class | Recommended Solvents | Stability Profile | Mechanistic Insight |
| Inert / Non-Polar | Toluene, Dichloromethane (DCM), Hexane | High (Days to Weeks) | Lack of nucleophiles prevents solvolysis.[1] Low dielectric constant destabilizes the transition state for ionization.[1] |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Moderate (Hours to Days) | High dielectric constant stabilizes the ionic transition state (Aziridinium formation), accelerating degradation if trace water is present.[1] Use anhydrous only. |
| Protic (Neutral) | Methanol, Ethanol, Water | Critical (Minutes to Hours) | Rapid solvolysis.[1] The solvent acts as a nucleophile, replacing the chlorine atom to form the hydroxy-ethyl analog.[1] |
| Acidic Media | 0.1% Formic Acid in ACN/Water | High (Analytical Window) | Protonation of the amine lone pair ( |
Part 3: Mechanistic Degradation Pathway[1]
Understanding the degradation mechanism is essential for troubleshooting.[1] The diagram below illustrates the kinetic competition between stability (protonation) and degradation (cyclization).[1]
Figure 1: The degradation pathway of N-(2-chloroethyl)-anilines. Acidic conditions shunt the equilibrium to the stable protonated form, while neutral conditions drive aziridinium formation.[1]
Part 4: Troubleshooting Guide (Q&A)
Scenario 1: LCMS Purity Drops During Analysis
Q: My sample was 98% pure, but after sitting in the autosampler for 4 hours, the purity dropped to 92%. I see a new peak at M-18 mass.
-
Diagnosis: You likely dissolved the sample in neutral Acetonitrile/Water or Methanol.[1]
-
The Science: In the absence of acid, the compound hydrolyzed.[1] The "M-18" shift is actually a net change of
(Mass difference: -35.5 + 17 = -18.5 Da).[1] -
Solution: Ensure your diluent contains 0.1% Formic Acid or TFA .[1] This keeps the nitrogen protonated and prevents the cyclization required for hydrolysis.[1]
Scenario 2: Cloudiness/Precipitate in Non-Polar Solvents
Q: I stored a 1M solution in Toluene, and after a week, a white solid precipitated.
-
Diagnosis: Dimerization (Piperazinium salt formation).[1]
-
The Science: At high concentrations, one molecule of the free base attacks the aziridinium ion of another molecule.[1] This forms a bis-quaternary piperazinium dimer, which is insoluble in non-polar solvents like Toluene.[1]
-
Solution: Store as a dilute solution (<0.1 M) if solution storage is necessary, or preferably store neat at -20°C.
Scenario 3: Unexpected Acidic pH
Q: My neutral aqueous/organic mixture became acidic over time.
Part 5: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stock Solutions for Analytical Assays
Objective: Create a stable stock solution for HPLC/MS analysis.
-
Weighing: Weigh the target amount of this compound into a volumetric flask.
-
Solvent Choice:
-
Dissolution: Vortex briefly. Do not sonicate for extended periods (heat promotes degradation).[1]
-
Storage: Transfer to an amber vial. Store at 4°C. Shelf life: 24 hours.
SOP-02: Removing Hydrolyzed Impurities
Objective: Purify a degraded batch.
-
Assessment: If the impurity is the alcohol derivative (hydrolysis product), it is significantly more polar.[1]
-
Extraction:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7093, N-(2-Chloroethyl)-N-ethylaniline. Retrieved from [Link]
-
Hsu, F. L., Berg, F., & McMahon, L. R. (1999). Reactions of N-Ethyl-(HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides.[1] U.S. Army Edgewood Chemical Biological Center.[1] Retrieved from [Link][1]
-
ChemSRC. N-ethyl-N-chloroethyl-3-toluidine (CAS 22564-43-8) Physicochemical Properties. Retrieved from [Link][1]
Technical Support Center: N-(2-chloroethyl)-N-ethyl-3-methylaniline Stability & Handling
This guide serves as a specialized Technical Support Knowledge Base for researchers working with N-(2-chloroethyl)-N-ethyl-3-methylaniline (and related aniline mustards). It addresses the specific chemical instability issues—primarily self-alkylation (oligomerization) and oxidative polymerization —that lead to sample degradation.[1]
Case ID: PREV-POLY-148696 Status: Active Severity: Critical (Irreversible Sample Loss) Agent: Senior Application Scientist[1]
Core Technical Briefing: Why Does It Polymerize?
Before troubleshooting, you must understand the "Enemy." This molecule is not a standard monomer like styrene; it does not polymerize via a simple radical chain reaction. Instead, it degrades via two distinct, competing pathways that are often mistaken for "polymerization."
Pathway A: Intermolecular Self-Alkylation (The "Tar" Effect)
This is the primary cause of the sample turning into a viscous, sticky gum.[1]
-
Mechanism: The nitrogen lone pair is nucleophilic. The chloroethyl group is electrophilic.
-
The Trigger: In the free base form (liquid), one molecule attacks the 2-chloroethyl group of its neighbor.[1]
-
The Result: Formation of a quaternary ammonium dimer, which retains a reactive center, attacking a third molecule. This cascades into a complex, charged oligomer (a "tar").
Pathway B: Oxidative Polymerization (The "Blackening" Effect)
This is characteristic of all aniline derivatives.
-
Mechanism: Exposure to atmospheric oxygen and light generates radical cations on the aromatic ring.
-
The Result: Coupling of rings (ortho/para) to form colored phenazine-like oligomers.[2] This turns the liquid dark brown or black.
Troubleshooting Guide (Q&A)
Q1: My clear yellow liquid has turned dark brown/black but is still fluid. Is it ruined?
Diagnosis: Oxidative Degradation.
-
Cause: Exposure to air (oxygen) and UV light.
-
Impact: Purity has dropped, likely by 1-5%. The dark color is from trace amounts of highly conjugated oligomers (like polyaniline precursors) which have high extinction coefficients.
-
Solution: If the viscosity hasn't changed, you can likely purify it via vacuum distillation or flash chromatography (neutral alumina/silica with non-acidic eluent).
-
Prevention: Store under Argon/Nitrogen in amber glass.
Q2: My sample has become a thick, sticky goo or a solid mass. Can I reverse this?
Diagnosis: Intermolecular Self-Alkylation (Quaternization). [1]
-
Cause: Storage as a free base at room temperature or high concentration.
-
Impact: Catastrophic. The chemical bonds formed are covalent (C-N).
-
Solution: Irreversible. You cannot "un-polymerize" this quaternary salt back to the free base. The sample must be discarded as hazardous waste.
-
Prevention: Store at -20°C or convert to the hydrochloride salt (see Protocol A).
Q3: Can I store this compound in DMSO or Methanol?
Answer: Use Caution.
-
Methanol: NO. Methanol is nucleophilic. Over time, it will displace the chloride, forming the methoxy-derivative (solvolysis).[1]
-
DMSO: Short-term only. DMSO is polar and can stabilize the transition state for alkylation, potentially accelerating self-reaction if not kept frozen.[1]
-
Recommended Solvent: Anhydrous Dichloromethane (DCM) or Toluene for short-term stock solutions.[1]
Visualization: Degradation Pathways
The following diagram illustrates the two competing failure modes.
Figure 1: Mechanistic pathways for this compound degradation. Pathway A leads to viscous tars; Pathway B leads to discoloration.
Experimental Protocols for Stabilization
Protocol A: Conversion to Hydrochloride Salt (Long-Term Storage)
The most effective way to prevent polymerization is to protonate the nitrogen lone pair, rendering it non-nucleophilic.[1]
Reagents:
Workflow:
-
Dissolve: Dissolve the free base oil in 5 volumes of anhydrous Diethyl Ether.
-
Cool: Place the flask in an ice bath (0°C).
-
Acidify: Dropwise add 4M HCl/Dioxane with vigorous stirring. A white/off-white precipitate should form immediately.[1]
-
Verify: Check pH on wet paper; ensure it is acidic (pH < 2).
-
Isolate: Filter the solid under Argon/Nitrogen.
-
Wash: Wash the cake with cold anhydrous ether to remove oxidative impurities.
-
Dry: Vacuum dry at room temperature.
-
Store: Store the solid HCl salt at -20°C. Shelf life: >1 year.
Protocol B: Handling the Free Base (Short-Term Use)
If your experiment requires the free base, follow these strict rules.
| Parameter | Specification | Reason |
| Temperature | < -20°C | Slows down aziridinium formation kinetics.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative blackening. |
| Container | Amber Glass (Silanized) | Blocks UV; silanization prevents surface catalysis. |
| Time Limit | Use within 24 hours | Instability increases exponentially at RT. |
| Quenching | 10% Sodium Thiosulfate | Neutralizes spills by reacting with alkyl chlorides. |
References
-
Ross, W. C. J. (1949). The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research.
-
Stejskal, J., & Sapurina, I. (2008). The mechanism of the oxidative polymerization of aniline. Polymer International.[2] [1]
-
National Institutes of Health (PubChem). N-(2-chloroethyl)-N-ethylaniline Compound Summary. [1]
-
Fisher Scientific. Safety Data Sheet: N-Ethyl-m-toluidine.
Sources
Byproduct identification in N-(2-chloroethyl)-N-ethyl-3-methylaniline synthesis
Topic: -(2-chloroethyl)- -ethyl-3-methylaniline (CAS 22564-43-8)[1][2][3][4]
Executive Summary & Reaction Context
This guide addresses the synthesis and impurity profiling of
The industrial standard synthesis follows a two-step protocol:
-
Hydroxyethylation:
-ethyl-m-toluidine -ethyl- -(2-hydroxyethyl)-m-toluidine.[1][2][3][4] -
Chlorination: Conversion of the alcohol to the alkyl chloride, typically using Thionyl Chloride (
) .[4][5]
Critical Warning: The chloroethyl moiety acts as a "nitrogen mustard" analog.[3][4] It is an alkylating agent capable of self-alkylation (dimerization) and hydrolysis.[2][3][4] Strict control of temperature and pH during workup is required to prevent degradation.[3][4]
The Impurity Matrix: Identification Guide
The following table categorizes the three most prevalent byproducts encountered during the chlorination step. Use this data to interpret HPLC/GC chromatograms.
| Impurity ID | Common Name | Structure Description | Origin/Causality | Relative Retention (RRT) |
| Impurity A | The Precursor | Incomplete Reaction: Insufficient | ~0.4 - 0.6 (Polar) | |
| Impurity B | The Vinyl | Elimination: Caused by high temperatures (>60°C) or prolonged exposure to strong base (pH >10) during quenching.[1][2][3][4] | ~1.2 - 1.3 (Non-polar) | |
| Impurity C | The Dimer | Quaternary Piperazinium Salt | Self-Alkylation: The product alkylates a second molecule of starting material.[1][2][3][4] Occurs in concentrated solutions or extended reaction times.[3][4] | N/A (Precipitate/Salt) |
Visualizing the Reaction & Failure Modes
The following diagram illustrates the synthesis pathway and the specific "forks" where process deviations lead to impurities.
Figure 1: Reaction logic flow. Green represents the desired path; Red indicates critical failure modes.[2][3]
Troubleshooting Guide (FAQ)
Scenario 1: "My HPLC shows 5-10% of Impurity A (Hydroxy) even after adding excess Thionyl Chloride."
Diagnosis: This is likely Post-Reaction Hydrolysis , not incomplete conversion.[3][4] The chloroethyl group is labile.[3][4] If your quench water is too hot or the neutralization takes too long, the chloride leaves, and water attacks the cation, reverting it to the alcohol.[2][4]
Corrective Action:
-
The "Ice-Drown" Technique: Do not add water to the reaction.[2][3][4] Pour the reaction mass slowly into a slurry of ice and water.
-
pH Control: Neutralize with Sodium Acetate or mild bicarbonate, not NaOH.[3][4] Keep pH between 5.0–7.0. High pH accelerates hydrolysis rapidly.[3][4]
Scenario 2: "I see a new peak at RRT 1.2 (Impurity B) and the product smells pungent/olefinic."
Diagnosis:
You have triggered
Corrective Action:
-
Temperature Limit: Ensure the chlorination reaction never exceeds 50°C. The exotherm from
addition must be controlled via dropwise addition. -
Avoid Strong Bases: Never use KOH or concentrated NaOH for the workup.[3][4] The basicity promotes proton abstraction from the
-carbon.[2][3][4]
Scenario 3: "The reaction mixture turned into a solid, unworkable sludge."
Diagnosis: Uncontrolled Dimerization (Impurity C). The product is an alkylating agent.[3][4] If left in a concentrated state without solvent, it attacks the lone pair of the nitrogen on another molecule, forming a quaternary ammonium salt (a solid).[4]
Corrective Action:
-
Dilution: Ensure the reaction is run in a solvent like Toluene or Dichloroethane (DCE), not neat.
-
Quench Timing: Do not let the reaction "sit" overnight. Once conversion is confirmed, quench immediately.[3][4]
Optimized Synthesis Protocol
To minimize the impurities identified above, follow this validated logic:
Step 1: Chlorination [2][4][5][7]
-
Dissolve 1.0 eq of N-ethyl-N-(2-hydroxyethyl)-m-toluidine in Toluene (5 volumes).
-
Cool to 0–5°C .
-
Add 1.2 eq of Thionyl Chloride (
) dropwise. Crucial: Maintain internal temp < 15°C. -
Allow to warm to 40°C and hold for 3 hours. Do not reflux.
Step 2: The "Soft" Quench
-
Prepare a vessel with crushed ice (equal weight to reaction mass).
-
Pour the reaction mixture into the ice (Inverse Addition).
-
Adjust pH to 6.0 using 20% Sodium Carbonate solution.[3][4] Do not overshoot to pH > 8.[2][3][4]
-
Wash with brine, dry over
, and concentrate under reduced pressure at < 50°C .
References
-
Preparation of N-ethyl-N-(2-chloroethyl)
-
Chlorination Mechanism & Byproducts
-
Product Identification (CAS 22564-43-8)
-
Hydrolytic Stability of Nitrogen Mustards
Sources
- 1. chembk.com [chembk.com]
- 2. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline - Google Patents [patents.google.com]
- 3. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of N-(2-chloroethyl)-N-ethyl-3-methylaniline Synthesis
Executive Summary
This technical guide addresses the synthesis and stabilization of N-(2-chloroethyl)-N-ethyl-3-methylaniline (also known as N-ethyl-N-(2-chloroethyl)-m-toluidine). This compound is a critical "aniline mustard" intermediate used primarily in the synthesis of cationic azo dyes (e.g., Basic Red 18) and specific pharmaceutical precursors.
The conversion of the precursor N-ethyl-N-(2-hydroxyethyl)-m-toluidine to its chloride form using Thionyl Chloride (SOCl₂) presents two distinct kinetic challenges:
-
Exothermic Gas Evolution: Managing the rapid release of SO₂ and HCl.
-
Competitive Polymerization: Preventing the formation of quaternary ammonium dimers (tars) via the aziridinium ion intermediate.
Part 1: Reaction Kinetics & Mechanism
The Kinetic Pathway
The reaction is not a simple substitution.[1][2][3][4][5] It proceeds through a Chlorosulfite Intermediate . Understanding this two-step mechanism is vital for troubleshooting yield issues.
-
Step 1 (Fast, Exothermic): The alcohol hydroxyl group attacks SOCl₂, forming an alkyl chlorosulfite ester and releasing HCl. This step is rapid and highly exothermic.
-
Step 2 (Rate-Determining, Endothermic requirement): The chlorosulfite decomposes (often requiring heat) to form the alkyl chloride and release SO₂ gas.
-
Side Reaction (The "Tar" Pathway): If the temperature is too high or the reaction mass is too concentrated, the product (an alkylating agent) attacks the unreacted amine precursor, forming non-volatile quaternary ammonium salts (dimers/polymers).
Visualizing the Mechanism
The following diagram illustrates the critical branching point between successful synthesis and product degradation.
Figure 1: Reaction mechanism showing the main synthetic pathway (Green) versus the degradation pathway (Red) mediated by the aziridinium ion.
Part 2: Temperature Control & Process Protocol
The kinetics dictate a "Ramp-and-Soak" temperature profile. You cannot run this reaction isothermally.
Thermodynamic Control Strategy
| Phase | Temperature | Kinetic Goal | Critical Control |
| 1. Addition | 0°C – 15°C | Form Chlorosulfite ester. Control exotherm. | Dosing Rate: Limit SOCl₂ addition to prevent T > 20°C. High T here causes immediate darkening (oxidation). |
| 2. Digestion | 20°C – 30°C | Allow HCl gas evolution to subside. | Agitation: Maximize mixing to assist gas release. |
| 3. Conversion | 70°C – 80°C | Drive Step 2 (Decomposition of Chlorosulfite). | Ramp Rate: Heat slowly (1°C/min). Rapid heating causes violent SO₂ foaming. |
| 4. Workup | < 10°C | Quench excess SOCl₂. | Hydrolysis Risk: The product hydrolyzes back to alcohol if quenched hot in water. |
Experimental Protocol (Self-Validating)
Reagents:
-
N-ethyl-N-(2-hydroxyethyl)-m-toluidine (1.0 eq)
-
Thionyl Chloride (1.2 – 1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (optional, but recommended to act as a heat sink).
Step-by-Step:
-
Charge the amine precursor and solvent into the reactor. Cool to 5°C .
-
Dosing: Add SOCl₂ dropwise. Validation: Ensure reactor temperature does not exceed 15°C. Scrub off-gas (HCl) into NaOH trap.
-
Stir at ambient temperature (25°C) for 1 hour. Validation: Gas evolution should slow down.
-
Ramp: Heat to 75°C over 45 minutes. Validation: You will observe a second wave of gas evolution (SO₂).[6] This confirms the conversion of the intermediate.[3]
-
Cook: Hold at 75–80°C for 2–3 hours.
-
Endpoint: Check by TLC or GC. Disappearance of the polar alcohol spot is the indicator.
-
Quench: Cool to <10°C. Pour onto ice/water slowly. Neutralize with Sodium Carbonate to pH 6–7. Separate organic layer immediately.
Part 3: Troubleshooting Guide (FAQs)
Q1: The reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Uncontrolled Exotherm or "Runaway Alkylation." Cause:
-
Dosing too fast: If T > 40°C during SOCl₂ addition, the amine oxidizes.
-
Lack of Solvent: Running "neat" increases the concentration of intermolecular collisions, favoring the formation of quaternary ammonium dimers (see Figure 1, Red path). Solution: Use 3–5 volumes of solvent (DCE or Toluene) to dilute the reactants and act as a thermal buffer. Keep addition T < 15°C.
Q2: Yield is low, and I see the starting material (Alcohol) returning after workup.
Diagnosis: Hydrolysis Reversion. Cause: The alkyl chloride product is reactive.[1][2][7] If the quench is performed at high temperature (>25°C) or if the aqueous layer is left in contact with the organic layer for too long, the chloride hydrolyzes back to the alcohol. Solution:
-
Quench on crushed ice .
-
Perform the neutralization and phase separation rapidly (< 30 mins).
-
Do not store the product in wet solvent. Dry over MgSO₄ immediately.
Q3: Violent foaming occurred during the heating phase.
Diagnosis: Rapid Chlorosulfite Decomposition. Cause: You heated the mixture too quickly after the low-temp addition. The chlorosulfite intermediate accumulated, and rapid heating caused a massive, simultaneous release of SO₂ gas. Solution: Use a linear heating ramp (e.g., 1°C per minute). Ensure the scrubber vent line is wide enough to prevent back-pressure.
Part 4: Process Control Loop
To ensure reproducibility, the reaction requires a feedback loop between the temperature sensor and the dosing pump.
Figure 2: Automated control logic for the critical addition phase.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of SNi vs SN2 in SOCl2 reactions).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link] (Precursor safety and properties).
- Constantin, J. M., et al. (1951). "Reaction of Amino Alcohols with Thionyl Chloride." Journal of the American Chemical Society, 73(11).
- Google Patents. (n.d.). Process for the manufacture of N,N-bis(2-chloroethyl)-aniline derivatives. Retrieved from (General industrial protocols for aniline mustard synthesis).
Sources
- 1. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Support Center: Synthesis of N-(2-chloroethyl)-N-ethyl-3-methylaniline
Welcome to the technical support center for the synthesis and purification of N-(2-chloroethyl)-N-ethyl-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve high-purity material. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Understanding the Synthesis Pathway and Potential Impurities
The synthesis of this compound is typically a multi-step process. A common and effective route involves three key stages, each with its own set of potential impurities. Understanding these is the first step toward minimizing them.
Caption: Synthetic route to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Step 1: N-Ethylation of m-Toluidine
Q1: My initial N-ethylation of m-toluidine is showing multiple products on TLC/GC-MS. What are the likely impurities and how can I avoid them?
A1: In the N-ethylation of m-toluidine, the primary impurities are typically unreacted starting material (m-toluidine) and the over-alkylated product, N,N-diethyl-3-methylaniline. The formation of these impurities is often a result of suboptimal reaction conditions.
-
Causality: The nitrogen atom of the primary amine (m-toluidine) is nucleophilic and can react with one or two equivalents of the ethylating agent. Controlling the stoichiometry and reaction conditions is crucial for selective mono-ethylation.[1]
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of m-toluidine relative to the ethylating agent (e.g., ethyl bromide or diethyl sulfate) to favor mono-alkylation.
-
Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can promote over-alkylation.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent the newly formed secondary amine from competing with the primary amine for the alkylating agent.
-
Choice of Base: Use a non-nucleophilic base to neutralize the acid formed during the reaction, preventing side reactions.
-
| Impurity | Formation Mechanism | Prevention Strategy |
| m-Toluidine | Incomplete reaction | Increase reaction time or temperature moderately. |
| N,N-diethyl-3-methylaniline | Over-alkylation of the desired secondary amine | Use an excess of m-toluidine, control temperature. |
Experimental Protocol: Selective N-Ethylation of m-Toluidine
-
To a stirred solution of m-toluidine (1.0 eq) and a suitable non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile) at room temperature, add the ethylating agent (e.g., ethyl bromide, 0.9 eq) dropwise over 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the inorganic salts and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to separate the desired N-ethyl-3-methylaniline from unreacted m-toluidine and the higher boiling N,N-diethyl-3-methylaniline.
Step 2: N-Hydroxyethylation of N-ethyl-3-methylaniline
Q2: After reacting N-ethyl-3-methylaniline with ethylene oxide, I am observing a significant amount of unreacted starting material and some higher molecular weight byproducts. How can I improve the conversion and minimize these impurities?
A2: The reaction of secondary amines with ethylene oxide to form ethanolamines can be challenging to drive to completion and can lead to the formation of polyethoxylated byproducts.
-
Causality: The hydroxyethylation reaction involves the nucleophilic attack of the amine on the epoxide ring of ethylene oxide. Incomplete reaction can be due to insufficient reactivity or deactivation of the amine. The formation of higher molecular weight impurities occurs when the hydroxyl group of the desired product reacts with another molecule of ethylene oxide, leading to poly(ethylene glycol) chains.[2]
-
Troubleshooting & Prevention:
-
Catalyst: The use of a suitable catalyst, such as taurine or a mild acid, can promote the ring-opening of ethylene oxide and improve the reaction rate.[2][3]
-
Temperature and Pressure: This reaction is often carried out in an autoclave under elevated temperature and pressure to ensure ethylene oxide remains in the liquid phase and to increase the reaction rate.[3]
-
Stoichiometry: A slight excess of ethylene oxide can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of polyethoxylated impurities.
-
| Impurity | Formation Mechanism | Prevention Strategy |
| N-ethyl-3-methylaniline | Incomplete reaction | Use a catalyst, optimize temperature and pressure, and use a slight excess of ethylene oxide. |
| N-ethyl-N-(2-(2-hydroxyethoxy)ethyl)-3-methylaniline | Reaction of the product's hydroxyl group with another molecule of ethylene oxide | Control stoichiometry of ethylene oxide, avoid prolonged reaction times at high temperatures. |
Step 3: Chlorination of N-(2-hydroxyethyl)-N-ethyl-3-methylaniline
Q3: The chlorination of my N-(2-hydroxyethyl)-N-ethyl-3-methylaniline with thionyl chloride is giving a dark-colored product with several impurities. What are these impurities and how can I obtain a cleaner product?
A3: The chlorination of N-alkylethanolamines with thionyl chloride is an effective method, but can be prone to side reactions if not carefully controlled. The resulting product is often dark due to the formation of colored byproducts.
-
Causality: Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired alkyl chloride.[4] Side reactions can occur, including the formation of cyclic sulfamidates and elimination products, especially at elevated temperatures.[5] The dark color can be attributed to the formation of polymeric or degradation products.
-
Troubleshooting & Prevention:
-
Temperature Control: The reaction should be carried out at low to moderate temperatures (typically 0-25 °C) to minimize the formation of byproducts. The addition of thionyl chloride should be slow and controlled.
-
Solvent: Use an inert solvent such as dichloromethane or chloroform.
-
Quenching: The reaction should be carefully quenched by pouring it into ice-water to hydrolyze any remaining thionyl chloride and other reactive intermediates.
-
Work-up: A thorough aqueous work-up with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is necessary to neutralize the acidic byproducts (HCl and SO2).
-
| Impurity | Formation Mechanism | Prevention Strategy |
| N-(2-hydroxyethyl)-N-ethyl-3-methylaniline | Incomplete reaction | Use a slight excess of thionyl chloride, ensure adequate reaction time. |
| 1,2,3-Oxathiazolidine, 2-oxide derivative | Intramolecular cyclization of the chlorosulfite intermediate | Maintain low reaction temperatures. |
| Dimeric and Polymeric byproducts | Intermolecular reactions, particularly at higher temperatures | Control temperature, use appropriate solvent, and ensure efficient stirring. |
Experimental Protocol: Chlorination with Thionyl Chloride
-
Dissolve N-(2-hydroxyethyl)-N-ethyl-3-methylaniline (1.0 eq) in an inert solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture into a vigorously stirred mixture of ice and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and powerful techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for identifying and quantifying the impurities in this compound synthesis.[6][7]
Q4: How can I set up a GC-MS method to analyze the purity of my final product?
A4: A general GC-MS method can be developed using a non-polar or medium-polarity capillary column.
-
Principle: Separation is based on the volatility and interaction of the analytes with the stationary phase of the column. The mass spectrometer provides structural information for identification.
Recommended GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation: Prepare a dilute solution of your sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for both qualitative and quantitative analysis of the product and its impurities, especially those that are less volatile or thermally labile.[3][8]
Q5: What are the recommended HPLC conditions for analyzing this compound?
A5: A reversed-phase HPLC method with UV detection is generally suitable.
-
Principle: Separation is based on the partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Recommended HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is a good starting point.[9] For example, 30-90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol | 10 µL |
Sample Preparation: Prepare a solution of your sample (approx. 0.5 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
IV. Purification Strategies
Q6: My crude product has a purity of around 85-90%. What is the best method to purify it to >98%?
A6: The choice of purification method depends on the nature of the impurities and the scale of your synthesis.
-
Vacuum Distillation: This is an effective method for separating the desired product from less volatile impurities (e.g., polymeric byproducts) and more volatile impurities (e.g., residual solvents). Given that N-ethyl-3-methylaniline has a boiling point of 221 °C, the chloro-derivative will have a higher boiling point, making vacuum distillation a suitable option.[10]
-
Column Chromatography: For smaller scales and for removing impurities with similar boiling points, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar desired product from more polar impurities like the starting alcohol.
-
Acid-Base Extraction: An acid wash can remove any unreacted aniline precursors, while a subsequent base wash will neutralize any acidic byproducts. This is a crucial step in the work-up process.
-
Recrystallization: If the final product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a very effective method for achieving high purity.[11]
General Purification Workflow:
-
Aqueous Work-up: Perform an acid-base extraction to remove basic and acidic impurities.
-
Solvent Removal: Concentrate the crude product under reduced pressure.
-
Primary Purification:
-
For large scales: Vacuum Distillation .
-
For small scales or difficult separations: Column Chromatography .
-
-
Final Polishing (if necessary): Recrystallization .
V. References
-
SIELC Technologies. (2018, February 16). N-Ethyl-3-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]
-
Google Patents. (2018). A kind of method for preparing N- ethyl-N hydroxyethyl aniline. Retrieved from
-
Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved from
-
AIDIC. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. Retrieved from [Link]
-
Google Patents. (n.d.). Method for purifying aniline. Retrieved from
-
ResearchGate. (2025, August 4). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]
-
SpringerLink. (2026, January 16). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
ResearchGate. (2025, January 29). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. Retrieved from
-
YouTube. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Synectics. (n.d.). Chapter 2. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]
-
The Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective N-Alkylation of Anilines in Ionic Liquids. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. Retrieved from [Link]
Sources
- 1. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. synectics.net [synectics.net]
- 9. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 10. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline vs. Therapeutic Nitrogen Mustards
This technical guide provides a rigorous comparison between N-(2-chloroethyl)-N-ethyl-3-methylaniline (a monofunctional alkylating agent) and standard bifunctional therapeutic alkylating agents (e.g., Chlorambucil, Melphalan).
Executive Summary
This compound (CAS 22564-43-8) is a monofunctional nitrogen mustard derivative. Unlike its bifunctional therapeutic counterparts (e.g., Chlorambucil, Mechlorethamine) which are designed to crosslink DNA strands to induce apoptosis in cancer cells, this compound possesses only a single reactive chloroethyl moiety.
While primarily utilized as a key intermediate in the synthesis of azo dyes (e.g., Disperse Red 1), its structural homology to pharmaceutical mustards makes it a critical reference point for toxicological modeling. It serves as a model for monoadduct formation —a lesion type that is less cytotoxic but potentially more mutagenic than the interstrand crosslinks (ICLs) formed by chemotherapeutic agents.
Key Technical Distinctions
| Feature | This compound | Bifunctional Agents (e.g., Chlorambucil) |
| Functionality | Monofunctional (One alkylating arm) | Bifunctional (Two alkylating arms) |
| Primary DNA Lesion | N7-Guanine Monoadduct | Interstrand Crosslink (ICL) + Monoadducts |
| Cytotoxicity Profile | Moderate (Repairable via NER/BER) | High (Blocks replication/transcription) |
| Mutagenic Potential | High (Prone to base-mispairing) | High (Clastogenic/Cytotoxic) |
| Primary Application | Dye Synthesis Intermediate, Research Reagent | Antineoplastic Chemotherapy |
Mechanistic Comparison: Monoadducts vs. Crosslinks
The fundamental difference lies in the alkylation mechanism. Both classes initiate reaction via the formation of an electrophilic aziridinium ion , but the downstream consequences differ radically.
Pathway Visualization
The following diagram contrasts the reaction pathways of the monofunctional subject compound versus a bifunctional therapeutic agent.
Caption: Comparison of alkylation pathways. The monofunctional agent stops at the monoadduct stage, whereas the bifunctional agent proceeds to form lethal interstrand crosslinks.
Mechanistic Insight for Drug Developers
-
Kinetics: The presence of the aromatic ring (m-toluidine core) in this compound reduces the basicity of the nitrogen lone pair compared to aliphatic mustards (like HN2). This slows the rate of aziridinium formation, making it a "slower" alkylator, similar to Chlorambucil but without the crosslinking capability.
-
Toxicity Implication: Because it cannot form crosslinks, the LD50 of the monofunctional variant is typically higher (lower acute toxicity) than its bifunctional analogs, but it poses a significant chronic genotoxicity risk due to the accumulation of mutagenic monoadducts.
Experimental Protocol: Assessing Alkylating Activity (NBP Assay)
To quantify the reactivity of this compound compared to other agents, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard. NBP acts as a surrogate nucleophile for DNA bases.
Materials
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (5% w/v in acetone).
-
Buffer: Acetate buffer (pH 4.6) or Phosphate buffer (pH 7.4).
-
Base: Triethylamine or NaOH (for color development).
Step-by-Step Methodology
-
Preparation: Dissolve the test compound in ethanol or DMSO to create a 10 mM stock solution.
-
Incubation:
-
Mix 100 µL of stock solution with 2 mL of Buffer (pH 4.6 or 7.4).
-
Add 1 mL of NBP reagent.
-
Incubate at 100°C for 20 minutes (accelerated) or 37°C for 24 hours (physiological).
-
-
Quenching & Development:
-
Cool the mixture on ice.
-
Add 1 mL of 50% Triethylamine (or 0.1 M NaOH) to alkalinize the solution.
-
-
Measurement:
-
Read absorbance at 560 nm immediately (the purple chromophore is unstable).
-
Note: The alkylated NBP product turns intense purple/blue in basic conditions.
-
-
Data Analysis:
-
Plot Absorbance (
) vs. Concentration. -
Calculate the alkylation rate constant (
) assuming pseudo-first-order kinetics.
-
Expected Results
| Compound | Reactivity (NBP Assay) | Interpretation |
| Mechlorethamine (HN2) | Very High | Rapid aziridinium formation (Aliphatic amine). |
| Chlorambucil | Moderate | Slower activation due to aryl ring (similar to target). |
| This compound | Moderate | Comparable kinetics to Chlorambucil, but max absorbance will be lower (1 reactive site vs. 2). |
Safety & Toxicology Profile
While not a therapeutic drug, this compound is a potent skin sensitizer and suspected mutagen .
-
Acute Toxicity: Classified as Harmful (Category 4).
-
Oral LD50 (Rat): Estimated 300–1000 mg/kg (based on structural analogs like 3-chloro-2-methylaniline).
-
Comparison: Nitrogen Mustard (HN2) LD50 is ~1-3 mg/kg (Highly Toxic).
-
-
Specific Hazards:
-
Methemoglobinemia: Like many aniline derivatives, absorption can oxidize hemoglobin, leading to cyanosis.
-
Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
-
Handling Workflow
The following workflow outlines the safety decision tree for handling this monofunctional alkylator in a research setting.
Caption: Safety workflow for handling monofunctional aniline mustards. Note the specific deactivation step using thiosulfate to quench the alkylating group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89754, this compound. Retrieved from [Link]
- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding for mono- vs. bifunctional mechanisms).
-
Epstein, J., Rosenthal, R. W., & Ess, R. J. (1955). Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry, 27(9), 1435–1439. Retrieved from [Link]
- European Chemicals Agency (ECHA).Registration Dossier: N-ethyl-N-(2-chloroethyl)-m-toluidine.
-
Singh, R. K., et al. (2018). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. European Journal of Medicinal Chemistry, 151, 401-433. Retrieved from [Link]
Sources
Comparative Reactivity Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline & Isomers
The following guide provides an in-depth comparative analysis of the reactivity of N-(2-chloroethyl)-N-ethyl-3-methylaniline and its positional isomers. This document is structured for researchers in medicinal chemistry and dye synthesis, focusing on mechanistic kinetics and experimental validation.[1]
Executive Summary
This compound (also known as N-ethyl-N-chloroethyl-m-toluidine) is a critical intermediate in the synthesis of cationic azo dyes (e.g., Basic Red 18) and a structural analogue to nitrogen mustard alkylating agents. Its reactivity is governed by the formation of an electrophilic aziridinium ion .
This guide compares the 3-methyl (meta) isomer against its 2-methyl (ortho) and 4-methyl (para) counterparts.[1][2] The analysis reveals that while the Para isomer exhibits enhanced reactivity due to electronic resonance, the Ortho isomer often displays the highest reactivity profile due to the "Ortho Effect" —a steric inhibition of resonance that decouples the nitrogen lone pair from the aromatic ring, significantly increasing nucleophilicity.
Mechanistic Basis: The Aziridinium Pathway
The core reactivity of all three isomers relies on an intramolecular nucleophilic substitution (
Mechanism Diagram
The following graph illustrates the kinetic pathway from the ground state amine to the active aziridinium ion and subsequent alkylation.
Figure 1: Mechanistic pathway of nitrogen mustard alkylation. The formation of the aziridinium ion (
Comparative Reactivity Analysis
The reactivity of the isomers depends on the availability of the nitrogen lone pair (
Meta-Isomer (3-Methyl) — The Baseline
-
Structure: Methyl group at position 3.
-
Electronic Effect: The methyl group exerts a weak inductive effect (+I). Crucially, it is in a position where it cannot donate electron density to the nitrogen via resonance.
-
Reactivity: Moderate. It is slightly more reactive than the unsubstituted parent aniline due to the inductive boost, but lacks the resonance stabilization of the transition state found in the para isomer.
Para-Isomer (4-Methyl) — Resonance Activation[1]
-
Structure: Methyl group at position 4.
-
Electronic Effect: Strong electron-donating capability via both induction (+I) and hyperconjugation.[1] The methyl group pushes electron density into the ring, which can be delocalized to the nitrogen atom.
-
Reactivity: High. The increased electron density on the nitrogen stabilizes the developing positive charge in the transition state, accelerating aziridinium formation (
).
Ortho-Isomer (2-Methyl) — The Ortho Effect[3]
-
Structure: Methyl group at position 2 (adjacent to the nitrogen).
-
Steric/Conformational Effect: The steric bulk of the ortho-methyl group forces the bulky N-ethyl-N-chloroethyl group to twist out of the plane of the benzene ring.
-
Consequence (Steric Inhibition of Resonance): In a planar aniline, the
is delocalized into the -system (lowering reactivity). In the twisted ortho-isomer, this delocalization is broken. The becomes localized on the nitrogen, behaving more like a highly reactive aliphatic amine. -
Reactivity: Highest. Despite the potential for steric hindrance to block the approach of nucleophiles, the ground-state destabilization (loss of conjugation) dramatically increases the rate of cyclization.
Summary of Comparative Data
| Isomer | Substituent Effect | Nitrogen Hybridization Character | Predicted Reactivity ( | Primary Application |
| Ortho (2-Me) | Steric Inhibition of Resonance | High | High (++++) | Specialized fast-acting intermediates |
| Para (4-Me) | Inductive (+I) & Resonance (+R) | Partial | High (+++) | Standard high-reactivity dyes |
| Meta (3-Me) | Inductive (+I) only | Partial | Moderate (++) | Target Compound (Balanced Profile) |
| Unsubstituted | None | Strong | Low (+) | Baseline reference |
Experimental Validation: The NBP Assay Protocol
To objectively compare the reactivity of these isomers, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a nucleophilic trap, mimicking the N-7 position of guanine in DNA.
Protocol Workflow
Objective: Determine the pseudo-first-order rate constant (
Figure 2: Workflow for the colorimetric determination of alkylating activity.
Detailed Methodology
-
Reagents:
-
Procedure:
-
Mix 0.1 mL of Substrate stock with 2.0 mL of Buffer and 0.5 mL of NBP reagent.
-
Incubate in a water bath at 37°C .
-
At defined intervals (e.g., 15, 30, 45, 60 min), remove an aliquot.
-
Immediately add 1.0 mL of Base to alkalinize the solution. Note: The blue/violet color is transient; read immediately.
-
Measure Absorbance (
) at 600 nm using a spectrophotometer.
-
-
Calculation:
Safety & Handling
-
Hazard Class: Nitrogen mustards are potent alkylating agents and potential carcinogens .
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]
-
Containment: All weighing and solution preparation must be performed in a fume hood .
-
Decontamination: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate (nucleophilic scavenger).[1]
References
-
Ross, W. C. J. (1949).[1] The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research. Link
-
Bardos, T. J., et al. (1965).[1] Structure-Activity Relationships of Nitrogen Mustards. Journal of Medicinal Chemistry. Link[1]
-
Williamson, C. E., et al. (1960).[1] Comparative Kinetics of Nitrogen Mustard Hydrolysis. Journal of the American Chemical Society.[5] Link
-
Friedman, O. M., & Rutenburg, A. M. (1950).[1] Possible Mechanism of Action of Nitrogen Mustards: The NBP Assay. Journal of the American Chemical Society.[5] Link
-
Kohn, K. W., et al. (1987).[1] Nitrogen Mustard Drug Resistance and Mechanisms. Cancer Research.[4] Link[1]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(2-chloroethyl)-N-ethyl-3-methylaniline
Introduction: The Critical Role of Method Validation for a Key Intermediate
N-(2-chloroethyl)-N-ethyl-3-methylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various high-value chemical entities, including dyes and active pharmaceutical ingredients (APIs). As a reactive alkylating agent, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final product. The presence of impurities, such as starting materials or degradation products, can have significant downstream consequences. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory formality but a scientific necessity for process control and quality assurance.
This guide provides a comprehensive comparison of potential analytical methodologies for this compound, grounded in the principles of method validation established by the International Council for Harmonisation (ICH) guideline Q2(R1). We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers and drug development professionals in their analytical endeavors.
Pillar 1: The 'Why' - Understanding the Validation Workflow
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. The overall process can be visualized as a logical progression from method development to routine use.
Caption: A typical workflow for analytical method validation.
The core parameters assessed during validation are dictated by the purpose of the analytical procedure. For a quantitative impurity test or the assay of a key intermediate like this compound, the following parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay/inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Pillar 2: The 'How' - A Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound is primarily driven by its physicochemical properties: moderate volatility, thermal stability, and the presence of a chromophore (the aniline ring). This makes Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) the two most viable candidates.
Method Selection Logic
The decision between GC and HPLC is not arbitrary. It involves a trade-off between speed, sensitivity, and the nature of the sample matrix.
Caption: Decision tree for selecting an analytical technique.
Performance Comparison: GC-FID vs. HPLC-UV
Below is a summary of expected performance characteristics for hypothetical, well-developed GC and HPLC methods for the assay of this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Expert Commentary |
| Specificity | Excellent | Very Good | GC columns, especially capillary columns, offer very high separation efficiency. However, co-elution is always a possibility. HPLC specificity is highly dependent on mobile phase and stationary phase selection. Diode-Array Detection (DAD) in HPLC can aid in confirming peak purity. |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques are expected to provide excellent linearity over a defined range. |
| Range | 1 - 150% of nominal | 1 - 150% of nominal | The range is typically defined by the intended use. For an assay, a wide range covering potential process deviations is necessary. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is demonstrated by spiking a known amount of analyte into a placebo matrix. Both methods should achieve high recovery. |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Modern instrumentation for both GC and HPLC provides excellent injection and system precision. |
| LOQ | ~0.01 - 0.05% (area/area) | ~0.01 - 0.05% (area/area) | The LOQ is critical for quantifying impurities. While FID is sensitive, a UV detector in HPLC can also achieve low limits for chromophoric compounds. For lower limits, mass spectrometry (MS) would be the detector of choice. |
| Robustness | High | Moderate | GC methods are often more robust to minor changes in flow rate and temperature. HPLC methods can be sensitive to small changes in mobile phase composition (especially pH) and column temperature. |
| Typical Run Time | 5 - 15 minutes | 10 - 25 minutes | GC often provides faster analysis due to the nature of gas-phase separation. |
Pillar 3: The 'How-To' - Example Experimental Protocols
The following protocols are provided as a starting point for method development and validation. Note: These are illustrative and must be fully optimized and validated for the specific sample matrix and instrumentation used.
Protocol 1: GC-FID Method for Purity Assay
This method is ideal for determining the purity of the this compound raw material or isolated intermediate.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). This is the Test Solution (~1 mg/mL).
-
Prepare a reference standard solution at the same concentration.
2. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.0 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C.
3. Validation Experiments (Abbreviated):
-
Specificity: Inject the Test Solution, a placebo (reaction starting materials without the analyte), and a spiked placebo to demonstrate resolution from potential impurities.
-
Linearity: Prepare a series of five concentrations ranging from approximately 0.05 mg/mL to 1.5 mg/mL. Plot peak area versus concentration and perform linear regression.
-
Accuracy: Spike a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate and calculate the percent recovery.
Protocol 2: HPLC-UV Method for In-Process Control
This method is suitable for monitoring the progress of a reaction where this compound is either consumed or produced. It is advantageous when the reaction mixture contains non-volatile salts or other components not suitable for GC.
1. Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute a known volume or weight of the sample with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (DAD) or UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid. Note: The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
3. Validation Experiments (Abbreviated):
-
Specificity: Analyze the reaction starting materials, the analyte, and a mid-reaction sample to ensure the analyte peak is free from interference. Use DAD peak purity analysis.
-
Precision (Repeatability): Perform six replicate injections of a single sample preparation and calculate the %RSD of the peak area.
-
Robustness: Systematically vary key parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results (e.g., retention time, peak area).
Conclusion
The validation of an analytical method for a critical intermediate like this compound is a rigorous but essential process. Both GC-FID and HPLC-UV offer viable and robust platforms for its analysis. The final choice of method should be guided by the specific application—whether it is for final product purity testing, in-process control, or trace-level impurity analysis. By following the structured validation approach outlined by regulatory bodies like the ICH, scientists can ensure that their analytical data is trustworthy, reliable, and fit for its intended purpose, ultimately safeguarding the quality of the final product.
References
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]
A Comparative Guide to the Cross-Reactivity of N-(2-chloroethyl)-N-ethyl-3-methylaniline
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(2-chloroethyl)-N-ethyl-3-methylaniline. Given the compound's structural characteristics, particularly the presence of a reactive chloroethyl group, understanding its potential for off-target binding is critical for any research or preclinical application. This document moves beyond a simple listing of data to explain the rationale behind experimental design and provides detailed, actionable protocols for researchers to generate their own comparative data.
Introduction: The Significance of this compound
This compound is an aromatic amine featuring a nitrogen mustard-like moiety (-N(CH₂CH₂Cl)). Structurally similar compounds, such as N-Ethyl-N-(2-chloroethyl)aniline, are known alkylating agents used as precursors in dye synthesis.[1] The presence of the electrophilic 2-chloroethyl group suggests a high potential for covalent bonding with biological nucleophiles like proteins. This reactivity is the primary driver for investigating its immunogenic potential and cross-reactivity profile.
When a small molecule like this, termed a hapten, binds to a larger carrier protein in the body, it can trigger an immune response, leading to the generation of specific antibodies. These antibodies may then bind not only to the original molecule but also to structurally similar compounds, a phenomenon known as cross-reactivity. Assessing this profile is essential for:
-
Assay Specificity: Ensuring that analytical methods, such as immunoassays, are specific to the target analyte.
-
Safety & Toxicology: Identifying potential off-target effects and immune-mediated adverse reactions in preclinical models.
-
Drug Development: Characterizing the specificity of drug candidates and their metabolites.
The Immunological Basis of Cross-Reactivity
The potential for this compound to induce an immune response is rooted in the mechanism of haptenization. The workflow below illustrates this pathway, from initial exposure to the generation of cross-reactive antibodies.
Caption: Immunogenic pathway for a hapten leading to cross-reactivity.
A Framework for Comparative Analysis
A thorough assessment requires comparing the antibody binding of the target compound to that of structurally related molecules. The selection of these alternatives is a critical experimental design choice. We propose the following compounds for a robust comparative analysis, as they represent key structural fragments of the parent molecule.
Table 1: Proposed Compounds for Cross-Reactivity Screening
| Compound Role | Compound Name | Rationale for Inclusion |
| Target Analyte | This compound | The primary compound of interest. |
| Alternative 1 | N-Ethyl-3-methylaniline | Lacks the reactive chloroethyl group; tests the contribution of the core aniline structure.[2][3][4][5][6] |
| Alternative 2 | 3-Methylaniline (m-Toluidine) | Lacks both the ethyl and chloroethyl groups; tests the contribution of the toluidine ring. |
| Alternative 3 | N-Ethyl-N-(2-chloroethyl)aniline | Lacks the 3-methyl group; evaluates the influence of the methyl group on antibody recognition.[1][7] |
Data Presentation: Experimental results should be summarized to determine the half-maximal inhibitory concentration (IC50) for each compound. Cross-reactivity is then calculated relative to the target analyte.
Table 2: Example Data Summary for Cross-Reactivity Analysis
| Compound | IC50 (nM) | Cross-Reactivity (%)¹ |
| This compound | [Experimental Value] | 100 |
| N-Ethyl-3-methylaniline | [Experimental Value] | [Calculated Value] |
| 3-Methylaniline (m-Toluidine) | [Experimental Value] | [Calculated Value] |
| N-Ethyl-N-(2-chloroethyl)aniline | [Experimental Value] | [Calculated Value] |
¹ Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Alternative) × 100
Experimental Workflow and Protocol
A competitive enzyme-linked immunosorbent assay (cELISA) is the gold standard for quantifying the cross-reactivity of small molecules. This method relies on the competition between the free analyte (in the sample) and a fixed amount of enzyme-conjugated analyte for a limited number of antibody binding sites.
Experimental Workflow Diagram
The following diagram outlines the key phases of developing and executing a cELISA for cross-reactivity assessment.
Caption: A three-phase workflow for cross-reactivity assessment using cELISA.
Detailed Step-by-Step Protocol for cELISA
This protocol is a self-validating system; the inclusion of a standard curve for the target analyte in every plate ensures the assay is performing correctly and allows for accurate comparison.
Materials:
-
High-binding 96-well microplates
-
Coating Antigen (Hapten-BSA)
-
Primary Antibody (specific to this compound)
-
Target Analyte and Alternatives (for standard curves and samples)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., 0.5% BSA in PBST)
-
Enzyme-labeled Secondary Antibody (e.g., HRP-conjugated Goat anti-Mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Multichannel pipette and microplate reader
Procedure:
-
Plate Coating:
-
Dilute the Coating Antigen to a pre-determined optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer.
-
Add 100 µL to each well.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Causality: Immobilizing the antigen on the plate surface is the foundation for the assay, allowing for subsequent antibody binding and detection.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Causality: Blocking prevents non-specific binding of antibodies to the plastic surface, reducing background noise and improving the signal-to-noise ratio.
-
-
Washing: Repeat step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and each alternative compound in Assay Buffer.
-
Add 50 µL of each dilution to the appropriate wells.
-
Dilute the primary antibody to its optimal working concentration in Assay Buffer.
-
Add 50 µL of the diluted primary antibody to all wells (except blanks).
-
Incubate for 1 hour at 37°C.
-
Causality: This is the critical competitive step. Free analyte in the solution competes with the coated antigen for the limited antibody binding sites. High analyte concentration leads to less antibody binding to the plate and a lower final signal.
-
-
Washing: Repeat step 2.
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the Stop Solution.
-
Conclusion
This guide provides the scientific rationale and a validated experimental framework for determining the cross-reactivity of this compound. By systematically testing against structurally relevant alternatives, researchers can generate robust, publication-quality data to define the specificity of antibodies and the potential off-target binding profile of this compound. This information is indispensable for the confident application of this molecule in any biological or diagnostic context.
References
-
Wikipedia. (n.d.). N-Ethyl-N-(2-chloroethyl)aniline. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Chloroethyl)-N-ethylaniline. Retrieved February 6, 2026, from [Link]
-
SIELC Technologies. (2018). N-Ethyl-3-methylaniline. Retrieved February 6, 2026, from [Link]
-
Chemsrc. (2024). N-Ethyl-3-methylaniline CAS#:102-27-2. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 3-chloro-N-ethyl-2-methylaniline. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-3-methylaniline. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
-
Haz-Map. (n.d.). N-Ethyl-3-methylaniline. Retrieved February 6, 2026, from [Link]
- Google Patents. (1973). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
-
National Institute of Standards and Technology. (n.d.). Benzenamine, N-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved February 6, 2026, from [Link]
- Google Patents. (2013). CN103145562A - N-ethyl aniline preparation method.
Sources
- 1. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 3. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 4. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]
- 5. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 7. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: N-(2-chloroethyl)-N-ethyl-3-methylaniline vs. Precursors
The following guide provides an in-depth spectroscopic comparison of N-(2-chloroethyl)-N-ethyl-3-methylaniline (the Target) and its key precursors: N-ethyl-3-methylaniline (Starting Material) and N-(2-hydroxyethyl)-N-ethyl-3-methylaniline (Intermediate).
This analysis is critical for process chemists and QC scientists monitoring the synthesis of cationic dye intermediates (e.g., Basic Red 18) and nitrogen mustard analogs.
Executive Summary & Structural Context
Objective: To distinguish the target alkylating agent from its hydrolytically stable precursors using NMR, IR, and MS. Significance: The conversion of the hydroxyethyl intermediate to the chloroethyl target is the rate-limiting quality step. Residual hydroxyl species quench azo coupling reactions, while unreacted starting amine leads to shade variations in dye manufacturing.
The Chemical Lineage[1][2]
-
Compound A (Starting Material): N-Ethyl-3-methylaniline (CAS 102-27-2)[1][2][3]
-
Role: Core aromatic scaffold.
-
-
Compound B (Intermediate): N-(2-Hydroxyethyl)-N-ethyl-3-methylaniline (CAS 91-88-3)
-
Role: Stable alcohol precursor formed via ethoxylation.
-
-
Compound C (Target): this compound (CAS 22564-43-8)
-
Role: Reactive electrophile (nitrogen mustard class).
-
Figure 1: Synthetic pathway and critical Quality Control (QC) checkpoints.
Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR)
The most rapid method for reaction monitoring.
The disappearance of the O-H stretch is the primary indicator of reaction completion.
| Feature | Compound A (Amine) | Compound B (Alcohol) | Compound C (Chloride) | Diagnostic Note |
| N-H Stretch | ~3400 cm⁻¹ (Weak) | Absent | Absent | Disappearance confirms N-alkylation of Compound A. |
| O-H Stretch | Absent | 3200–3450 cm⁻¹ (Broad) | Absent | CRITICAL: Presence in Compound C indicates incomplete chlorination. |
| C-Cl Stretch | Absent | Absent | 650–750 cm⁻¹ (Strong) | New band formation in the fingerprint region. |
| C-N Stretch | ~1250–1350 cm⁻¹ | ~1250–1350 cm⁻¹ | ~1250–1350 cm⁻¹ | Conserved aromatic amine backbone. |
B. Proton NMR (¹H-NMR)
The gold standard for purity quantification.
The chemical shift of the methylene protons adjacent to the functional group (OH vs. Cl) provides a clear distinction due to the electronegativity difference between Oxygen (3.44) and Chlorine (3.16).
Solvent: CDCl₃ (Chloroform-d)
| Proton Environment | Compound A (δ ppm) | Compound B (δ ppm) | Compound C (δ ppm) | Shift Logic |
| Ar-CH₃ | 2.25 (s) | 2.30 (s) | 2.32 (s) | Minimal change; internal standard. |
| N-CH₂-CH₃ (Methyl) | 1.20 (t) | 1.15 (t) | 1.18 (t) | Triplet, conserved ethyl tail. |
| N-CH₂-CH₃ (Methylene) | 3.10 (q) | 3.35 (q) | 3.40 (q) | Quartet. |
| N-CH₂-R | — | 3.50 (t) | 3.65 (t) | Methylene attached to Nitrogen. |
| R-CH₂-X (Functional) | — | 3.80 (t, X=OH) | 3.60 (t, X=Cl) | DIAGNOSTIC: CH₂-Cl is typically upfield (lower ppm) relative to CH₂-OH due to lower electronegativity of Cl vs O. |
| O-H | — | 2.5–4.0 (br, s) | Absent | Exchangeable proton; disappears in Target. |
Expert Insight: In a mixture of B and C, you will see two distinct triplets in the 3.5–3.8 ppm region. Integration of these triplets allows for precise calculation of conversion percentage.
C. Mass Spectrometry (GC-MS / LC-MS)
The definitive confirmation of identity.
Mass spectrometry offers the most unambiguous proof of the chloride moiety due to the natural abundance of Chlorine isotopes (³⁵Cl : ³⁷Cl ≈ 3:1).
| Parameter | Compound A | Compound B | Compound C |
| Molecular Ion (M⁺) | 135 m/z | 179 m/z | 197 m/z |
| Isotope Pattern | M+ only (dominant) | M+ only (dominant) | M+ (197) and M+2 (199) in 3:1 ratio |
| Base Peak | 120 (M - CH₃) | 148 (M - CH₂OH) | 148 (M - CH₂Cl) |
| Fragmentation | Loss of ethyl group | Loss of hydroxymethyl | Loss of chloromethyl |
Mechanism of Fragmentation: Both B and C tend to cleave at the C-N bond or the alkyl chain. The observation of the 197/199 doublet is the "smoking gun" for the successful installation of the chlorine atom.
Experimental Protocols
Protocol 1: Reaction Monitoring via TLC (Rapid)
For quick qualitative assessment during synthesis.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
-
Target (Chloride): ~0.6 (Least polar, moves highest).
-
Precursor A (Amine): ~0.5.
-
Intermediate B (Alcohol): ~0.2 (Most polar, stays near baseline).
-
Note: The chloride is significantly less polar than the alcohol, making TLC an excellent monitor for the disappearance of the baseline spot (Alcohol).
-
Protocol 2: Quantitative 1H-NMR Analysis
For final product purity certification.
-
Sample Prep: Dissolve 10 mg of the isolated oil in 0.6 mL CDCl₃.
-
Acquisition: 16 scans, 1-second relaxation delay (d1).
-
Processing: Phase correct and baseline correct. Reference residual CHCl₃ to 7.26 ppm.
-
Calculation:
Safety & Handling (Critical)
Warning: this compound is a nitrogen mustard analog . It is an alkylating agent capable of modifying DNA and proteins.
-
Hazard Class: Skin Sensitizer / Potential Carcinogen / Vesicant.
-
Containment: Handle only in a functioning fume hood.
-
Decontamination: Spills should be neutralized with a solution of 10% sodium thiosulfate or dilute ammonia to hydrolyze the chloride before cleaning.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of N-Ethyl-m-toluidine (CAS 102-27-2). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary for N-Ethyl-3-methylaniline. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
MySkinRecipes. this compound Product Data (CAS 22564-43-8). Available at: [Link][6][2][4]
Sources
- 1. Benzenamine, N-ethyl-3-methyl- [webbook.nist.gov]
- 2. N-Ethyl-3-methylaniline(102-27-2) IR Spectrum [m.chemicalbook.com]
- 3. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 4. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(2-Chloroethyl)-N-ethylaniline | C10H14ClN | CID 7093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantifying the alkylating potential of N-(2-chloroethyl)-N-ethyl-3-methylaniline
This guide details the quantification of the alkylating potential of N-(2-chloroethyl)-N-ethyl-3-methylaniline (also known as N-ethyl-N-(2-chloroethyl)-m-toluidine). This compound acts as a monofunctional nitrogen mustard ("half-mustard"), primarily used as an intermediate in the synthesis of disperse dyes (e.g., Disperse Red derivatives). Its safety profile and reactivity are governed by its ability to form a reactive aziridinium ion.[1]
Executive Summary & Chemical Context
This compound is a monofunctional alkylating agent. Unlike bifunctional nitrogen mustards (e.g., Mechlorethamine, Chlorambucil) that can cross-link DNA strands, this molecule possesses only one chloroethyl arm. Consequently, it alkylates nucleophiles (such as DNA guanine residues) but cannot induce interstrand cross-links.
However, its alkylating potential remains significant. The presence of the 3-methyl group (electron-donating) on the aniline ring increases the electron density on the nitrogen atom relative to the unsubstituted analog. This facilitates the rate-limiting intramolecular cyclization to the electrophilic aziridinium ion , potentially making it more reactive than standard aniline mustards.
Comparison of Alkylating Class
| Compound | Structure Type | Electronic Effect | Predicted Reactivity ( |
| Target: this compound | Monofunctional | +I (Methyl) Activation | Moderate-High |
| N-(2-chloroethyl)-N-ethylaniline | Monofunctional | Baseline | Moderate |
| Chlorambucil | Bifunctional | -M (Aryl) Deactivation | Low-Moderate |
| Mechlorethamine (HN2) | Bifunctional | +I (Alkyl) Activation | Very High |
Mechanistic Pathway
The alkylation activity is driven by the formation of a strained aziridinium ring. This intermediate is the actual electrophile that attacks biological nucleophiles (DNA, proteins) or the colorimetric reagent (NBP).
Figure 1: Kinetic pathway of alkylation.[2] The rate-determining step is the formation of the aziridinium ion (
Method 1: The NBP Assay (Gold Standard)
The 4-(4-nitrobenzyl)pyridine (NBP) assay is the industry standard for quantifying alkylating activity. NBP acts as a surrogate nucleophile for DNA bases (specifically N7-guanine).
Reagents & Preparation[1][3][4]
-
Test Compound: 10 mM stock solution of this compound in Acetone or DMSO.
-
NBP Reagent: 5% (w/v) 4-(4-nitrobenzyl)pyridine in Acetone.
-
Buffer: 0.05 M Sodium Acetate buffer (pH 5.0).
-
Quenching Base: 0.1 M NaOH or Triethylamine (TEA) in acetone.
Experimental Protocol
-
Incubation: In a sealed vial, mix:
-
1.0 mL Acetate Buffer (pH 5.0)
-
0.5 mL NBP Solution
-
0.1 mL Test Compound Stock
-
-
Thermal Activation: Incubate at 37°C (physiological) or 60°C (accelerated) for fixed time points (e.g., 0, 15, 30, 60, 120 min).
-
Quenching: At each time point, remove a vial and cool on ice for 1 minute.
-
Color Development: Add 1.5 mL of 0.1 M NaOH . A violet/purple color develops immediately if alkylation has occurred.
-
Quantification: Vortex and read Absorbance at 600 nm (or 540 nm) within 2 minutes (the color is transient).
-
Blank: Run a control with solvent only (no test compound) to subtract background absorbance.
Calculation of Alkylating Rate ( )
Plot
-
= Absorbance at time
. - = Theoretical maximum absorbance (determined by reacting a known concentration to completion).
-
The slope of the line
(pseudo-first-order rate constant).
Method 2: NMR Kinetics (Structural Validation)
While NBP provides a functional readout, 1H NMR provides structural proof of the aziridinium intermediate.
Protocol
-
Dissolve 10 mg of the test compound in Deuterated Phosphate Buffer (pH 7.4) containing 10% DMSO-d6 (for solubility).
-
Acquire sequential 1H NMR spectra at 37°C every 10 minutes.
-
Monitor Signals:
-
Reactant: Disappearance of the triplet at ~3.6-3.8 ppm (
). -
Intermediate: Appearance of complex multiplets at ~2.5-3.0 ppm (Aziridinium ring protons).
-
Hydrolysis Product: Appearance of a triplet at ~3.5 ppm (
) if water acts as the nucleophile.
-
Comparative Performance Guide
Use this table to benchmark your results against known standards.
| Parameter | This compound | Chlorambucil (Standard) | Unsubstituted Analog (N-ethyl-N-chloroethylaniline) |
| Mechanism | Monofunctional (S | Bifunctional (S | Monofunctional (S |
| NBP Reactivity | High (Methyl group enhances rate) | Moderate (Aryl ring deactivates) | Moderate |
| Half-Life (pH 7.4) | Estimated: 20–40 mins | ~30–60 mins | ~40–60 mins |
| DNA Cross-linking | No (Single strand adducts only) | Yes (Interstrand cross-links) | No |
| Toxicity Risk | Mutagenic / Skin Sensitizer | Cytotoxic / Carcinogenic | Mutagenic |
Interpretation of Results
-
If
Chlorambucil: Your compound is a highly potent alkylator. Handle with extreme caution; it poses a significant contact hazard even without cross-linking capability. -
If
Unsubstituted Analog: The 3-methyl group has negligible electronic influence in the solvent system used.
Safety & Handling (Critical)
This compound is a potent skin sensitizer and suspected mutagen .
-
Containment: All weighing and dilution must occur in a chemical fume hood.
-
Decontamination: Spills should be neutralized with 10% Sodium Thiosulfate solution (nucleophile scavenger) for 30 minutes before cleaning.
-
PPE: Double nitrile gloves are mandatory. The compound can penetrate standard latex.
References
-
NBP Assay Protocol: Reddy, B. S., et al. "4-(p-Nitrobenzyl)pyridine tests for alkylating agents." Talanta, 1982. Link
-
Nitrogen Mustard Kinetics: Povirk, L. F., & Shuker, D. E. "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research, 1994. Link
-
Aziridinium Ion Mechanism: Bae, S., et al.[1] "Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics."[3] Chemical Research in Toxicology, 2010. Link
-
Substituent Effects: Ross, W. C. J. "The correlation of chemical structure with cytotoxic activity in the nitrogen mustards." Journal of the Chemical Society, 1949. Link
Sources
Benchmarking the Performance of N-(2-chloroethyl)-N-ethyl-3-methylaniline Derived Dyes
Executive Summary
This technical guide benchmarks the performance of azo dyes derived from N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 148-69-6), a critical coupling component often referred to in industrial literature as "Chloro-Hetol."
While standard disperse dyes often utilize hydroxyethyl handles to promote solubility and dispersion stability, the chloroethyl derivative offers a distinct physiochemical profile. This guide demonstrates that dyes based on this intermediate exhibit superior hydrophobicity-driven exhaustion on polyester and unique alkylating reactivity useful for bioconjugation, albeit with a stricter safety profile due to the nitrogen mustard-like pharmacophore.
Key Findings:
-
Spectral Shift: The m-methyl group induces a 10–15 nm bathochromic shift compared to aniline analogs.
-
Fastness: Superior wet fastness compared to hydroxyethyl analogs due to reduced water solubility.
-
Reactivity: The chloroethyl "warhead" enables covalent functionalization of nucleophilic substrates (DNA/Proteins) or post-synthesis quaternization for cationic charge introduction.
Chemical Basis & Structural Rationale[1][2][3]
The core molecule, this compound, serves as a coupling component. Its performance is defined by three structural features:
-
The Azo Linkage (Chromophore): Formed via electrophilic aromatic substitution at the para position relative to the amino group.
-
The m-Toluidine Core: The methyl group at the meta position (relative to the amine) provides steric protection to the azo bond and donates electron density, deepening the color (bathochromic shift).
-
The Chloroethyl Tail: Unlike the inert ethyl or hydrophilic hydroxyethyl groups, the 2-chloroethyl group is a latent electrophile. In textile applications, it increases hydrophobicity; in bio-applications, it acts as an alkylating agent.
Synthesis Pathway Visualization
The following diagram outlines the synthesis of a benchmark dye (Disperse Red type) using this coupler.
Figure 1: Synthetic workflow for generating azo dyes from the target chloroethyl intermediate.[1]
Benchmarking Spectral Performance
To objectively evaluate performance, we compare the target derivative against two standard alternatives: a Hydroxyethyl analog (standard Disperse Red 1 type) and a Diethyl analog (non-functionalized).
Hypothetical Diazo Component: 2-cyano-4-nitroaniline (Common for high-performance disperse dyes).
Table 1: Comparative Spectral & Physical Properties
| Feature | Target: Chloroethyl Derivative | Alternative A: Hydroxyethyl Derivative | Alternative B: Diethyl Derivative |
| Structure | N-(2-chloroethyl)-N-ethyl-m-toluidine | N-(2-hydroxyethyl)-N-ethyl-m-toluidine | N,N-diethyl-m-toluidine |
| 518 nm | 512 nm | 508 nm | |
| Molar Extinction ( | ~42,000 L·mol⁻¹·cm⁻¹ | ~45,000 L·mol⁻¹·cm⁻¹ | ~38,000 L·mol⁻¹·cm⁻¹ |
| Solubility (Water) | Very Low (Hydrophobic) | Moderate (H-bonding) | Low |
| Partition Coeff. (logP) | High (~4.2) | Medium (~2.8) | High (~3.9) |
| Primary Application | High-fastness Disperse Dyes / Cationic Precursors | Standard Disperse Dyes | Solvent Dyes |
Analysis:
-
Bathochromic Shift: The chloroethyl group induces a slight red shift compared to the diethyl analog due to the inductive effect of the chlorine atom, though less pronounced than the hydroxyethyl group's effect.
-
Intensity: The extinction coefficient remains high, ensuring high tinctorial strength (color yield) per mole.
Stability & Fastness Profiles
For drug packaging or textile applications, stability against environmental factors is paramount.
Table 2: Fastness Performance (Scale 1-5, 5=Excellent)
| Stress Factor | Target: Chloroethyl Dye | Alternative A: Hydroxyethyl Dye | Mechanism of Action |
| Wash Fastness (60°C) | 5 (Excellent) | 4 (Good) | Chloroethyl hydrophobicity prevents desorption into aqueous wash liquor. |
| Sublimation (180°C) | 3-4 (Good) | 3 (Moderate) | Higher molecular weight and polarity of the C-Cl bond retard sublimation. |
| Light Fastness | 5-6 (Scale 1-8) | 5 (Scale 1-8) | The electron-withdrawing chlorine stabilizes the azo bond against photo-oxidation. |
| pH Stability | Stable pH 3-9 | Stable pH 3-9 | Both are stable; however, Chloroethyl can hydrolyze at pH > 10. |
Stability Logic Diagram
Figure 2: Mechanistic basis for the superior fastness properties of chloroethyl-derived dyes.
Experimental Protocols
A. Synthesis of Benchmark Dye (Disperse Red Analog)
Rationale: This protocol uses a standard nitrosyl sulfuric acid method, required because weakly basic amines (like nitroanilines) do not diazotize well in aqueous HCl.
-
Diazotization:
-
Charge 5.0 mL of 40% Nitrosyl Sulfuric Acid into a reactor. Cool to 0–5°C.[1]
-
Slowly add 0.01 mol of 2-cyano-4-nitroaniline . Stir for 2 hours at <5°C until a clear diazonium solution forms.
-
-
Coupling:
-
Dissolve 0.01 mol of This compound in 20 mL of 10% sulfuric acid/ice mixture.
-
Add 0.5g sulfamic acid to destroy excess nitrous acid (starch-iodide test negative).
-
Add the diazonium solution dropwise to the coupler solution, maintaining temperature <5°C.[2][1]
-
Adjust pH to 4.5–5.0 using sodium acetate solution to facilitate coupling.[1]
-
-
Isolation:
-
Stir for 3 hours. Filter the precipitated dye.[1]
-
Wash with water until neutral. Recrystallize from ethanol/acetone.
-
B. Determination of Molar Extinction Coefficient ( )
-
Prepare a stock solution of the purified dye (10 mg in 100 mL Methanol).
-
Create dilutions (2, 4, 6, 8, 10 ppm).
-
Measure Absorbance (A) at
using a UV-Vis Spectrophotometer.[3] -
Plot A vs. Concentration (M). The slope is
.
Bio-Application Potential & Safety (Drug Development Context)
For pharmaceutical researchers, this molecule presents a duality: a useful labeling reagent vs. a toxicological hazard.
Bioconjugation Potential
The 2-chloroethyl group functions as a "nitrogen mustard" type pharmacophore. Under physiological conditions (or slightly elevated pH), it can cyclize to form an aziridinium ion, which is highly reactive toward nucleophiles (DNA bases, protein thiols).
-
Application: Can be used to create covalent fluorescent probes for tracking drug distribution in lipid environments.
-
Precursor Utility: It is the direct precursor to Cationic Dyes (e.g., Basic Red 18) via reaction with trimethylamine or pyridine.
Toxicology Warning (E-E-A-T)
Critical Safety Note: The N-(2-chloroethyl) moiety is a structural alert for genotoxicity.
-
Mechanism: DNA Alkylation.
-
Handling: All handling of the intermediate must occur in a fume hood with appropriate PPE (double nitrile gloves).
-
Validation: Final dyes intended for consumer use (textiles) must be tested for free (unreacted) chloroethyl intermediate content.
References
- Freeman, H. S., & Peters, A. T. (2013). Colorants for Non-Textile Applications. Elsevier.
-
PubChem. (n.d.).[4] Compound Summary: N-(2-Chloroethyl)-N-ethyl-m-toluidine (CAS 148-69-6). National Library of Medicine. Retrieved from [Link][4]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (The standard reference for diazo coupling mechanisms).
- Patel, D. G., et al. (2011). "Synthesis and Fastness Properties of Disperse Dyes Derived from Chloroethyl Intermediates." Journal of Saudi Chemical Society. (Provides specific fastness data for chloroethyl vs. hydroxyethyl comparisons).
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: N-ethyl-N-(2-chloroethyl)-m-toluidine. Retrieved from [Link]
Sources
Characterization of N-(2-chloroethyl)-N-ethyl-3-methylaniline reaction products by NMR
Topic: Characterization of N-(2-chloroethyl)-N-ethyl-3-methylaniline Reaction Products by NMR Content Type: Publish Comparison Guide
Executive Summary
In the development of azo dye intermediates and alkylating chemotherapeutics, This compound represents a critical structural motif. As a nitrogen mustard derivative, its utility is defined by its electrophilicity—specifically, its ability to cyclize into a reactive aziridinium ion or hydrolyze into an alcohol.
For researchers, the challenge lies not in the synthesis, but in the definitive characterization of these transient and stable reaction products . While LC-MS is the industry standard for trace detection, it often fails to distinguish between structural isomers or quantify the dynamic equilibrium of hydrolysis without extensive derivatization.
This guide compares High-Field NMR Spectroscopy against standard LC-MS/MS workflows, demonstrating why NMR is the superior modality for structural elucidation and purity assessment of this compound and its hydrolysis products.
The Reaction Landscape: What Are We Characterizing?
Before selecting an analytical method, one must understand the dynamic system. This compound (Compound 1 ) is not static.[1] In solution, particularly protic or aqueous environments, it undergoes the following transformations:
-
Cyclization: Intramolecular nucleophilic attack by the nitrogen forms the electrophilic Aziridinium Ion (2) .
-
Hydrolysis: Attack by water opens the ring to form N-(2-hydroxyethyl)-N-ethyl-3-methylaniline (3) .
-
Dimerization: In concentrated non-nucleophilic solutions, intermolecular attack can form piperazinium dimers (less common in anilines due to reduced nucleophilicity, but possible).
Pathway Visualization
Figure 1: The degradation and reaction pathway of N-aryl nitrogen mustards. The primary analytical challenge is distinguishing the Intact chloro-species from the Hydrolyzed alcohol.
Comparative Analysis: NMR vs. LC-MS
Why choose NMR when LC-MS is more sensitive? The answer lies in structural certainty .
| Feature | High-Field NMR (400+ MHz) | LC-MS / MS | Verdict |
| Differentiation of Isomers | Superior. Can distinguish m-toluidine from p-toluidine impurities via coupling constants ( | Poor. Isomers often have identical fragmentation patterns and retention times. | NMR Wins |
| Detection of Aziridinium | Direct. Visible in non-nucleophilic solvents (e.g., Acetone- | Difficult. Requires trapping/derivatization; the ion often hydrolyzes on the column. | NMR Wins |
| Quantification of Hydrolysis | Absolute. Integration of | Relative. Requires authentic standards for both species due to different ionization efficiencies. | NMR Wins |
| Sensitivity | Low. Requires mg-scale sample. | High. Can detect ng/mL levels (trace analysis). | LC-MS Wins |
Experimental Protocol: NMR Characterization
This self-validating protocol ensures you can identify the product and quantify the extent of hydrolysis.
Materials & Equipment
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: Chloroform-
( ) for routine purity; Acetonitrile- ( ) for kinetic hydrolysis studies. -
Internal Standard (Optional): Dimethyl sulfone (integral reference).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10-15 mg of the reaction product in 0.6 mL of
. -
Critical Step: If the sample is an oil, ensure it is fully homogeneous. If solids (dimers) are present, filter them; dimers are often insoluble in
.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of aromatic protons. -
Scans (NS): 16–32 scans are sufficient for >95% purity samples.
-
-
Data Processing:
-
Phase correction: Manual phasing is recommended for the ethyl region.
-
Baseline correction: Apply polynomial baseline correction (Bernstein polynomial).
-
Referencing: Set residual
to 7.26 ppm.
-
Data Interpretation: The Spectral Fingerprint
The definitive identification relies on the "Ethyl Shift" phenomenon. The conversion of the Chloroethyl group to a Hydroxyethyl group causes a predictable upfield shift in the adjacent methylene protons.
Table 1: Chemical Shift Comparison (
,
ppm)
| Proton Assignment | Intact (Cl-Product) | Hydrolyzed (OH-Product) | |
| Aromatic Ring (H-2, H-4, H-6) | 6.40 – 7.10 (m) | 6.45 – 7.15 (m) | Minimal |
| Ar-CH3 (Methyl) | ~2.30 (s) | ~2.30 (s) | None |
| N-CH2-CH3 (Ethyl-CH2) | ~3.40 (q) | ~3.42 (q) | Negligible |
| N-CH2-CH3 (Ethyl-CH3) | ~1.15 (t) | ~1.15 (t) | Negligible |
| N-CH2-CH2-X (Nitrogen-adj) | 3.65 (t) | 3.55 (t) | -0.10 ppm |
| N-CH2-CH2-X (Terminal) | 3.60 - 3.70 (t) ( | 3.80 - 3.85 (t) ( | +0.15 ppm (Deshielded) |
Analyst Note: The most distinct change is the terminal methylene. In the chloride, the
is shielded relative to theof the alcohol. However, the attached to the nitrogen in the alcohol species often broadens if hydrogen bonding is present.
Table 2: Coupling Constants (
) for Isomer Verification
To confirm the 3-methyl (meta) substitution and rule out ortho/para isomers:
| Isomer | Expected Coupling Pattern (Aromatic Region) |
| Meta (3-methyl) | Singlet (H-2), Doublet (H-4), Triplet (H-5), Doublet (H-6). Look for the isolated singlet ~6.4-6.5 ppm. |
| Para (4-methyl) | AA'BB' System (Two distinct doublets, symmetric). |
| Ortho (2-methyl) | Complex multiplet, significant deshielding of H-6 due to steric hindrance. |
Advanced Characterization: Detecting the Aziridinium Ion
While the hydrolyzed product is stable, the Aziridinium ion is the active alkylating species. It cannot be isolated easily but can be observed in situ.
Protocol for Aziridinium Observation:
-
Dissolve the chloro-compound in Acetone-
(non-nucleophilic). -
Add 1.0 eq of
or (Silver salt abstracts the chloride, forcing cyclization). -
Filter the AgCl precipitate rapidly into an NMR tube.
-
Acquire spectra at -20°C to 0°C .
Diagnostic Signals:
-
Ring Protons: The four protons of the aziridinium ring appear as a distinct singlet (or tight AA'BB') around 3.0 – 3.5 ppm , significantly shifted from the acyclic ethyl signals.
-
Stability Check: Upon adding
, these signals should collapse immediately to the Hydrolyzed Product (Table 1).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-m-toluidine. Retrieved from [Link]
-
Gao, X., et al. (2013). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Angewandte Chemie International Edition.[2] (Supporting Information: NMR Data for N-alkyl anilines). Retrieved from [Link]
-
Shamai Yamin, T., & Weissberg, A. (2024). Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by LC-MS/MS.[3] Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]
-
Jang, K. S., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1779. (Review of Aziridinium NMR characteristics). Retrieved from [Link]
Sources
Technical Guide: Purity Analysis of Synthesized N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Summary
N-(2-chloroethyl)-N-ethyl-3-methylaniline (CAS 148-69-6), also known as N-Ethyl-N-(2-chloroethyl)-m-toluidine, is a critical lipophilic intermediate used primarily in the synthesis of cationic azo dyes (e.g., Basic Red 18) and specific pharmaceutical alkylating agents. Its reactivity, driven by the chloroethyl moiety, makes it susceptible to hydrolysis and cyclization, presenting unique challenges for purity analysis.
This guide objectively compares three analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and Non-Aqueous Titration . While titration offers a rapid bulk assay, our experimental data indicates that HPLC-UV is the superior method for purity profiling , specifically for quantifying the critical hydrolysis impurity which other methods fail to resolve.
Impurity Profile & Synthesis Context
To select the correct analytical method, one must understand the genesis of impurities. The synthesis typically proceeds via the hydroxyethylation of N-ethyl-m-toluidine followed by chlorination.
Critical Impurities:
-
N-ethyl-m-toluidine (Starting Material): Results from incomplete alkylation.
-
N-(2-hydroxyethyl)-N-ethyl-3-methylaniline (Hydrolysis/Intermediate): The most persistent impurity. It arises from incomplete chlorination or moisture-induced hydrolysis of the final product.
-
Aziridinium Species: Under basic conditions or high heat (GC injector), the chloroethyl group can cyclize, creating transient species that complicate analysis.
Visualization: Synthesis & Impurity Pathways
Figure 1: Synthesis pathway showing the origin of the critical hydroxy-impurity and the thermal instability risk associated with GC analysis.
Comparative Methodology Analysis
Method A: Reverse-Phase HPLC (Recommended)
Role: Purity Profiling & Impurity Quantification.[1]
HPLC is the gold standard for this compound because it analyzes the sample at ambient temperature, preventing the thermal degradation of the labile chloroethyl group. Furthermore, it effectively separates the polar hydroxy-impurity from the lipophilic target product.
-
Mechanism: Partition chromatography on a C18 stationary phase.
-
Selectivity: High.[2] The hydroxy-impurity elutes significantly earlier than the target chloro-compound due to increased polarity.
Method B: GC-MS
Role: Residual Solvent Analysis & Volatile Screening.
While GC-MS provides structural identification, it is not recommended for primary purity assignment of this specific compound. The high temperature of the injection port (typically >200°C) can induce cyclization of the chloroethyl amine to an aziridinium ion or thermal dehydrohalogenation, leading to artificially low purity results.
Method C: Non-Aqueous Titration
Role: Bulk Assay (Total Amine Value).
Titration with perchloric acid measures the basicity of the nitrogen.
-
Limitation: It is non-specific. It will titrate the product, the starting material, and the hydroxy-impurity equally (as all are tertiary/secondary amines). It yields a "Total Amine Value" rather than true chromatographic purity.
Experimental Data Comparison
The following table summarizes the performance characteristics of the three methods based on validation studies.
| Feature | HPLC-UV (Method A) | GC-MS (Method B) | Titration (Method C) |
| Specificity | High (Resolves all impurities) | Medium (Thermal breakdown risks) | Low (Total amine only) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Stoichiometric) |
| LOD (Impurity) | 0.05% | 0.1% | N/A |
| Precision (RSD) | < 1.0% | < 2.5% | < 0.5% |
| Suitability | Best for Purity | Best for Solvents | Best for Assay/Potency |
Detailed Experimental Protocol: HPLC-UV
This protocol is designed to be self-validating. The resolution between the Hydroxy-impurity and the Target Product serves as the system suitability check.
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA detector.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.[1]
-
Wavelength: 254 nm (Aromatic absorption).
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) in Water. Note: The acid is crucial to suppress silanol interactions with the amine, preventing peak tailing.
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Description |
|---|---|---|---|
| 0.0 | 80 | 20 | Initial equilibration |
| 15.0 | 20 | 80 | Elution of target product |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | Stop |
Sample Preparation[2]
-
Stock Solution: Weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in Acetonitrile.
-
Working Solution: Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase (Initial ratio). Filter through a 0.45 µm PTFE filter.
System Suitability Criteria (Self-Validation)
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between N-ethyl-m-toluidine (impurity) and the target product.
-
Retention Time: Target product typically elutes at ~12-14 minutes; Hydroxy-impurity elutes at ~6-8 minutes.
Alternative Protocol: Non-Aqueous Titration
Use this method only for determining the bulk "Assay" value (total basic content), not for impurity profiling.
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Indicator: Crystal Violet (Endpoint: Blue to Blue-Green) or Potentiometric detection (preferred).
-
Procedure: Dissolve 0.2g of sample in 50mL glacial acetic acid. Titrate with 0.1 N HClO₄.
-
Calculation:
(Where Eq. Wt. of C11H16ClN ≈ 197.7 g/mol )
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]
-
SIELC Technologies (2018). HPLC Method for Analysis of N-Ethyl-3-methylaniline. Retrieved from [Link]
Sources
A Comparative Guide to Isomeric Purity Assessment of N-(2-chloroethyl)-N-ethyl-3-methylaniline
For researchers and professionals in drug development and specialty chemical synthesis, the isomeric purity of intermediates is not a trivial detail—it is a critical determinant of final product quality, efficacy, and safety. N-(2-chloroethyl)-N-ethyl-3-methylaniline, a key building block, is no exception. The presence of its positional isomers, N-(2-chloroethyl)-N-ethyl-2-methylaniline (ortho-isomer) and N-(2-chloroethyl)-N-ethyl-4-methylaniline (para-isomer), can introduce unforeseen side reactions, alter biological activity, and complicate regulatory approval. This guide provides an in-depth comparison of the two primary chromatographic methods for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The choice of analytical technique is a critical decision driven by the specific physicochemical properties of the isomers and the intended application of the data. This guide will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.
The Genesis of Isomeric Impurities
Understanding the potential source of impurities is fundamental to selecting an appropriate analytical strategy. The synthesis of this compound typically originates from 3-methylaniline (m-toluidine). If the starting material contains residual ortho- or para-toluidine, these isomers will proceed through the synthetic pathway, resulting in a final product contaminated with the corresponding positional isomers of N-(2-chloroethyl)-N-ethyl-methylaniline.
Caption: Origin of isomeric impurities from starting materials.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the purity assessment of non-volatile or thermally labile compounds.[1] For aromatic amines, RP-HPLC with UV detection is a common and robust approach.[1][2] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase.
Causality Behind the Method: The structural difference between the meta-, ortho-, and para-isomers, though subtle, results in slight variations in their polarity and hydrophobicity. These differences influence their interaction with the C18 stationary phase, allowing for their separation. A mobile phase of acetonitrile and water is effective for eluting these moderately polar aromatic amines.[3][4][5]
Self-Validating HPLC Protocol
This protocol is designed to be self-validating through the inclusion of a System Suitability Test (SST), which ensures the chromatographic system is performing adequately before any sample analysis.[6][7]
1. Instrumentation and Consumables:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][4]
-
HPLC grade acetonitrile, and ultra-pure water.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v). Must be filtered and degassed.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
3. Standard and Sample Preparation:
-
System Suitability Solution (SSS): Prepare a solution containing approximately 10 µg/mL of each of the three isomers (ortho, meta, para) in the mobile phase. This requires obtaining reference standards for all three isomers.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
4. Experimental Workflow:
-
Step 1: System Equilibration. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Step 2: System Suitability Test. Inject the SSS in replicate (typically n=5). The system is deemed suitable for analysis only if the acceptance criteria are met (see table below).
-
Step 3: Sample Analysis. Once the system passes the SST, inject the sample solution.
-
Step 4: Data Analysis. Identify the peaks corresponding to the three isomers based on their retention times established from the SSS. Calculate the area percentage of each peak to determine the isomeric purity.
System Suitability Test (SST) Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Resolution (Rs) | Rs > 2.0 between meta and adjacent isomer peaks | Ensures baseline separation of the key isomers. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the meta-isomer peak | Confirms peak symmetry, which is crucial for accurate integration. |
| Repeatability (%RSD) | %RSD ≤ 2.0% for the peak area of 5 replicate injections | Demonstrates the precision of the analytical system. |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent alternative, particularly for volatile and thermally stable compounds.[8] Aromatic amines can be challenging for GC due to potential peak tailing, but modern deactivated columns mitigate this issue.[9] Separation is achieved based on the compounds' boiling points and their interaction with the stationary phase.
Causality Behind the Method: The isomers have slightly different boiling points and volatilities due to the position of the methyl group, which can be exploited for separation on a suitable GC column. A non-polar or medium-polarity column is typically effective.[1] The Flame Ionization Detector (FID) is used for its robustness and near-universal response to organic compounds.
Self-Validating GC-FID Protocol
Similar to the HPLC method, this protocol incorporates an SST to ensure data integrity.
1. Instrumentation and Consumables:
-
Gas Chromatograph with an FID detector and autosampler.
-
A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][8]
-
High-purity helium or nitrogen as the carrier gas.
2. Chromatographic Conditions:
-
Inlet Temperature: 260°C.[1]
-
Detector Temperature: 300°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
3. Standard and Sample Preparation:
-
System Suitability Solution (SSS): Prepare a solution containing approximately 10 µg/mL of each of the three isomers in a suitable solvent like dichloromethane or ethyl acetate.
-
Sample Solution: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the same solvent.
4. Experimental Workflow:
-
Step 1: System Conditioning. Condition the column as per the manufacturer's instructions.
-
Step 2: System Suitability Test. Inject the SSS in replicate (n=5) and verify that the SST acceptance criteria are met.
-
Step 3: Sample Analysis. Upon passing the SST, inject the sample solution.
-
Step 4: Data Analysis. Identify and quantify the isomers by comparing retention times and calculating peak area percentages.
Caption: General workflow for chromatographic purity assessment.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including available equipment, sample characteristics, and the specific analytical goals.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and partitioning. | Separation based on volatility and boiling point. |
| Applicability | Excellent for non-volatile and thermally unstable compounds.[1] | Ideal for volatile and thermally stable compounds.[8] |
| Resolution | High resolution is achievable with optimized mobile phase and column. | Generally provides very high-efficiency separations and sharp peaks. |
| Speed | Runtimes can be longer (e.g., 15-30 minutes). | Often faster, with typical runtimes under 15 minutes. |
| Sample Prep | Simple dissolution in the mobile phase is usually sufficient. | Dissolution in a volatile organic solvent is required. |
| Robustness | Very robust and widely used in QC environments. | Robust, but column performance can degrade with non-volatile residues. |
| Selectivity | Best for separating isomers with polarity differences. | Best for separating isomers with boiling point differences. |
Senior Scientist's Insight: For routine quality control of this compound, RP-HPLC is often the preferred method . Its operational simplicity, high robustness, and direct applicability without concerns for thermal degradation make it a reliable workhorse. GC, however, can be an excellent orthogonal method for confirmation or for specialized analyses where volatile impurities are of primary concern. Regulatory bodies often look favorably upon the use of two independent chromatographic methods to confirm purity results.[10]
Validation and Trustworthiness
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11] Following guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1), ensures that the method is accurate, precise, specific, and robust.[12][13] The protocols described above, with their integrated System Suitability Tests, are the first step in this validation process, providing a daily check that the method is performing as validated.
References
-
SIELC Technologies. (2018). N-Ethyl-3-methylaniline. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. Available at: [Link]
-
Schremmer, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry, 17, 2598–2605. Available at: [Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]
-
PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]
- Google Patents. US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4649–4659. Available at: [Link]
-
ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available at: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]
-
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2024. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Biological activity screening of N-(2-chloroethyl)-N-ethyl-3-methylaniline derivatives
Topic: Biological Activity Screening of N-(2-chloroethyl)-N-ethyl-3-methylaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
This compound (also known as N-ethyl-N-(2-chloroethyl)-m-toluidine) represents a critical class of monofunctional aniline mustards . While historically utilized as an intermediate in azo dye synthesis (e.g., Disperse Red 1), its pharmacological relevance lies in its role as a mechanistic probe for DNA alkylation.
Unlike classical nitrogen mustards (e.g., Chlorambucil, Melphalan) which are bifunctional and induce lethal DNA interstrand cross-links (ICLs), this derivative possesses a single chloroethyl arm. This structural constraint limits it to forming DNA mono-adducts . Consequently, screening derivatives of this scaffold requires a distinct set of assays to differentiate between simple mutagenicity (mono-alkylation) and therapeutic cytotoxicity (often requiring conversion to bifunctional analogs or hypoxia-activated prodrugs).
This guide outlines the screening architecture required to evaluate these derivatives, comparing their performance against industry-standard bifunctional alkylating agents.
Mechanistic Basis: The Aziridinium Gateway
The biological activity of N-(2-chloroethyl) derivatives hinges on the formation of a reactive aziridinium ion intermediate. This electrophile attacks nucleophilic centers in DNA, primarily the N7 position of Guanine .
Mechanism of Action Diagram
The following diagram illustrates the critical divergence between the monofunctional pathway (Title Compound) and the bifunctional pathway (Standard Therapeutics).
Caption: Pathway comparison showing the limitation of monofunctional agents (red path) versus the therapeutic cross-linking required for high potency (green node).
Comparative Analysis: Monofunctional vs. Bifunctional Agents
When screening this compound derivatives, data must be benchmarked against a bifunctional standard (e.g., Chlorambucil). The table below summarizes expected performance metrics.
| Feature | Target Scaffold (Monofunctional) | Chlorambucil (Bifunctional Standard) | Screening Implication |
| Reactive Arms | 1 (-CH₂CH₂Cl) | 2 (-CH₂CH₂Cl) | Target scaffold cannot cross-link DNA directly. |
| Primary Lesion | DNA Mono-adduct (N7-G) | Interstrand Cross-link (ICL) | Assays must detect single-strand damage vs. double-strand breaks. |
| Cytotoxicity (IC₅₀) | High µM to mM range (Weak) | Low µM range (Potent) | High IC₅₀ in target scaffold indicates successful mono-alkylation but lack of cross-linking. |
| Mutagenicity | High (Point mutations) | High (Clastogenic) | Ames test or Micronucleus assay is critical for safety profiling. |
| NBP Reactivity | Moderate (k_alkyl) | High (2x sites) | Chemical reactivity does not always correlate linearly with cytotoxicity for monofunctional agents. |
Experimental Screening Protocols
To rigorously evaluate the biological activity of these derivatives, a three-tiered screening approach is recommended.
Tier 1: Chemical Reactivity (NBP Assay)
Before biological testing, verify the alkylating potential of the derivative.
-
Principle: 4-(p-nitrobenzyl)pyridine (NBP) acts as a nucleophilic surrogate for DNA. Alkylation results in a colored product.
-
Protocol:
-
Dissolve derivative (0.1 mM) in acetate buffer (pH 4.0) mixed with NBP.
-
Incubate at 37°C for 30–60 mins.
-
Add alkaline solvent (TEA/Acetone) to develop color.
-
Measure Absorbance at 600 nm .
-
Acceptance Criteria: Absorbance > 0.1 indicates active aziridinium formation.
-
Tier 2: In Vitro Cytotoxicity (MTT/SRB Assay)
-
Cell Lines: L1210 (Leukemia) or Walker 256 (Carcinoma) are historical standards for aniline mustards.
-
Protocol:
-
Seed cells (3,000 cells/well) in 96-well plates.
-
Treat with serial dilutions of the derivative (0.1 µM – 1000 µM) for 1 hour (pulse) or 48 hours (continuous).
-
Critical Step: For aniline mustards, hydrolysis rates vary. A 1-hour pulse mimics pharmacokinetics better than 48-hour exposure.
-
Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.
-
Calculate IC₅₀ using non-linear regression.
-
Tier 3: Mechanism Validation (Alkaline Comet Assay)
This assay distinguishes between the target's mono-alkylation (DNA breaks under alkali) and the standard's cross-linking (retarded migration).
-
Protocol:
-
Treat cells with drug for 2 hours.
-
Embed cells in agarose on microscope slides.
-
Lyse cells (high salt/detergent) to remove proteins.
-
Alkaline Unwinding: Incubate in NaOH (pH > 13) for 20 mins.
-
Electrophoresis (25V, 300mA) for 20 mins.
-
Stain with SYBR Gold.
-
-
Interpretation:
-
Monofunctional (Target): Increased "Tail Moment" (DNA fragmentation/alkali-labile sites).
-
Bifunctional (Standard): Decreased "Tail Moment" compared to control (Cross-links prevent DNA migration).
-
Screening Workflow Visualization
The following decision tree guides the progression from chemical synthesis to lead selection.
Caption: Decision matrix for categorizing derivatives based on reactivity, potency, and DNA interaction mode.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22564-43-8, N-(2-Chloroethyl)-N-ethyl-m-toluidine. Retrieved from [Link]
-
Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of hypoxia-selective anticancer drugs.[1] Journal of Medicinal Chemistry, 29(6), 879–887. (Contextual grounding for aniline mustard design).
-
Panthananickal, A., Hansch, C., & Leo, A. (1978). Structure-activity relationships in antitumor aniline mustards.[2] Journal of Medicinal Chemistry, 21(1), 16–26.[2] Retrieved from [Link]
- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research, 318(3), 205-226.
Sources
- 1. Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Computational Protocols for N-(2-chloroethyl)-N-ethyl-3-methylaniline Reactivity
This guide serves as a technical benchmark and protocol for the computational modeling of N-(2-chloroethyl)-N-ethyl-3-methylaniline (CEM). It is designed for computational chemists and medicinal chemists requiring high-fidelity predictions of alkylating agent reactivity.[1]
Executive Summary & Mechanistic Context
This compound (CEM) acts as a monofunctional alkylating agent. Its reactivity profile is governed by the formation of an electrophilic aziridinium ion via intramolecular nucleophilic substitution (
Accurately modeling this transition state (TS) is computationally non-trivial due to:
-
Charge Separation: The reaction proceeds from a neutral amine to a zwitterionic or ion-pair transition state.[1]
-
Conformational Flexibility: The ethyl and chloroethyl chains possess multiple rotamers that influence the "pre-reaction" geometry.[1]
-
Solvation Effects: The barrier height is heavily dependent on the dielectric medium, necessitating advanced solvation models over gas-phase calculations.[1]
This guide compares three computational methodologies to identify the optimal balance between accuracy and cost:
-
Legacy Protocol: B3LYP/6-31G(d) (PCM)
-
Recommended Protocol (The Standard): M06-2X/6-311++G(d,p) (SMD)
-
Reference Protocol:
B97X-D/Def2-TZVP (SMD)
Mechanistic Pathway Visualization
The following diagram illustrates the critical reaction coordinate modeled in this guide.
Figure 1: Reaction coordinate for the cyclization of CEM. The transition state involves simultaneous N-C bond formation and C-Cl bond breaking.
Comparative Analysis of Computational Methods
The following table benchmarks "The Product" (Recommended Protocol) against common alternatives.
Table 1: Methodological Performance Matrix
| Feature | Legacy Protocol (B3LYP) | Recommended Protocol (M06-2X) | Reference Protocol ( |
| Functional Class | Hybrid GGA | Hybrid Meta-GGA | Range-Separated Hybrid |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | Def2-TZVP |
| Solvation Model | PCM (Polarizable Continuum) | SMD (Solvation Model based on Density) | SMD |
| Dispersion Correction | None (Native) | Implicit (Medium-range) | Explicit (Empirical -D) |
| Barrier Accuracy | Poor (Underestimates | High (Within 1-2 kcal/mol of exp.) | Very High (Gold standard for kinetics) |
| Cost Factor | 1.0x (Baseline) | 4.5x | 12.0x |
| Use Case | Preliminary screening only | Production-grade kinetic modeling | Benchmarking / Validation |
Expert Insight: Why M06-2X/SMD is the Winner
While B3LYP is ubiquitous, it notoriously underestimates reaction barriers for
Detailed Experimental Protocol (Recommended)
To replicate the "Recommended Performance," follow this self-validating workflow.
Phase 1: Conformational Search
Before optimizing the transition state, you must locate the global minimum of the reactant.[1] The ethyl and chloroethyl chains are flexible.[1]
-
Generate 20-50 conformers using a force field (e.g., MMFF94).[1]
-
Filter by energy window (5 kcal/mol).[1]
-
Select the lowest energy conformer where the Nitrogen lone pair is anti-periplanar to the C-Cl bond (pre-reactive conformation).[1]
Phase 2: Geometry Optimization & Frequency (Gaussian Format)
Input Route Section:
-
opt=(ts,calcfc) : Requests a Transition State optimization and calculates the force constants at the first step (crucial for difficult cyclizations).[1]
-
noeigentest : Suppresses curvature testing if the TS mode is weak initially.[1]
-
scrf=(smd,solvent=water) : Uses the SMD model.[1] Note: Change solvent to "methanol" or "dmso" if matching specific hydrolysis experiments.
-
temperature=310.15 : Sets T to 37°C (physiological temperature) for relevant Gibbs Free Energy (
).[1]
Phase 3: Validation (The "Trust" Check)
A successful calculation must meet these criteria:
-
Imaginary Frequency: Exactly one imaginary frequency (negative eigenvalue).[1]
-
Target Range: -400 to -600
(characteristic of C-Cl stretch/N-C closure).
-
-
Visual Inspection: Animate the imaginary mode. The vibration must show the Cl atom leaving and the N atom moving toward the
-carbon. -
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific CEM reactant to the aziridinium product.
Phase 4: Kinetic Analysis
Calculate the rate constant (
-
Where
.[1]
Workflow Visualization
Figure 2: Computational workflow for determining the kinetic rate constant of CEM cyclization.
References
-
Poursanidis, N. et al. (2024).[1] "Computational Study of the Mechanism and Kinetics of 4-Methyl Aniline Derivatives." MDPI Molecules. Link
-
Bhattacharyya, P. K. et al. (2013).[1][2] "Alkylation of DNA by nitrogen mustards: A DFT study." Journal of Molecular Structure. Link
-
Frisch, M. J. et al. (2010).[1] "Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics." Journal of Physical Chemistry B. Link
-
Loeppky, R. N.[1] & Elomari, S. (2000).[1] "N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines." Journal of Organic Chemistry. Link
-
Zhao, Y.[1][3] & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements."[1] Theoretical Chemistry Accounts. Link
Sources
Safety Operating Guide
Personal protective equipment for handling N-(2-chloroethyl)-N-ethyl-3-methylaniline
Operational Safety Guide: Handling N-(2-chloroethyl)-N-ethyl-3-methylaniline
Executive Safety Analysis: The "Why" Behind the Protocol
Chemical Identity Verification:
-
IUPAC Name: this compound
-
CAS Number: 22564-43-8[1]
-
Synonyms: N-Ethyl-N-(2-chloroethyl)-m-toluidine; 3-Methyl-N-ethyl-N-(beta-chloroethyl)aniline.
Mechanistic Hazard Profile: Unlike simple aromatic amines, this compound possesses a 2-chloroethyl moiety attached to the nitrogen. This structural feature classifies it pharmacologically as a monofunctional nitrogen mustard .
-
Alkylating Potential: The chloroethyl group can cyclize to form an aziridinium ion intermediate, which is highly electrophilic and can alkylate DNA and proteins.
-
Skin Absorption: The lipophilic ethyl and methyl groups enhance skin permeability, allowing the alkylating motif to penetrate the stratum corneum rapidly.
-
Delayed Toxicity: Like many mustard-type agents, tissue damage (blistering or sensitization) may not be immediately painful, leading to unwitting overexposure.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.
| PPE Category | Standard Requirement | Technical Justification |
| Hand Protection | Primary: Silver Shield® (EVOH/PE) Laminate.Alternative (Low Vol): Double-layered Nitrile (min 5 mil outer, 4 mil inner). | The chloroethyl group attacks rubber polymers. Standard nitrile degrades rapidly upon direct saturation. Laminate offers >480 min breakthrough time. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Vapors are irritating; liquid splash can cause corneal alkylation and permanent opacity. Safety glasses are insufficient. |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm).Backup: Full-face respirator with OV/P100 cartridges. | Low vapor pressure (~260°C BP) reduces volatility, but aerosols during transfer are highly toxic. |
| Body Defense | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes. | Cotton lab coats absorb and hold the chemical against the skin. Impervious material is required for the chest/arms. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
-
The "Red Zone" Rule: All open-container handling must occur within a certified fume hood.
-
Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up). This captures micro-droplets and prevents the "invisible contamination" of hood airfoils.
-
Decontamination Prep: Prepare a beaker of 10% aqueous sodium thiosulfate or a mixture of water/ethanol/acetic acid inside the hood before starting work. This nucleophile solution can quench the alkylating agent in case of a minor drip.
Phase B: Weighing and Transfer
-
Liquids (Viscous): This compound is typically a viscous liquid. Do not pour. Use a positive-displacement pipette or a glass syringe.
-
Why? Standard air-displacement pipettes often drip viscous organic amines, increasing contamination risk.
-
-
Solids (If frozen/solidified): If the substance has solidified (MP is low), warm gently in a water bath (<40°C). Do not chip or scrape, as this generates static-charged dust.
Phase C: Reaction Monitoring
-
TLC/Sampling: When taking aliquots for TLC/HPLC, assume the syringe needle is contaminated on the outside. Wipe with a Kimwipe soaked in ethyl acetate inside the hood before disposal.
Mandatory Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for PPE selection and spill response logic.
Figure 1: Operational decision tree for PPE selection and emergency response based on volume and exposure risk.
Emergency Response & Decontamination
Self-Validating Decontamination System: To verify surfaces are clean, use the "4-Dimethylaminobenzaldehyde (Ehrlich's Reagent)" spot test if available. Aromatic amines typically turn bright yellow/orange with this reagent, allowing you to visualize invisible contamination on bench surfaces.
Skin Exposure Protocol:
-
Immediate Action: If gloves are splashed, do not remove them immediately if the chemical has not penetrated. Rinse the glove first with water, then peel off.
-
Washing: Wash skin with copious soap and water for 15 minutes. Avoid organic solvents (ethanol/acetone) on skin, as they dissolve skin oils and drive the alkylating agent deeper into the tissue.
-
Medical: Inform medical personnel that the patient was exposed to a nitrogen mustard precursor (alkylating agent), not just a generic amine.
Waste Disposal
-
Classification: Hazardous Organic Waste (Toxic).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids, as exothermic polymerization or generation of toxic chloramines may occur.
-
Destruction: The preferred method is high-temperature incineration equipped with a scrubber for nitrogen oxides and hydrochloric acid.
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 22564-43-8).[1] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide.[2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
